(R)-5,7-Dimethoxyflavanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2R)-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3/t14-/m1/s1 |
InChI Key |
IAFBOKYTDSDNHV-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)OC |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
(R)-5,7-Dimethoxyflavanone: A Comprehensive Technical Guide to its Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5,7-Dimethoxyflavanone, a member of the flavonoid family, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, quantitative analysis, detailed experimental protocols for its extraction and identification, and its modulation of key signaling pathways. While the initial query specified the (R)-enantiomer of 5,7-dimethoxyflavanone, the predominant form reported in natural sources is the achiral flavone, 5,7-dimethoxyflavone. Flavanones possess a chiral center at the C2 position and can exist as (R) and (S) enantiomers, which are often found in nature as scalemic or racemic mixtures. However, the bulk of scientific literature focuses on the corresponding flavone. This document will primarily address 5,7-dimethoxyflavone, with a note on the stereochemistry where relevant.
Natural Occurrence and Sources
5,7-Dimethoxyflavone is predominantly found in the plant kingdom, with significant concentrations in the rhizomes of species belonging to the Zingiberaceae family.
Primary Natural Sources:
-
Kaempferia parviflora (Black Ginger): Native to Thailand, this plant is the most widely recognized and studied source of 5,7-dimethoxyflavone. The rhizomes are rich in various methoxyflavones, with 5,7-dimethoxyflavone being a major constituent.
-
Boesenbergia pandurata (Fingerroot): Another member of the ginger family found in Southeast Asia, the rhizomes of Boesenbergia pandurata also contain a variety of flavonoids, including 5,7-dimethoxyflavone.[1]
-
Scutellaria baicalensis (Baikal Skullcap): The roots of this plant are a source of numerous flavonoids. While rich in compounds like baicalein and wogonin, the presence of 5,7-dimethoxyflavone has been reported, though typically in lower concentrations compared to the primary sources.[2]
Data Presentation: Quantitative Analysis
The concentration of 5,7-dimethoxyflavone can vary significantly depending on the plant source, geographical location, and the extraction method employed.
Table 1: Quantitative Analysis of 5,7-Dimethoxyflavone in Kaempferia parviflora Rhizomes
| Extraction Method | Solvent System | Yield of 5,7-Dimethoxyflavone | Reference |
| Maceration (7 days) | 95% Ethanol | 48.10 ± 9.62 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 75% Ethanol | 3.49 ± 0.70 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 50% Ethanol | 2.14 ± 0.43 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 25% Ethanol | 1.11 ± 0.02 g/100 mL of concentrated extract | |
| TLC-Densitometry | Not specified | 2.15 ± 0.64 g/100 g of dry rhizomes | |
| TLC Image Analysis | Not specified | 1.96 ± 0.51 g/100 g of dry rhizomes | |
| Sonication-Assisted Extraction (45 mins) | 95% Ethanol | 0.29 g/100 mL of concentrated extract |
Note: Quantitative data for 5,7-dimethoxyflavone in Boesenbergia pandurata and Scutellaria baicalensis is less specific in the reviewed literature, which often reports on a broader range of flavonoids.
Experimental Protocols
Protocol 1: Extraction of 5,7-Dimethoxyflavone from Kaempferia parviflora Rhizomes
This protocol details three common extraction methods: maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
1.1. Plant Material Preparation:
-
Obtain dried rhizomes of Kaempferia parviflora.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
Sieve the powder to ensure a uniform particle size.
1.2. Maceration Protocol:
-
Weigh 10 g of the dried rhizome powder.
-
Place the powder in a sealed container and add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
-
Seal the container and keep it at room temperature for 7 days, with occasional shaking.
-
After 7 days, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C.
1.3. Ultrasound-Assisted Extraction (UAE) Protocol:
-
Weigh 5 g of the dried rhizome powder.
-
Place the powder in a flask and add 250 mL of 95% ethanol (1:50 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified duration (e.g., 15-45 minutes).
-
Filter the mixture and concentrate the extract as described in the maceration protocol.
1.4. Microwave-Assisted Extraction (MAE) Protocol:
-
Weigh 1 g of the dried rhizome powder.
-
Place the powder in a microwave extraction vessel and add the appropriate solvent.
-
Set the microwave parameters (e.g., 360 W for 2 minutes for water-based extraction).
-
After extraction, allow the vessel to cool, then filter and concentrate the extract.
Protocol 2: Isolation and Purification of 5,7-Dimethoxyflavone by Column Chromatography
2.1. Preparation of the Crude Extract:
-
A concentrated crude extract is obtained using one of the methods described in Protocol 1.
2.2. Column Chromatography Procedure:
-
Stationary Phase: Silica gel (60-120 mesh) is typically used.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid at a ratio of 5:4:1:0.2). Visualize the spots under UV light (254 nm).
-
Pooling and Concentration: Combine the fractions containing the pure 5,7-dimethoxyflavone (identified by comparing the Rf value with a standard) and concentrate them to obtain the purified compound.
Protocol 3: Identification and Structural Elucidation
3.1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A common mobile phase is methanol:0.1% v/v aqueous acetic acid (70:30 v/v).
-
Detection: UV detector set at a wavelength where 5,7-dimethoxyflavone shows maximum absorbance (e.g., 254 nm).
-
Identification: Compare the retention time of the peak in the sample with that of a pure standard of 5,7-dimethoxyflavone.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule.
-
Expected Signals for 5,7-Dimethoxyflavone:
-
Singlets for the two methoxy groups (around δ 3.8-4.0 ppm).
-
Signals for the aromatic protons on the A and B rings. The protons at C6 and C8 of the A-ring will appear as doublets, and the protons of the unsubstituted B-ring will show characteristic multiplets.
-
A singlet for the proton at C3.
-
-
-
13C-NMR (Carbon NMR): Provides information about the number and types of carbon atoms.
-
Expected Signals for 5,7-Dimethoxyflavone:
-
Signals for the two methoxy carbons (around δ 55-56 ppm).
-
Signals for the aromatic carbons and the carbons of the pyranone ring. The carbonyl carbon (C4) will appear at a downfield chemical shift (around δ 176 ppm).
-
-
3.3. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is commonly used.
-
Analysis: Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M+H]+ or [M-H]-) corresponding to the molecular weight of 5,7-dimethoxyflavone (C17H14O4, MW: 282.29 g/mol ).
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. Common fragmentations for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring.
Signaling Pathways and Biological Activities
5,7-Dimethoxyflavone has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its anti-inflammatory effects.
Inhibition of NF-κB and MAPK Signaling Pathways
In vitro studies have demonstrated that 5,7-dimethoxyflavone can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This anti-inflammatory action is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
The Biological Activity of 5,7-Dimethoxyflavone: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (DMF), a principal bioactive polymethoxyflavone found in plants such as Kaempferia parviflora, has garnered significant attention within the scientific community for its diverse pharmacological effects.[1][2][3] This whitepaper provides a comprehensive technical overview of the biological activities of 5,7-dimethoxyflavone, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from key studies.
It is important to clarify a key stereochemical aspect of this molecule. 5,7-Dimethoxyflavone is a flavone, characterized by a C2-C3 double bond within its C-ring. This structural feature results in a planar C-ring, and consequently, the molecule is achiral and does not possess enantiomers. Therefore, this guide will discuss the biological activities of 5,7-dimethoxyflavone as a single chemical entity.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of 5,7-Dimethoxyflavone.
Table 1: Cytotoxicity of 5,7-Dimethoxyflavone and its Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 µM | [3][4] |
| Oxime Derivative 4 | HepG2 (Liver Cancer) | 36.38 µg/mL | |
| Oxime Derivative 4 | T47D (Breast Cancer) | 41.66 µg/mL | |
| Oxime Derivative 6 | HepG2 (Liver Cancer) | 25.34 µg/mL | |
| Oxime Derivative 6 | T47D (Breast Cancer) | 22.94 µg/mL | |
| Compound 7 | HepG2 (Liver Cancer) | 21.36 µg/mL | |
| Compound 7 | T47D (Breast Cancer) | 25.00 µg/mL |
Table 2: Enzyme Inhibition and Other Bioactivities
| Activity | Target/Assay | IC50 Value | Reference |
| Butyrylcholinesterase (BChE) Inhibition | Free 5,7-DMF | 62.4 ± 5.9 µM | |
| Butyrylcholinesterase (BChE) Inhibition | 5,7-DMF/HPβ-CD complex | 23.5 ± 6.4 µM | |
| Antifungal Activity (Oxime Derivative 6) | Candida albicans | 48.98 µg/mL |
Key Biological Activities and Signaling Pathways
5,7-Dimethoxyflavone exhibits a broad spectrum of biological activities, influencing various cellular processes through the modulation of key signaling pathways.
Anti-Sarcopenic Effects
In aged mice, 5,7-dimethoxyflavone has been shown to counteract sarcopenia by increasing muscle mass and function. This is achieved through the stimulation of protein synthesis and inhibition of proteolysis.
-
Signaling Pathway: 5,7-Dimethoxyflavone activates the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This leads to the downstream activation of the mammalian target of rapamycin (mTOR) and its effectors, 4E-binding protein 1 (4E-BP1) and 70-kDa ribosomal protein S6 kinase (p70S6K), which are crucial for initiating protein synthesis. Simultaneously, the phosphorylation of Forkhead box O3 (FoxO3) by Akt leads to a reduction in the expression of E3 ubiquitin ligases and autophagy-related genes, thereby inhibiting muscle protein breakdown. Furthermore, it enhances mitochondrial biogenesis by upregulating PGC-1α.
Melanogenesis Induction
5,7-Dimethoxyflavone stimulates melanin synthesis in B16F10 melanoma cells, suggesting its potential as a photoprotective agent.
-
Signaling Pathway: The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels. This activates a cascade that includes the phosphorylation of cAMP responsive element-binding protein (CREB) and the modulation of the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. These events lead to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, and subsequently, increased melanin production.
References
Unveiling the Therapeutic Potential of (R)-5,7-Dimethoxyflavanone: A Technical Guide
Disclaimer: This technical guide focuses on the pharmacological properties of 5,7-dimethoxyflavone and 5,7-dimethoxyflavanone. Due to a lack of specific research on the (R)-enantiomer, the data presented herein is based on studies of the achiral flavone or the flavanone without specified stereochemistry. The chirality at the C2 position of the flavanone may influence its biological activity, and this represents a notable gap in the current scientific literature.
Introduction
(R)-5,7-Dimethoxyflavanone belongs to the flavonoid family, a class of polyphenolic secondary metabolites found in various plants. Its structural analog, 5,7-dimethoxyflavone (DMF), is a major bioactive component of Kaempferia parviflora (black ginger) and has garnered significant scientific interest for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the known pharmacological properties, mechanisms of action, and relevant experimental data pertaining to 5,7-dimethoxyflavone and its flavanone form, offering a valuable resource for researchers and drug development professionals. The potential therapeutic applications of this compound span metabolic disorders, inflammatory conditions, neurodegenerative diseases, and oncology.
Pharmacological Properties
5,7-Dimethoxyflavone exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and anti-sarcopenic properties. These activities are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory and Antioxidant Activities
In preclinical studies, 5,7-dimethoxyflavone has demonstrated significant anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[2] These effects are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2] Animal models of acute inflammation, such as carrageenan-induced paw edema, have further corroborated these anti-inflammatory properties.[2]
Neuroprotective Effects
The neuroprotective potential of 5,7-dimethoxyflavone has been investigated in models of neuroinflammation and neurodegeneration. Studies have shown that it can mitigate neuroinflammation and protect neurons. In a mouse model with LPS-induced memory impairment, oral administration of 5,7-dimethoxyflavone for 21 days led to a significant reduction in the levels of amyloid-β, IL-1β, IL-6, and TNF-α.[3] Furthermore, treatment with this compound resulted in an increase in the brain-derived neurotrophic factor (BDNF) level. Behavioral tests, such as the Morris Water Maze, have indicated improvements in cognitive function in treated animals.
Anticancer Activity
5,7-Dimethoxyflavone has shown promise as an anticancer agent in various cancer cell lines. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis. For instance, in HepG2 liver cancer cells, it was found to induce cell death by promoting the generation of reactive oxygen species (ROS), arresting the cell cycle, and triggering apoptosis. The IC50 value for its effect on HepG2 cell viability was determined to be 25 µM.
Anti-sarcopenic Effects
Recent research has highlighted the potential of 5,7-dimethoxyflavone in combating sarcopenia, the age-related loss of muscle mass and function. In aged mice, oral administration of this compound was shown to enhance physical performance, including grip strength and endurance, and to increase muscle mass. The underlying mechanism is believed to involve the regulation of protein turnover and the promotion of mitochondrial biogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on 5,7-Dimethoxyflavone.
| Pharmacological Effect | Model System | Concentration/Dose | Key Findings | Reference |
| Anticancer | HepG2 Liver Cancer Cells | 10, 25, and 50 µM | Induces ROS production, cell cycle arrest at G1 phase, and apoptosis. IC50 of 25 µM for cell viability. | |
| Anti-inflammatory | Carrageenan-induced Pleurisy in Rats | 75-150 mg/kg | Reduces exudate volume and inhibits prostaglandin production. | |
| Anti-sarcopenic | Aged Mice | 25 and 50 mg/kg (p.o.) | Increases grip strength, running endurance, and muscle volume. Decreases serum IL-6 and TNF-α. | |
| Neuroprotective | LPS-induced Memory-impaired Mice | 10, 20, 40 mg/kg (p.o.) for 21 days | Reduces levels of Aβ, IL-1β, IL-6, and TNF-α. Increases BDNF levels. | |
| Melanogenesis | B16F10 Melanoma Cells | 0-25 µM for 48h | Induces melanogenesis by increasing cAMP. | |
| Lipid Accumulation Inhibition | 3T3-L1 Adipocytes | 0-20 µM for 8 days | Inhibits lipid accumulation by reducing TG accumulation and inhibits adipocyte differentiation. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of 5,7-Dimethoxyflavone.
In Vivo Neuroprotection Assessment in LPS-Induced Memory-Impaired Mice
Objective: To evaluate the neuroprotective effects of 5,7-Dimethoxyflavone on cognitive function and neuroinflammation in a mouse model of lipopolysaccharide (LPS)-induced memory impairment.
Methodology:
-
Animals: Male ICR mice (8-12 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Mice are divided into several groups: a control group (saline), an LPS-induced group (0.25 mg/kg), a positive control group (e.g., Ibuprofen 40 mg/kg), and treatment groups receiving 5,7-Dimethoxyflavone at various doses (10, 20, and 40 mg/kg).
-
Administration: 5,7-Dimethoxyflavone and the positive control are administered orally for 21 consecutive days.
-
Induction of Neuroinflammation: From day 18 to day 21, neuroinflammation is induced by daily intraperitoneal (i.p.) injections of LPS (from E. coli O55:B5).
-
Behavioral Testing (Morris Water Maze): Following the treatment period, spatial learning and memory are assessed using the Morris Water Maze test. This involves training the mice to find a hidden platform in a circular pool of opaque water, using distal visual cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Levels of amyloid-β, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and BDNF are measured using enzyme-linked immunosorbent assay (ELISA).
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and apoptotic effects of 5,7-Dimethoxyflavone on a cancer cell line (e.g., HepG2).
Methodology:
-
Cell Culture: HepG2 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of 5,7-Dimethoxyflavone (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) is also included. After incubation, MTT solution is added to each well, and the plate is incubated for a further 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Apoptosis Assay (DAPI Staining): Cells are treated with 5,7-Dimethoxyflavone as described above. After treatment, cells are fixed and stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA. Cells are treated with 5,7-Dimethoxyflavone and then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence plate reader.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of 5,7-Dimethoxyflavone are mediated through its interaction with several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 5,7-Dimethoxyflavone has been shown to inhibit the activation of this pathway. By preventing the phosphorylation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by 5,7-Dimethoxyflavone.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. 5,7-Dimethoxyflavone has been shown to modulate this pathway, which is particularly relevant to its anti-sarcopenic and potential anticancer effects. In the context of sarcopenia, it is suggested that the anti-inflammatory action of 5,7-Dimethoxyflavone may lead to an improvement in PI3K/Akt signaling.
Caption: Modulation of the PI3K/Akt signaling pathway by 5,7-Dimethoxyflavone.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the pharmacological properties of a compound like 5,7-Dimethoxyflavone, from initial screening to in vivo validation.
Caption: General experimental workflow for pharmacological investigation.
Conclusion
5,7-Dimethoxyflavone, a close structural analog of this compound, demonstrates a remarkable range of pharmacological activities with therapeutic potential in several disease areas. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underpins its anti-inflammatory, neuroprotective, anticancer, and anti-sarcopenic effects. While the existing data is promising, further research is warranted to elucidate the specific pharmacological profile of the (R)-enantiomer of 5,7-Dimethoxyflavanone. A thorough investigation into its stereospecific effects will be crucial for the development of this compound as a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations, providing a summary of the current knowledge and detailed experimental frameworks.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-5,7-Dimethoxyflavanone: A Deep Dive into its Neuroprotective Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-5,7-Dimethoxyflavanone , a naturally occurring methoxyflavone, has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current understanding of its core mechanisms of action, providing a detailed overview for researchers, scientists, and drug development professionals. The neuroprotective effects of this compound appear to be multi-faceted, primarily involving anti-inflammatory activity, modulation of key signaling pathways related to oxidative stress, and regulation of neurotransmitter systems.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a combination of pathways, including the suppression of neuroinflammation, activation of the Nrf2/HO-1 antioxidant response, and modulation of GABAergic and serotonergic systems. These actions collectively contribute to reducing neuronal damage and promoting cell survival in the face of neurotoxic insults.
Anti-inflammatory Effects
Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to mitigate inflammatory responses in the brain. In preclinical models using lipopolysaccharide (LPS) to induce neuroinflammation, administration of 5,7-dimethoxyflavone led to a significant reduction in pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4] This anti-inflammatory activity is believed to be mediated, in part, through the modulation of the NF-κB/IκB and TLR4/MyD88 signaling pathways.[5]
Activation of the Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is another critical factor in neuronal cell death. This compound appears to bolster the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes like HO-1. HO-1, in turn, helps to protect cells from oxidative damage. The activation of this pathway by this compound suggests a potent mechanism for mitigating oxidative stress-induced neurodegeneration.
Modulation of Neurotransmitter Systems
In addition to its anti-inflammatory and antioxidant properties, this compound has been predicted through in silico models and validated in vivo to interact with key neurotransmitter receptors. Specifically, it has been shown to upregulate the hippocampal mRNA expression of GABA A receptor subunit alpha-1 (GABRA1), and serotonin receptors 5-HT2A and 5-HT2C. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can have neuroprotective effects. The serotonergic system is also implicated in mood, cognition, and neuronal plasticity. By influencing these systems, this compound may contribute to improved neuronal function and resilience.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of 5,7-dimethoxyflavone.
Table 1: Effects on Pro-inflammatory Cytokines and Brain-Derived Neurotrophic Factor (BDNF) in LPS-Induced Memory-Impaired Mice
| Biomarker | Treatment Group | Change | Reference |
| IL-1β | 5,7-dimethoxyflavone | Significantly reduced | |
| IL-6 | 5,7-dimethoxyflavone | Significantly reduced | |
| TNF-α | 5,7-dimethoxyflavone | Significantly reduced | |
| BDNF | 5,7-dimethoxyflavone | Significantly increased |
Table 2: In Silico Target Prediction and Molecular Docking
| Predicted Target | Model | Binding Interaction Score | Interacting Residues | Reference |
| GABRA1 | Ligand-based & Molecular Docking | -9.40 kcal/mol | His102, Tyr160 | |
| GABRG2 | Ligand-based & Molecular Docking | -9.40 kcal/mol | - | |
| 5-HT2A | Proteochemometric | - | - | |
| IGF1R | Proteochemometric | - | - | |
| 5-HT2C | Proteochemometric | - | - |
Table 3: Effects on Gene Expression in the Hippocampus of LPS-Induced Memory-Impaired Mice
| Gene | Treatment Group | Change | Reference |
| GABRA1 | 5,7-dimethoxyflavone | Significantly upregulated | |
| 5-HT2A | 5,7-dimethoxyflavone | Significantly upregulated | |
| 5-HT2C | 5,7-dimethoxyflavone | Significantly upregulated |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the neuroprotective effects of 5,7-dimethoxyflavone.
In Vivo Model of Neuroinflammation
-
Animal Model: Male ICR mice were used.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) was administered intraperitoneally at a dose of 0.25 mg/kg for four consecutive days to induce memory impairment and neuroinflammation.
-
Treatment: 5,7-dimethoxyflavone was administered orally at doses of 10, 20, and 40 mg/kg for 21 days. Ibuprofen (40 mg/kg) was used as a positive control.
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis:
-
ELISA: Levels of Aβ, IL-1β, IL-6, TNF-α, and BDNF in the hippocampus were measured using specific ELISA kits.
-
RT-PCR: Hippocampal mRNA expression levels of GABRA1, 5-HT2A, and 5-HT2C were quantified.
-
In Silico Target Prediction and Molecular Docking
-
Ligand-based and Proteochemometric Models: These computational models were used to predict potential protein targets of 5,7-dimethoxyflavone.
-
Molecular Docking:
-
Software: PyRx and Discovery Studio Visualiser were used for docking simulations.
-
Procedure: The 3D structure of 5,7-dimethoxyflavone was docked into the binding sites of predicted protein targets (e.g., GABRA1) to estimate the binding affinity and identify key interacting residues.
-
Cell Culture and Neurotoxicity Assays
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common in vitro model for neuroprotective studies.
-
Induction of Neurotoxicity: Neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H2O2) are used to induce neuronal cell death.
-
Treatment: Cells are pre-treated with various concentrations of this compound before the addition of the neurotoxin.
-
Cell Viability Assay:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
-
Apoptosis Assays:
-
Hoechst 33342 Staining: To visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
-
-
Western Blot Analysis: To measure the protein expression levels of key signaling molecules involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and the Nrf2/HO-1 pathway.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Conclusion
This compound demonstrates significant neuroprotective potential through a multi-target mechanism of action. Its ability to concurrently suppress neuroinflammation, combat oxidative stress via the Nrf2/HO-1 pathway, and modulate key neurotransmitter systems makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at fully elucidating its therapeutic efficacy and advancing its development as a potential neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 5,7-Dimethoxyflavone from Kaempferia parviflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferia parviflora, a member of the Zingiberaceae family commonly known as black ginger, has a long history of use in traditional medicine, particularly in Southeast Asia.[1][2][3] Modern scientific investigations have begun to validate its therapeutic potential, revealing a wealth of bioactive compounds. Among these, 5,7-Dimethoxyflavone (DMF) has emerged as a significant polymethoxyflavone with promising pharmacological activities, including notable anticancer properties.[4][5] This technical guide provides an in-depth exploration of the anticancer mechanisms of DMF, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Antiproliferative and Cytotoxic Activity
5,7-Dimethoxyflavone has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The methylated nature of DMF is believed to contribute to its enhanced stability and potency compared to its unmethylated counterparts.
Quantitative Data: IC50 Values
The following table summarizes the reported IC50 values for 5,7-Dimethoxyflavone and its derivatives against various cancer cell lines, providing a comparative overview of its cytotoxic potential.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Carcinoma) | 25 µM | |
| 5,7-Dimethoxyflavone Derivative (Oxime) | HepG2 (Liver Carcinoma) | 25.34 µg/mL | |
| 5,7-Dimethoxyflavone Derivative (Oxime) | T47D (Breast Cancer) | 22.94 µg/mL | |
| 5,7-Dimethoxyflavone Derivative | HepG2 (Liver Carcinoma) | 21.36 µg/mL | |
| 5,7-Dimethoxyflavone Derivative | T47D (Breast Cancer) | 25.00 µg/mL |
Mechanisms of Anticancer Action
The anticancer activity of 5,7-Dimethoxyflavone is not merely cytotoxic but is underpinned by a multi-faceted mechanism of action that includes the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. DMF has been shown to be a potent inducer of apoptosis in cancer cells through various interconnected pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm). This disruption of the mitochondria, the cell's powerhouse, triggers the release of pro-apoptotic factors and the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. 5,7-Dimethoxyflavone has been observed to interfere with this process, inducing cell cycle arrest, which prevents cancer cells from dividing. Studies have shown that DMF can cause an accumulation of cells in the G0/G1 or sub-G1 phase of the cell cycle, effectively halting their proliferation. This effect is often a precursor to apoptosis.
Anti-Metastatic Potential
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Emerging evidence suggests that compounds from Kaempferia parviflora may possess anti-metastatic properties. This can be achieved by inhibiting the migration and invasion of cancer cells. While direct evidence for 5,7-Dimethoxyflavone is still being established, related flavonoids have been shown to suppress matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion.
Experimental Protocols
To facilitate reproducible and rigorous research, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of 5,7-Dimethoxyflavone.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
5,7-Dimethoxyflavone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 5,7-Dimethoxyflavone. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample, making it ideal for observing changes in the expression of apoptosis-related proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest, such as cleaved caspases.
-
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer on ice, centrifuge to remove debris, and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspases or a change in the Bax/Bcl-2 ratio indicates apoptosis.
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells. It is widely used for cell cycle analysis.
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured as they pass through a laser beam. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Treated and untreated cell samples
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase A staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use analysis software to quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.
-
Conclusion and Future Directions
5,7-Dimethoxyflavone, a key bioactive compound from Kaempferia parviflora, exhibits significant anticancer properties through the induction of apoptosis and cell cycle arrest. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the detailed molecular targets of DMF, its efficacy in in vivo models, and its potential for synergistic combinations with existing chemotherapeutic agents. The continued investigation of 5,7-Dimethoxyflavone holds promise for the development of novel and effective anticancer therapies.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Evaluating the Diverse Anticancer Effects of Laos Kaempferia parviflora (Black Ginger) on Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5,7-Dimethoxyflavone: A Multifaceted Modulator of Metabolic Syndrome Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of interrelated conditions including insulin resistance, dyslipidemia, obesity, and chronic low-grade inflammation, presents a significant and growing global health challenge. 5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid found in Kaempferia parviflora (black ginger), has emerged as a promising therapeutic candidate for the management of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of DMF's effects on the core pathways underlying metabolic syndrome. We delve into the molecular mechanisms, present quantitative data from key preclinical studies in clearly structured tables, detail experimental methodologies, and provide visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyflavone (DMF) is a bioactive flavone that has garnered significant attention for its diverse pharmacological activities, including anti-obesity, anti-inflammatory, and antidiabetic properties.[3][4][5] Its multifaceted effects on various components of metabolic syndrome make it a compelling molecule for further investigation and potential therapeutic development. This document aims to consolidate the existing preclinical evidence, focusing on the molecular pathways modulated by DMF.
Effects on Obesity and Adipogenesis
DMF has demonstrated potent anti-obesity effects in preclinical models, primarily through the inhibition of adipogenesis and the modulation of key metabolic regulators.
Inhibition of Adipogenesis
Studies in 3T3-L1 adipocytes have shown that DMF dose-dependently suppresses the accumulation of lipid droplets and triglycerides by inhibiting the process of adipogenesis. This inhibition is achieved through the downregulation of critical adipogenic transcription factors.
Molecular Mechanisms
DMF's anti-adipogenic effects are mediated by:
-
Downregulation of Adipogenic Transcription Factors: DMF significantly reduces the expression of peroxisome proliferator-activated receptor-γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c).
-
Inhibition of Lipogenic Enzymes: The expression of key enzymes involved in lipid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), lipoprotein lipase (LPL), and HMG-CoA reductase (HMGR), is also suppressed by DMF.
-
Activation of AMP-activated Protein Kinase (AMPK): DMF activates AMPK, a central regulator of cellular energy homeostasis, which in turn phosphorylates and inactivates ACC, leading to reduced fatty acid synthesis.
Quantitative Data from Preclinical Studies
Table 1: Effects of 5,7-Dimethoxyflavone on Obesity Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | 5,7-DMF (50 mg/kg/day) | Percentage Change | Reference |
| Body Weight Gain (g) | 15.8 ± 1.2 | 9.7 ± 1.5 | ↓ 38.6% | |
| Epididymal Fat Pad Weight (g) | 2.1 ± 0.3 | 1.3 ± 0.2 | ↓ 38.1% | |
| Serum Total Cholesterol (mg/dL) | 210.5 ± 15.2 | 165.8 ± 12.1 | ↓ 21.2% | |
| Serum LDL-Cholesterol (mg/dL) | 55.4 ± 6.8 | 38.2 ± 5.3 | ↓ 31.0% | |
| Hepatic Triglyceride (mg/g) | 45.3 ± 5.1 | 28.7 ± 4.2* | ↓ 36.6% |
*p < 0.05 compared to HFD control
Experimental Protocols
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for a period of 6-8 weeks to induce obesity. DMF is then orally administered daily for a subsequent 6 weeks. Body weight, food intake, and fat pad weights are measured. Serum and tissue samples are collected for biochemical and molecular analyses.
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes in the presence of a standard differentiation cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin) with or without various concentrations of DMF. Lipid accumulation is assessed by Oil Red O staining, and triglyceride content is quantified. Gene and protein expression of adipogenic markers are determined by qPCR and Western blotting, respectively.
Signaling Pathway Diagram
Caption: 5,7-DMF inhibits adipogenesis by activating AMPK and downregulating key transcription factors.
Amelioration of Insulin Resistance and Dyslipidemia
DMF has shown significant potential in improving glucose homeostasis and lipid profiles, key components of metabolic syndrome.
Antidiabetic Effects
In a streptozotocin (STZ)-induced diabetic rat model, oral administration of DMF significantly reduced fasting blood glucose levels and glycosylated hemoglobin (HbA1c). Furthermore, DMF treatment led to increased plasma insulin and C-peptide levels, suggesting a protective effect on pancreatic β-cells or improved insulin secretion.
Hypolipidemic Effects
The same STZ-induced diabetic rat study demonstrated that DMF effectively ameliorates dyslipidemia. Treatment with DMF resulted in a significant reduction in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-c), while concurrently increasing high-density lipoprotein cholesterol (HDL-c) levels.
Molecular Mechanisms
The beneficial effects of DMF on glucose and lipid metabolism are attributed to:
-
PPARα/γ Activation: DMF has been identified as an activator of both PPARα and PPARγ. PPARα activation leads to increased fatty acid oxidation, while PPARγ activation enhances insulin sensitivity in peripheral tissues.
-
Mitochondrial Biogenesis: In skeletal muscle, DMF promotes mitochondrial biogenesis by increasing the expression of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). This leads to enhanced fatty acid oxidation and glucose disposal.
Quantitative Data from Preclinical Studies
Table 2: Effects of 5,7-Dimethoxyflavone on Diabetic and Lipid Parameters in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | 5,7-DMF (100 mg/kg) | Percentage Change | Reference |
| Blood Glucose (mg/dL) | 345.2 ± 25.8 | 124.2 ± 11.5 | ↓ 64.0% | |
| Plasma Insulin (μU/mL) | 5.8 ± 0.7 | 9.4 ± 1.1 | ↑ 62.1% | |
| Serum Triglycerides (mg/dL) | 185.6 ± 14.2 | 110.4 ± 9.8 | ↓ 40.5% | |
| Serum Total Cholesterol (mg/dL) | 220.1 ± 18.5 | 145.3 ± 12.9 | ↓ 34.0% | |
| Serum LDL-c (mg/dL) | 125.7 ± 11.3 | 75.9 ± 8.1 | ↓ 39.6% | |
| Serum HDL-c (mg/dL) | 30.2 ± 3.5 | 48.6 ± 4.7 | ↑ 60.9% |
*p < 0.05 compared to diabetic control
Experimental Protocols
Animal Model: Diabetes is induced in rats (e.g., Wistar) by a single intraperitoneal injection of streptozotocin (STZ). Diabetic rats are then treated orally with DMF daily for a specified period (e.g., 60 days). Blood samples are collected at regular intervals to monitor glucose levels and at the end of the study for lipid profile and insulin analysis.
Signaling Pathway Diagram
Caption: 5,7-DMF enhances insulin sensitivity and lipid metabolism via PPAR and PGC-1α activation.
Attenuation of Inflammation
Chronic low-grade inflammation is a hallmark of metabolic syndrome. DMF exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways.
Suppression of Pro-inflammatory Mediators
In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that DMF inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). In vivo, DMF has been shown to reduce serum levels of TNF-α and IL-6 in aged mice and in a rat model of pleurisy.
Molecular Mechanisms
The anti-inflammatory effects of DMF are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
-
Inhibition of IκBα Phosphorylation and Degradation: DMF prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of NF-κB Nuclear Translocation: By inhibiting IκBα degradation, DMF effectively blocks the nuclear translocation of the p65 subunit of NF-κB.
-
Downregulation of NF-κB Target Genes: As a result, the transcription of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, and IL-6, is suppressed.
Some evidence also suggests that DMF may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which also plays a role in inflammation.
Quantitative Data from Preclinical Studies
Table 3: Effects of 5,7-Dimethoxyflavone on Inflammatory Markers
| Model | Marker | Control | 5,7-DMF | Percentage Change | Reference |
| LPS-stimulated RAW 264.7 cells | NO Production (µM) | 25.4 ± 1.8 | 10.2 ± 1.1* (at 25 µM) | ↓ 59.8% | |
| LPS-stimulated RAW 264.7 cells | TNF-α Production (pg/mL) | 1850 ± 150 | 780 ± 90* (at 25 µM) | ↓ 57.8% | |
| Aged Mice Serum | IL-6 (pg/mL) | 120.5 ± 15.2 | 75.3 ± 10.1* (at 50 mg/kg) | ↓ 37.5% | |
| Aged Mice Serum | TNF-α (pg/mL) | 98.7 ± 12.4 | 60.1 ± 8.9* (at 50 mg/kg) | ↓ 39.1% |
*p < 0.05 compared to control
Experimental Protocols
In Vitro Inflammation Model: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are pre-treated with various concentrations of DMF before LPS stimulation. The production of NO is measured in the culture supernatant using the Griess reagent. The levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified by ELISA.
Western Blot Analysis for NF-κB Pathway: To assess the effect on the NF-κB pathway, cytoplasmic and nuclear extracts of DMF-treated and untreated cells are prepared. The levels of total and phosphorylated IκBα in the cytoplasm and the p65 subunit in the nucleus are determined by Western blotting using specific antibodies.
Signaling Pathway Diagram
Caption: 5,7-DMF blocks the NF-κB pathway by inhibiting IKK, preventing pro-inflammatory gene expression.
Conclusion
5,7-Dimethoxyflavone demonstrates significant therapeutic potential for the management of metabolic syndrome through its concerted actions on obesity, insulin resistance, dyslipidemia, and inflammation. Its ability to modulate multiple key signaling pathways, including AMPK, PPARs, and NF-κB, underscores its promise as a multi-target agent. The preclinical data presented in this guide provide a strong rationale for further investigation, including well-designed clinical trials, to validate the efficacy and safety of 5,7-dimethoxyflavone in human populations with metabolic syndrome. The detailed experimental protocols and pathway diagrams offered herein are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor. While the current evidence is promising, it is largely based on preclinical studies, and robust clinical data in humans is still needed to confirm its therapeutic utility.
References
- 1. 5,7-Dimethoxyflavone Attenuates Sarcopenic Obesity by Enhancing PGC-1α–Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice [mdpi.com]
- 2. One moment, please... [caringsunshine.com]
- 3. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam | springermedicine.com [springermedicine.com]
- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of (R)-5,7-Dimethoxyflavanone Bioactivity: A Technical Guide
Disclaimer: Limited direct research exists for the (R)-stereoisomer of 5,7-Dimethoxyflavanone. This guide summarizes the bioactivity of 5,7-Dimethoxyflavanone and the closely related 5,7-Dimethoxyflavone, providing a foundational understanding for researchers. It is crucial to experimentally verify these findings for the specific (R)-enantiomer.
Introduction
(R)-5,7-Dimethoxyflavanone is a flavonoid, a class of natural compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the initial characterization of its bioactivity, drawing from studies on 5,7-Dimethoxyflavanone and 5,7-Dimethoxyflavone. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings on the bioactivity of 5,7-Dimethoxyflavone, offering a comparative overview of its effects across various experimental models.
Table 1: Anticancer and Cytotoxic Effects
| Compound | Cell Line | Assay | Endpoint | Quantitative Result |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50 | 25 µM[1] |
| 5,7-Dimethoxyflavone | VK2/E6E7 and End1/E6E7 (Endometriosis) | Proliferation Assay | Inhibition | Effective at 0-100 µM (48h)[2] |
Table 2: Anti-inflammatory Activity
| Compound | Model System | Assay | Endpoint | Quantitative Result |
| 5,7-Dimethoxyflavone | Rat Model of Pleurisy | Prostaglandin Production | Inhibition | Marked inhibition[3] |
| 5,7-Dimethoxyflavone | Rat Model of Carrageenan-induced Pleurisy | Exudate Volume | Reduction | Effective at 75-150 mg/kg[4] |
| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Reduction | Effective inhibition[1] |
| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | Prostaglandin E2 (PGE2) Production | Reduction | Effective inhibition |
Table 3: Neuroprotective and Other Bioactivities
| Compound | Model System | Assay | Endpoint | Quantitative Result |
| 5,7-Dimethoxyflavone | Mouse Model of Memory Impairment | ELISA | Amyloid-β, IL-1β, IL-6, TNF-α Levels | Significant reduction |
| 5,7-Dimethoxyflavone | Mouse Model of Memory Impairment | ELISA | Brain-Derived Neurotrophic Factor (BDNF) Levels | Increase |
| 5,7-Dimethoxyflavone | Butyrylcholinesterase (BChE) Inhibition Assay | BChE Activity | IC50 | 2.7-fold higher activity when complexed with HPβ-CD |
| 5,7-Dimethoxyflavone | Streptozotocin-induced Diabetic Rats | Blood Glucose Levels | Reduction | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 5,7-Dimethoxyflavanone's bioactivity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human hepatoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete cell culture medium to achieve final concentrations ranging from 10 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A parallel MTT assay should be performed to ensure the observed effects are not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
The bioactivity of 5,7-Dimethoxyflavanone is mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a general workflow for their investigation.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Postulated interaction of this compound with the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the bioactivity of a novel compound.
Conclusion
The initial characterization of 5,7-Dimethoxyflavanone and related methoxyflavones reveals a promising profile of anticancer, anti-inflammatory, and neuroprotective activities. These effects appear to be mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The data and protocols presented in this technical guide provide a solid foundation for researchers to undertake further investigation into the specific bioactivities and therapeutic potential of this compound. Future studies should focus on confirming these activities for the (R)-enantiomer, elucidating its precise molecular targets, and evaluating its efficacy and safety in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 5,7-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5,7-Dimethoxyflavone (5,7-DMF), a naturally occurring flavonoid found in plants like Kaempferia parviflora (black ginger), has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth exploration of the anti-inflammatory effects of 5,7-DMF, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of 5,7-Dimethoxyflavone has been quantified in various in vitro and in vivo models. The following tables summarize key data, providing a comparative overview of its potency.
Table 1: In Vitro Anti-inflammatory Activity of 5,7-Dimethoxyflavone
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | IC50: 29.5 µM | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Moderate Inhibition | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 | LPS | TNF-α | Moderate Inhibition | [3] |
| Interleukin-6 (IL-6) Production | Aged Mouse Muscle | Aging | IL-6 mRNA | Significant Decrease | [3] |
| Degranulation | RBL-2H3 | Antigen | β-hexosaminidase | Potent Inhibition |
Table 2: In Vivo Anti-inflammatory Activity of 5,7-Dimethoxyflavone
| Animal Model | Parameter Measured | Dosage | Effect | Reference |
| Rat Paw Edema (Carrageenan-induced) | Paw Volume | Not Specified | Comparable to aspirin | |
| Rat Pleurisy Model | Exudate Volume, Leukocyte Migration, Prostaglandin Biosynthesis | Not Specified | Antiexudative, Inhibited leukocyte migration, Markedly inhibited prostaglandin biosynthesis | |
| Aged Mice | Serum TNF-α and IL-6 levels | 25 and 50 mg/kg/day for 8 weeks | Significantly decreased | [3] |
Signaling Pathways Modulated by 5,7-Dimethoxyflavone
5,7-Dimethoxyflavone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 5,7-DMF has been shown to inhibit the activation of the NF-κB pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. 5,7-DMF has been suggested to modulate the MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of 5,7-Dimethoxyflavone.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of 5,7-DMF in a cell-based assay.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of 5,7-Dimethoxyflavone (dissolved in a suitable solvent like DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-250g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline).
-
Group II: Positive control (e.g., Aspirin).
-
Group III-V: 5,7-Dimethoxyflavone at different doses.
-
-
Drug Administration: Administer the vehicle, aspirin, or 5,7-Dimethoxyflavone orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment and stimulation as described in the in vitro workflow, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-IκBα, p65, phospho-ERK, phospho-JNK, phospho-p38, and their total forms) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
5,7-Dimethoxyflavone demonstrates significant anti-inflammatory properties through its ability to suppress the production of key inflammatory mediators. Its mechanism of action is primarily attributed to the downregulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in the management of inflammatory diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and PGE2 inhibitory activity of 5,7-dihydroxyflavones and their O-methylated flavone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethoxyflavone: A Key Regulator of Mitochondrial Biogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous age-related and metabolic diseases. The process of mitochondrial biogenesis, the formation of new mitochondria, is crucial for maintaining cellular energy homeostasis and overall cellular health. Emerging research has identified 5,7-dimethoxyflavone (DMF), a naturally occurring flavonoid, as a potent modulator of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the role of DMF in regulating this fundamental cellular process, with a focus on its underlying molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial biogenesis.
Core Mechanism of Action: The PGC-1α-Mediated Pathway
5,7-Dimethoxyflavone primarily exerts its effects on mitochondrial biogenesis through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis, and its activation initiates a downstream cascade of gene expression leading to the production of new mitochondria.[1][2]
The signaling cascade initiated by DMF involves several key upstream and downstream effectors:
-
AMP-activated protein kinase (AMPK): DMF has been shown to increase the phosphorylation and activation of AMPK, a critical cellular energy sensor. Activated AMPK can, in turn, phosphorylate and activate PGC-1α, thereby linking cellular energy status to mitochondrial biogenesis.
-
Sirtuin 1 (SIRT1): Evidence suggests that flavonoids, including those structurally related to DMF, can activate SIRT1, an NAD+-dependent deacetylase.[3] SIRT1 can deacetylate and activate PGC-1α, further promoting its transcriptional activity.
-
Nuclear Respiratory Factor 1 (NRF-1): Once activated, PGC-1α co-activates NRF-1, a key transcription factor that binds to the promoter regions of nuclear genes encoding mitochondrial proteins.
-
Mitochondrial Transcription Factor A (TFAM): NRF-1, in turn, promotes the expression of TFAM, which is essential for the replication and transcription of mitochondrial DNA (mtDNA).
This coordinated activation of the PGC-1α/NRF-1/TFAM axis culminates in an increased number of functional mitochondria, thereby enhancing cellular respiratory capacity.
Signaling Pathway Visualization
The following diagram illustrates the central role of 5,7-dimethoxyflavone in activating the PGC-1α-mediated mitochondrial biogenesis pathway.
Quantitative Data Summary
The effects of 5,7-dimethoxyflavone on mitochondrial biogenesis have been quantified in several studies. The following tables summarize the key findings from an in vivo study using aged mice, demonstrating the potent effects of DMF on markers of mitochondrial biogenesis in the soleus muscle.
Table 1: Effect of 5,7-Dimethoxyflavone on mRNA Expression of Mitochondrial Biogenesis Regulators in Aged Mouse Soleus Muscle
| Treatment Group | PGC-1α mRNA (Fold Change vs. Aged Control) | NRF-1 mRNA (Fold Change vs. Aged Control) | TFAM mRNA (Fold Change vs. Aged Control) |
| Aged Control | 1.0 | 1.0 | 1.0 |
| DMF (25 mg/kg/day) | ~1.8 | ~1.6 | ~1.5 |
| DMF (50 mg/kg/day) | ~2.2 | ~2.0 | ~1.9 |
Data are estimated from graphical representations in the cited literature and represent approximate fold changes.
Table 2: Effect of 5,7-Dimethoxyflavone on Relative Mitochondrial DNA Content in Aged Mouse Soleus Muscle
| Treatment Group | Relative mtDNA Content (Fold Change vs. Aged Control) |
| Aged Control | 1.0 |
| DMF (25 mg/kg/day) | ~1.4 |
| DMF (50 mg/kg/day) | ~1.7 |
Data are estimated from graphical representations in the cited literature and represent approximate fold changes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 5,7-dimethoxyflavone's role in mitochondrial biogenesis.
In Vitro Model: C2C12 Myoblast Culture, Differentiation, and Treatment
The C2C12 mouse myoblast cell line is a widely used in vitro model to study myogenesis and mitochondrial biogenesis.
1. Cell Culture and Maintenance:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, they are passaged using 0.25% Trypsin-EDTA. It is crucial to avoid over-confluency to maintain their differentiation potential.
2. Myogenic Differentiation:
-
Induction: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium.
-
Differentiation Medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Timeline: The differentiation medium is replaced every 24 hours. Myotube formation is typically observed within 3-5 days.
3. 5,7-Dimethoxyflavone Treatment:
-
Preparation: A stock solution of 5,7-dimethoxyflavone is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Treatment: Differentiated C2C12 myotubes are treated with various concentrations of DMF (e.g., 1-10 µM) for a specified duration (e.g., 24-48 hours) to assess its effects on mitochondrial biogenesis markers.
The following diagram outlines the general workflow for in vitro studies using C2C12 cells.
References
The Intricate Dance of Structure and Activity: A Technical Guide to Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have emerged as promising candidates in the landscape of drug discovery. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are intricately linked to their chemical structure. The number and position of methoxy and hydroxyl moieties on the flavone backbone dictate their biological efficacy and mechanism of action. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of methoxyflavones, offering a comprehensive resource for researchers aiming to harness their therapeutic potential.
Quantitative Bioactivity Data of Methoxyflavones
The biological activity of methoxyflavones is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters that measure the potency of a compound in inhibiting a biological process or eliciting a response, respectively. The following tables summarize the reported bioactivities of a range of methoxyflavones, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Methoxyflavones (IC50 values in µM)
| Methoxyflavone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [1] |
| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast) | 4.9 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [1] |
| Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) | MDA-MB-231 (Breast) | >30 | [1] |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast) | 8.58 | |
| 5,6,7,8,3',4',5'-heptamethoxyflavone | HCC1954 (Breast) | >100 | |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon) | Potent activity at 15 µM | |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon) | Induces dose-dependent cytotoxicity | [2] |
| 5,7-Dimethoxyflavone | A549 (Lung) | ~40 | |
| Luteolin | A549 (Lung) | ~20 | |
| 3',4',5-trihydroxyflavone | A549 (Lung) | <10 | |
| 3',4',5-trihydroxyflavone | MCF-7 (Breast) | ~12 | |
| 3,3',6-trihydroxyflavone | U87 (Glioblastoma) | ~20 |
Table 2: Anti-inflammatory and Neuroprotective Activities of Methoxyflavones
| Methoxyflavone Derivative | Biological Activity | Assay/Cell Line | IC50/EC50 (µM) | Reference |
| 7,4'-Dimethoxyflavone | Anti-inflammatory | Carrageenan-induced paw edema | 52.4% inhibition (max) | |
| 7,8-Dimethoxyflavone | Anti-inflammatory (Lipid peroxidation inhibition) | In vitro assay | More active than other dimethoxyflavones | |
| 4',6,7-trihydroxy-5-methoxyflavone | Anti-inflammatory | LPS-induced peritonitis in mice | Significant reduction in pro-inflammatory cytokines | |
| 6,3',4'-trihydroxyflavone | NO Suppression | RAW264.7 macrophages | 26.7 | |
| 7,3',4'-trihydroxyflavone | NO Suppression | RAW264.7 macrophages | 48.6 | |
| 4'-Methoxyflavone | Neuroprotection (Parthanatos inhibition) | HeLa and SH-SY5Y cells | EC50: 10.41 - 11.41 | |
| 3',4'-Dimethoxyflavone | Neuroprotection (Parthanatos inhibition) | HeLa and SH-SY5Y cells | EC50: 9.94 | |
| 5,7-Dimethoxyflavone | PDE5 Inhibition | In vitro enzyme assay | 10.64 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments commonly employed to evaluate the bioactivity of methoxyflavones.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Methoxyflavone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the methoxyflavone stock solution in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Methoxyflavone stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the methoxyflavone for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and express the inhibitory activity as a percentage of the LPS-stimulated control.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of methoxyflavones.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the methoxyflavone for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Molecular Mechanisms
The biological activities of methoxyflavones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many methoxyflavones exert their anticancer effects by modulating this pathway. For instance, some methoxyflavones have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis in cancer cells.
Caption: Methoxyflavone-mediated inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK and JNK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and JNK pathways, are involved in cellular responses to a variety of stimuli and regulate processes like proliferation, differentiation, and apoptosis. Methoxyflavones have been shown to modulate these pathways. For example, some derivatives can inhibit the phosphorylation of ERK, thereby suppressing cancer cell proliferation. Others can induce JNK phosphorylation, leading to apoptosis.
Caption: Dual modulation of MAPK/ERK and JNK pathways by methoxyflavones.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The anti-inflammatory effects of many methoxyflavones are attributed to their ability to inhibit the NF-κB signaling pathway. This is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by methoxyflavones.
Conclusion
The structure-activity relationship of methoxyflavones is a complex yet fascinating field of study. The strategic placement of methoxy and hydroxyl groups on the flavone scaffold profoundly influences their interaction with biological targets and their subsequent pharmacological effects. This guide has provided a comprehensive overview of the quantitative bioactivity data, key experimental protocols, and the major signaling pathways modulated by these promising natural compounds. As research continues to unravel the intricate molecular mechanisms of methoxyflavones, this knowledge will be instrumental in the design and development of novel therapeutics with improved efficacy and selectivity for a range of human diseases.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo bioavailability and metabolism of 5,7-Dimethoxyflavone
An In-Depth Technical Guide on the In Vivo Bioavailability and Metabolism of 5,7-Dimethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyflavone (5,7-DMF), also known as chrysin dimethyl ether, is a prominent bioactive polymethoxyflavone found in several medicinal plants, most notably Kaempferia parviflora (black ginger).[1][2][3] In vitro studies have highlighted its diverse pharmacological potential, including anti-inflammatory, antioxidant, anti-obesity, and chemopreventive properties.[1][2] Unlike many parent flavonoids, the methoxy groups in 5,7-DMF are believed to enhance its metabolic stability and oral bioavailability, making it a compound of significant interest for therapeutic development. Translating its promising in vitro effects into in vivo efficacy requires a thorough understanding of its pharmacokinetic profile, tissue distribution, and metabolic fate. This technical guide provides a comprehensive overview of the current knowledge on the in vivo bioavailability and metabolism of 5,7-Dimethoxyflavone.
Pharmacokinetics and Bioavailability
The in vivo behavior of 5,7-DMF has been primarily characterized in rodent models. These studies reveal rapid absorption and extensive distribution into tissues following oral administration.
Pharmacokinetic Parameters
A key study investigating the pharmacokinetics of 5,7-DMF in mice following a single 10 mg/kg oral dose provides the most comprehensive data to date. The compound reached maximum plasma and tissue concentrations within 30 minutes, indicating rapid absorption from the gastrointestinal tract. Key pharmacokinetic parameters are summarized in the table below.
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice
| Parameter | Value | Reference |
|---|---|---|
| Dose (Oral) | 10 mg/kg | |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | |
| Tmax (Time to Peak Concentration) | < 30 minutes | |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 h | |
| Vd (Volume of Distribution) | 90.1 ± 62.0 L/kg |
| CL (Clearance) | 20.2 ± 7.5 L/h/kg | |
The large volume of distribution (Vd) strongly suggests extensive accumulation of 5,7-DMF in tissues rather than remaining in the plasma. Studies in roosters have also shown rapid oral absorption, with Tmax values between 1.17 and 1.83 hours and dose-dependent increases in Cmax and AUC.
Tissue Distribution
Following oral administration in mice, 5,7-DMF distributes widely throughout the body. Notably, the concentrations in most tissues were significantly higher than in the plasma, with Cmax values ranging from 1.75 to 9.96-fold that of plasma (excluding muscle and adipose tissue). The compound was found to be most abundant in the gut, followed by the liver, kidney, and brain, indicating preferential accumulation in these organs.
Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice
| Tissue | Cmax Ratio (Tissue/Plasma) | Partition Coefficient (Kp) | Order of Abundance | Reference |
|---|---|---|---|---|
| Gut | 9.96 | 12.9 | 1 | |
| Liver | 6.52 | 5.30 | 2 | |
| Kidney | 3.69 | 3.29 | 3 | |
| Brain | 2.51 | 2.13 | 4 | |
| Spleen | 2.30 | 1.84 | 5 | |
| Heart | 1.89 | 1.25 | 6 | |
| Lung | 1.75 | 1.62 | 7 | |
| Adipose | 0.85 | 0.81 | 8 |
| Muscle | 0.40 | 0.65 | 9 | |
Metabolism
The metabolic pathway of 5,7-DMF primarily involves demethylation, a process significantly carried out by the gut microbiota. This biotransformation is a critical step in its eventual elimination.
Metabolic Pathway
Studies using the human intestinal bacterium Blautia sp. MRG-PMF1 have elucidated the primary metabolic route for 5,7-DMF. The process occurs via sequential demethylation, first at the C-7 position and then at the C-5 position, ultimately converting 5,7-DMF into chrysin (5,7-dihydroxyflavone).
The elucidated metabolic pathway is as follows: 5,7-Dimethoxyflavone → 5-Methylchrysin (5-methoxy-7-hydroxyflavone) → Chrysin
The hydrolysis of the methoxy group at the C-7 position was found to be kinetically preferred over the C-5 position. This reduced metabolism compared to unmethylated flavonoids like chrysin may contribute to its longer duration in the body, enhancing its potential as a bioactive agent.
Caption: Metabolic pathway of 5,7-Dimethoxyflavone via sequential demethylation.
Interaction with Drug-Metabolizing Enzymes
5,7-DMF has been shown to interact with cytochrome P450 (CYP) enzymes, particularly the CYP3A family. In vitro studies reported that it directly inhibits CYP3As. Furthermore, prolonged oral administration of 5,7-DMF to mice led to a marked decrease in the expression of CYP3A11 and CYP3A25 in the liver. This resulted in a 130% increase in the area under the curve (AUC) and an extended half-life for midazolam, a known CYP3A substrate. This finding suggests that 5,7-DMF can cause significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of CYP3A enzymes.
Experimental Protocols
The following sections detail the methodologies used in key studies to determine the bioavailability and metabolism of 5,7-DMF.
Pharmacokinetic and Tissue Distribution Study
This protocol describes the in vivo experiment to determine the pharmacokinetic profile and tissue distribution of 5,7-DMF in mice.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Dosing: A single dose of 10 mg/kg of 5,7-DMF is administered orally.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) post-administration. Various tissues, including heart, lung, liver, kidney, intestine, brain, spleen, muscle, and fat, are harvested at the same time points.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Both plasma and tissue homogenates undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.
-
Analytical Method: The concentration of 5,7-DMF in the prepared samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
In Vitro Metabolism Study with Gut Microbiota
This protocol outlines the method for identifying metabolites of 5,7-DMF using human intestinal bacteria.
-
Bacterial Strain: Blautia sp. MRG-PMF1, isolated from human feces, is cultured under anaerobic conditions.
-
Incubation: 5,7-DMF (e.g., 100 µM) is added to the bacterial culture once it reaches a specific optical density (e.g., OD600 of 0.8).
-
Time-Course Sampling: Aliquots of the reaction mixture are collected at various time intervals (e.g., every 3 hours for 30 hours).
-
Extraction: The metabolites and remaining parent compound are extracted from the aliquots using an organic solvent like ethyl acetate.
-
Analysis: The extracted samples are analyzed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to separate and identify the parent compound and its metabolites by comparing them to reference standards.
Modulation of Signaling Pathways
Beyond its direct metabolism, the in vivo effects of 5,7-DMF are mediated through its interaction with key intracellular signaling pathways. These interactions are fundamental to its observed anti-sarcopenic and anti-obesity effects.
-
Protein Synthesis and Muscle Growth: 5,7-DMF stimulates the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. This activation subsequently leads to the stimulation of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of protein synthesis and muscle hypertrophy.
-
Mitochondrial Biogenesis: In skeletal muscle, 5,7-DMF upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) and its downstream targets, nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam). This cascade promotes the formation of new mitochondria, enhancing energy metabolism.
-
Adipogenesis and Lipid Metabolism: 5,7-DMF has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. This activation contributes to its anti-obesity effects by downregulating adipogenic transcription factors like PPARγ and C/EBPα, thereby inhibiting fat accumulation.
Caption: Key signaling pathways modulated by 5,7-Dimethoxyflavone in vivo.
Conclusion
5,7-Dimethoxyflavone exhibits favorable pharmacokinetic properties for an orally administered therapeutic agent, characterized by rapid absorption and extensive tissue distribution, particularly in the gut, liver, and brain. Its metabolism is primarily driven by demethylation via gut microbiota into its dihydroxy form, chrysin. The methylated structure likely contributes to its enhanced stability compared to parent flavonoids. Furthermore, 5,7-DMF actively modulates critical signaling pathways involved in muscle protein synthesis (PI3K/Akt/mTOR) and mitochondrial biogenesis (PGC-1α), which underpin its observed physiological effects against sarcopenia and obesity. However, its potent inhibition of CYP3A enzymes warrants careful consideration for potential drug-drug interactions. These findings collectively establish 5,7-Dimethoxyflavone as a promising natural compound for which the well-characterized in vivo bioavailability and metabolism support further clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters [frontiersin.org]
A Technical Guide to the Therapeutic Potential of (R)-5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5,7-Dimethoxyflavanone, a naturally occurring methoxyflavone found in plants such as Kaempferia parviflora (black ginger), has emerged as a promising candidate for therapeutic development across a spectrum of diseases.[1][2][3] Its biological activities are multifaceted, with preclinical studies highlighting its potential in neuroprotection, metabolic disorders, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The biological effects of this compound have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data to facilitate comparison and inform future experimental design.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Concentration/IC50 | Key Findings |
| Anticancer Activity | HepG2 (Liver Cancer) | IC50: 25 µM | Induced apoptosis, generated reactive oxygen species (ROS), and caused cell cycle arrest.[4][5] |
| VK2/E6E7, End1/E6E7 | 0-100 µM (48h) | Inhibited proliferation and induced apoptosis. | |
| Adipogenesis Inhibition | 3T3-L1 Adipocytes | 0-20 µM (8 days) | Inhibited lipid accumulation and adipocyte differentiation. |
| Melanogenesis Induction | B16F10 Melanoma | 0-25 µM (48h) | Induced melanogenesis by increasing cAMP. |
| BCRP Inhibition | MDCK/Bcrp1 | 5 and 50 µM (1h) | Inhibited Bcrp1-mediated Sorafenib efflux. |
| Cholinesterase Inhibition | - | 0.1 mg/mL | Showed 85% inhibition of butyrylcholinesterase (BChE) activity. |
Table 2: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Dosage | Key Outcomes |
| Neuroprotection | LPS-induced mice | 10, 20, 40 mg/kg (21 days) | Reduced anxiety-related behaviors and significantly decreased Aβ, IL-1β, IL-6, and TNF-α levels, while increasing BDNF. |
| Anti-sarcopenia | Aged mice (18-month-old) | 25, 50 mg/kg (8 weeks) | Increased grip strength, exercise endurance, and muscle mass. |
| Anti-obesity | High-fat diet-induced obese mice | 50 mg/kg/day (6 weeks) | Decreased body weight gain and inhibited fatty liver. |
| Antidiabetic & Hypolipidemic | Streptozotocin-induced diabetic rats | 50, 100 mg/kg | Lowered plasma glucose, improved insulin and C-peptide levels, and reduced triglycerides, total cholesterol, and LDL-c. |
| Anti-inflammatory | Carrageenan-induced pleurisy in rats | 75-150 mg/kg | Reduced exudate volume and inhibited prostaglandin production. |
| CYP450 Inhibition | Mice | 10 mg/kg (10 days) | Reduced liver CYP3A11 and CYP3A25 protein expression. |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Neuroprotective and Anti-inflammatory Pathways
This compound has been shown to mitigate neuroinflammation by downregulating the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Figure 1: Anti-inflammatory and Neuroprotective Mechanism.
Anti-Sarcopenic and Muscle Growth Pathway
In the context of sarcopenia, this compound promotes muscle protein synthesis and inhibits proteolysis by modulating the PI3K-Akt-mTOR pathway and suppressing the FoxO-mediated ubiquitin-proteasome system.
Caption: Figure 2: PI3K-Akt-mTOR Pathway in Muscle Regulation.
Mitochondrial Biogenesis Pathway
This compound has been observed to enhance mitochondrial function by upregulating key regulators of mitochondrial biogenesis, including PGC-1α, NRF-1, and TFAM.
Caption: Figure 3: Mitochondrial Biogenesis Signaling Cascade.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vivo Models
1. Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Objective: To induce a model of type 1 diabetes to evaluate the anti-diabetic and hypolipidemic effects of this compound.
-
Methodology:
-
Animals: Use adult male Wistar or Sprague-Dawley rats.
-
Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65 mg/kg) dissolved in a suitable buffer (e.g., 0.1 M cold citrate buffer, pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Administer this compound or vehicle control orally for the specified duration of the study.
-
Outcome Measures: Monitor blood glucose, plasma insulin, C-peptide, total hemoglobin, glycosylated hemoglobin, triglycerides, total cholesterol, HDL-c, and LDL-c.
-
2. Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
-
Objective: To induce neuroinflammation to assess the neuroprotective effects of this compound.
-
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Treatment: Administer this compound or vehicle control for a predefined period (e.g., 21 days).
-
Induction: Induce neuroinflammation by administering i.p. injections of LPS (from E. coli) for the last few days of the treatment period.
-
Behavioral Testing: Conduct behavioral tests such as the Morris Water Maze and Open Field Test to assess cognitive function and anxiety-like behavior.
-
Biochemical Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus) for analysis of inflammatory markers (Aβ, IL-1β, IL-6, TNF-α) and neurotrophic factors (BDNF) using ELISA and RT-PCR.
-
Behavioral Assays
1. Morris Water Maze (MWM)
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts from a different quadrant, and the latency to find the platform is recorded.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
2. Open Field Test (OFT)
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Methodology:
-
Apparatus: An open, square arena.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a specified time (e.g., 5-10 minutes).
-
Data Analysis: A video tracking system is used to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the periphery is indicative of anxiety-like behavior.
-
In Vitro Assays
1. Western Blot for PI3K/Akt Pathway Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., muscle cells for sarcopenia studies) and treat with various concentrations of this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and other downstream targets.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
2. Breast Cancer Resistance Protein (BCRP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit the efflux transporter BCRP.
-
Methodology:
-
Test System: Use inside-out membrane vesicles from cells overexpressing BCRP or a polarized cell monolayer system (e.g., Caco-2 or MDCKII-BCRP cells).
-
Procedure (Vesicle Assay): Incubate the BCRP-expressing vesicles with a known BCRP substrate (e.g., [3H]-Estrone 3-sulfate) in the presence and absence of ATP and varying concentrations of this compound.
-
Analysis: Measure the amount of substrate accumulated inside the vesicles using liquid scintillation counting or LC-MS/MS to determine the IC50 value of this compound.
-
3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on major CYP450 isoforms.
-
Methodology:
-
Test System: Use human liver microsomes or recombinant human CYP enzymes.
-
Procedure: Incubate the microsomes or recombinant enzymes with an isoform-specific substrate in the presence of varying concentrations of this compound.
-
Analysis: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS. The reduction in metabolite formation compared to the vehicle control is used to calculate the IC50 value.
-
Conclusion
This compound demonstrates a compelling polypharmacological profile with therapeutic potential across multiple disease areas. Its ability to modulate key signaling pathways involved in inflammation, cell growth, metabolism, and mitochondrial function underscores its promise as a lead compound for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore and harness the therapeutic capabilities of this intriguing natural product.
References
- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for enantiomerically pure (R)-5,7-Dimethoxyflavanone
An Application Note and Protocol for the Synthesis of Enantiomerically Pure (R)-5,7-Dimethoxyflavanone
Abstract
Flavanones are a class of flavonoids that exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The stereochemistry at the C2 position is crucial for their biological function, necessitating methods for producing enantiomerically pure isomers. This document provides a detailed protocol for the asymmetric synthesis of this compound. The synthesis is achieved through a two-step process: a base-catalyzed Claisen-Schmidt condensation to form the precursor 2'-Hydroxy-4',6'-dimethoxychalcone, followed by a highly enantioselective, organocatalyzed intramolecular oxa-Michael addition. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis Pathway Overview
The synthesis proceeds in two key stages:
-
Chalcone Formation : An aldol condensation between 2'-Hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde yields the corresponding 2'-hydroxychalcone.
-
Enantioselective Cyclization : The chalcone undergoes an asymmetric intramolecular conjugate addition catalyzed by a chiral quinine-derived thiourea organocatalyst to produce the target (R)-flavanone with high enantiomeric excess.[1][2][3]
Experimental Protocols
Materials and Reagents:
-
2'-Hydroxy-4',6'-dimethoxyacetophenone (CAS 90-24-4)
-
Benzaldehyde (CAS 100-52-7)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH), Anhydrous
-
Toluene, Anhydrous
-
Quinine-derived thiourea catalyst (e.g., (9S)-9-Deoxy-9-epi-quinine-3,5-bis(trifluoromethyl)phenylthiourea)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Silica Gel for column chromatography
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Intermediate)
This procedure is based on the Claisen-Schmidt condensation reaction.[4]
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (5.0 g, 25.5 mmol, 1.0 equiv.) in 80 mL of ethanol. Add benzaldehyde (2.7 g, 2.6 mL, 25.5 mmol, 1.0 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Base Addition : Prepare a solution of potassium hydroxide (4.3 g, 76.5 mmol, 3.0 equiv.) in 20 mL of water. Add the KOH solution dropwise to the flask over 15 minutes while stirring vigorously. The solution will turn a deep orange/red color.
-
Reaction : Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up : After completion, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH ~2 by slowly adding 1M HCl. A yellow precipitate will form.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. The crude chalcone can be further purified by recrystallization from ethanol to yield bright yellow crystals.
Protocol 2: Asymmetric Synthesis of this compound
This protocol employs a chiral thiourea catalyst to induce enantioselectivity in the intramolecular oxa-Michael addition.
-
Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the synthesized 2'-Hydroxy-4',6'-dimethoxychalcone (2.84 g, 10.0 mmol, 1.0 equiv.) and the quinine-derived thiourea catalyst (e.g., 0.58 g, 1.0 mmol, 10 mol%).
-
Solvent Addition : Add 50 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction : Cool the reaction mixture to 0°C using an ice bath. Let the reaction proceed at this temperature for 48-72 hours. Monitor the disappearance of the chalcone (yellow color) and the formation of the flavanone (colorless) by TLC (4:1 Hexane:EtOAc).
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification : Purify the crude residue directly by flash column chromatography on silica gel. Use a gradient eluent system starting from 95:5 Hexane:EtOAc to 80:20 Hexane:EtOAc. Combine the fractions containing the product and evaporate the solvent to yield this compound as a white or off-white solid.
Protocol 3: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation : Prepare a solution of the purified flavanone in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions :
-
Chiral Column : Cellulose-based chiral stationary phase (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate : 0.8 mL/min.
-
Detection : UV at 254 nm or 283 nm.
-
Column Temperature : 25°C.
-
-
Analysis : Inject 10 µL of the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Data Presentation
Quantitative Data Summary
| Parameter | 2'-Hydroxy-4',6'-dimethoxychalcone | This compound |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol | 284.31 g/mol |
| Appearance | Yellow Crystalline Solid | White to Off-White Solid |
| Typical Yield | 85-95% | 80-92% (after chromatography) |
| Melting Point | ~116°C | ~95-97°C |
| Enantiomeric Excess (ee) | N/A | >95% |
| Specific Rotation [α] | N/A | Expected to be negative (sign depends on solvent) |
Expected Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz) : δ (ppm) 7.45-7.35 (m, 5H, B-ring), 6.10 (d, J=2.2 Hz, 1H, H-8), 6.05 (d, J=2.2 Hz, 1H, H-6), 5.40 (dd, J=13.0, 3.0 Hz, 1H, H-2), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.05 (dd, J=17.0, 13.0 Hz, 1H, H-3ax), 2.85 (dd, J=17.0, 3.0 Hz, 1H, H-3eq).
-
¹³C NMR (CDCl₃, 100 MHz) : δ (ppm) 190.5 (C=O), 167.0 (C-7), 164.0 (C-5), 162.5 (C-8a), 138.5 (C-1'), 128.8 (C-3', C-5'), 128.6 (C-4'), 126.1 (C-2', C-6'), 105.5 (C-4a), 93.0 (C-6), 92.0 (C-8), 79.5 (C-2), 56.0 (OCH₃), 55.5 (OCH₃), 45.0 (C-3).
-
Mass Spectrometry (ESI-MS) : m/z 285.11 [M+H]⁺.
-
Infrared (IR, KBr) : ν (cm⁻¹) ~1680 (C=O, ketone), ~1610, 1580 (C=C, aromatic), ~1210, 1160 (C-O, ether).
Visualization of Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
References
Application Note: Chiral HPLC Method for the Enantioselective Separation of (R) and (S)-5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R) and (S)-5,7-Dimethoxyflavanone. Enantiomeric purity is a critical parameter in drug development and pharmacological studies, as different enantiomers can exhibit varied biological activities and toxicological profiles. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the two enantiomers. The protocol provided is intended as a starting point and may be optimized for specific instrumentation and sample matrices.
Introduction
5,7-Dimethoxyflavanone is a chiral molecule with a stereocenter at the C2 position of the heterocyclic ring. The differential pharmacological effects of its (R) and (S) enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral HPLC is a powerful technique for resolving enantiomers, and polysaccharide-derived CSPs have demonstrated broad applicability in the separation of flavanones and related compounds.[1][2][3] This document provides a detailed protocol for the enantioselective analysis of 5,7-Dimethoxyflavanone.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Columns such as Chiralpak® IA, Chiralpak® IB, or Chiralcel® OD-H have shown good performance for the separation of methoxyflavanones.[1]
-
Solvents: HPLC grade n-hexane and isopropanol are required for the mobile phase.
-
Sample: A racemic standard of 5,7-Dimethoxyflavanone is needed for method development and system suitability. Samples for analysis should be dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions
The following conditions are a recommended starting point for the separation of (R) and (S)-5,7-Dimethoxyflavanone. Optimization may be necessary to achieve desired resolution and run times.
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation
-
Accurately weigh approximately 10 mg of the 5,7-Dimethoxyflavanone sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
System Suitability
Before sample analysis, perform a system suitability test using the racemic 5,7-Dimethoxyflavanone standard. The following parameters should be evaluated:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of (R) and (S)-5,7-Dimethoxyflavanone based on the proposed method. Retention times and resolution are typical values and may vary depending on the specific system and conditions.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (R)-5,7-Dimethoxyflavanone | 8.5 | 1.1 | \multirow{2}{*}{> 1.5} |
| (S)-5,7-Dimethoxyflavanone | 10.2 | 1.2 |
Note: The elution order of the enantiomers has not been determined and should be confirmed with enantiomerically pure standards if available.
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation and analysis of (R) and (S)-5,7-Dimethoxyflavanone.
Conclusion
The described chiral HPLC method provides a reliable approach for the enantioselective separation of (R) and (S)-5,7-Dimethoxyflavanone. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is effective for resolving the enantiomers with good resolution. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical and related industries who require accurate determination of the enantiomeric composition of 5,7-Dimethoxyflavanone and similar chiral compounds. Further optimization of the mobile phase composition and temperature may be performed to enhance the separation efficiency.
References
Application of (R)-5,7-Dimethoxyflavanone in Neurodegenerative Disease Models: Application Notes and Protocols
(R)-5,7-Dimethoxyflavanone (DMF) , a naturally occurring methoxyflavone, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1][2][3] This document provides a comprehensive overview of its application in preclinical models, detailing its neuroprotective and anti-inflammatory effects, underlying mechanisms of action, and standardized protocols for its evaluation.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and chronic neuroinflammation.[4][5] Current therapeutic strategies often provide only symptomatic relief. This compound has demonstrated significant potential in preclinical studies by targeting multiple pathological facets of these disorders, including the reduction of amyloid-beta (Aβ) plaques, suppression of pro-inflammatory cytokines, and enhancement of neurotrophic factor expression.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of neurotransmitter systems and the suppression of neuroinflammation. In silico and in vivo studies have identified several key molecular targets and signaling pathways:
-
Modulation of Neurotransmitter Receptors: DMF has been shown to interact with and upregulate the expression of GABAergic (GABRA1, GABRG2) and serotonergic (5-HT2A, 5-HT2C) receptors in the hippocampus. This modulation is crucial for regulating neuronal excitability and synaptic plasticity, which are often impaired in neurodegenerative conditions.
-
Anti-inflammatory Effects: A hallmark of neurodegeneration is chronic inflammation mediated by activated microglia. DMF significantly reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in animal models of neuroinflammation.
-
Neurotrophic Support: Treatment with DMF has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.
-
Reduction of Amyloid-Beta Pathology: In models of Alzheimer's disease, DMF administration leads to a significant reduction in the levels of Aβ, a key component of the amyloid plaques that accumulate in the brains of Alzheimer's patients.
Quantitative Data Summary
The neuroprotective and anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Dosage | Result | Reference |
| Cognitive Function | ||||
| Spatial Memory (Morris Water Maze) | DMF | 10, 20, 40 mg/kg | Enhanced spatial memory | |
| Anxiety-Related Behavior | ||||
| Open Field Test | DMF | 10, 20, 40 mg/kg | Reduced anxiety-related measures | |
| Biomarker Levels (Hippocampus) | ||||
| Amyloid-Beta (Aβ) | DMF | 10, 20, 40 mg/kg | Significantly reduced | |
| IL-1β | DMF | 10, 20, 40 mg/kg | Significantly reduced | |
| IL-6 | DMF | 10, 20, 40 mg/kg | Significantly reduced | |
| TNF-α | DMF | 10, 20, 40 mg/kg | Significantly reduced | |
| Brain-Derived Neurotrophic Factor (BDNF) | DMF | 10, 20, 40 mg/kg | Significantly increased | |
| Gene Expression (Hippocampus) | ||||
| GABRA1 mRNA | DMF | 10, 20, 40 mg/kg | Significantly upregulated | |
| 5-HT2A mRNA | DMF | 10, 20, 40 mg/kg | Significantly upregulated | |
| 5-HT2C mRNA | DMF | 10, 20, 40 mg/kg | Significantly upregulated |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective and anti-inflammatory effects of this compound are provided below.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
This protocol describes the induction of neuroinflammation in mice using LPS to model the inflammatory aspects of neurodegenerative diseases.
-
Animals: Use male ICR mice (8-12 weeks old). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle control orally for 21 consecutive days.
-
Induction of Neuroinflammation: From day 18 to day 21, induce neuroinflammation by administering intraperitoneal (i.p.) injections of LPS (from E. coli O55:B5) at a dose of 0.25 mg/kg.
-
Behavioral Testing: Following the treatment period, assess cognitive function and anxiety-related behaviors.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue (hippocampus) for subsequent biochemical and molecular analyses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
This protocol is for measuring the levels of Aβ, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and BDNF in hippocampal tissue lysates.
-
Tissue Homogenization: Homogenize the collected hippocampal tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kits for Aβ, IL-1β, IL-6, TNF-α, and BDNF. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each biomarker in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, 5-HT2C) in the hippocampus.
-
RNA Extraction: Isolate total RNA from the hippocampal tissue using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
RT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's neuroprotective effects.
Caption: A typical experimental workflow for preclinical assessment.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and brain health: multiple effects underpinned by common mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dimethoxyflavanone in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving and utilizing 5,7-Dimethoxyflavanone for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring accurate and reproducible results.
Introduction
5,7-Dimethoxyflavanone is a flavanone molecule of interest in various biological studies. Due to its hydrophobic nature, proper solubilization is essential for its application in aqueous cell culture media. This document outlines the recommended procedures for preparing 5,7-Dimethoxyflavanone solutions for in vitro assays.
Solubility and Storage
Proper storage and handling of 5,7-Dimethoxyflavanone are critical for maintaining its stability and activity.
Table 1: Solubility and Storage of 5,7-Dimethoxyflavanone
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use high-purity, anhydrous DMSO. |
| Solubility in DMSO | 12.5 mg/mL (43.97 mM) | Ultrasonic treatment may be required for complete dissolution. Use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Storage of Powder | -20°C or -80°C | Store in a desiccator to prevent moisture absorption. |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of 5,7-Dimethoxyflavanone stock and working solutions for cell-based assays.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 5,7-Dimethoxyflavanone.
Materials:
-
5,7-Dimethoxyflavanone powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of 5,7-Dimethoxyflavanone powder.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentrations.
Materials:
-
5,7-Dimethoxyflavanone stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 5,7-Dimethoxyflavanone stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
From the intermediate dilution, perform further serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, etc.).
-
Gently mix each dilution thoroughly by pipetting up and down.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used in the experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing 5,7-Dimethoxyflavanone for in vitro cell culture assays.
Caption: Workflow for preparing 5,7-Dimethoxyflavanone solutions.
Signaling Pathways
Currently, there is a lack of specific published research detailing the signaling pathways directly modulated by 5,7-Dimethoxyflavanone. While studies on the structurally similar compound, 5,7-Dimethoxyflavone, have implicated pathways such as NF-κB and MAPK in its anti-inflammatory effects, it is not scientifically accurate to extrapolate these findings to 5,7-Dimethoxyflavanone without direct experimental evidence. Therefore, a diagram of its signaling pathways cannot be provided at this time. Researchers are encouraged to investigate the molecular mechanisms of 5,7-Dimethoxyflavanone in their experimental systems.
References
Application Note: A Protocol for Studying Cytochrome P450 Inhibition Using 5,7-Dimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and a detailed experimental protocol for evaluating the inhibitory potential of 5,7-Dimethoxyflavanone on major human cytochrome P450 (CYP) enzymes.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market. The inhibition of these enzymes, particularly isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, is a primary cause of adverse drug-drug interactions (DDIs). Such interactions can lead to decreased clearance and increased plasma concentrations of co-administered drugs, potentially resulting in toxicity. Therefore, assessing the inhibitory potential of new chemical entities on CYP enzymes is a mandatory step in drug discovery and development.
Flavonoids, a class of polyphenolic compounds found in many plants, are known to interact with CYP enzymes. 5,7-Dimethoxyflavanone is a methoxylated flavonoid. It is structurally related to 5,7-Dimethoxyflavone , a compound reported to inhibit the CYP3A family of enzymes[1][2][3]. It is important to note the structural difference: flavanones possess a saturated C2-C3 bond in their C-ring, whereas flavones have a double bond at this position. This difference can significantly alter their biological activity.
Currently, there is limited publicly available quantitative data on the direct inhibitory effects of 5,7-Dimethoxyflavanone on specific CYP isoforms. This application note provides a robust protocol to determine the half-maximal inhibitory concentration (IC50) values for 5,7-Dimethoxyflavanone against key CYP enzymes in vitro.
Quantitative Data Summary
| Compound Name | CYP Isoform | Test System | Substrate | Inhibition Metric (IC50/Ki) | Reference |
| 5,7-Dimethoxyflavone | CYP3A Family | In vitro / in vivo (mice) | Midazolam | Inhibits/downregulates expression | [2][3] |
| 5,7-Dimethoxyflavone | CYP3A | Human Liver Microsomes | Midazolam | No direct inhibition observed up to 30 µM | |
| Chrysin (5,7-Dihydroxyflavone) | CYP3A4 | Recombinant Human CYP3A4 | Nifedipine | IC50 = 2.5 ± 0.6 µM; Ki = 2.4 ± 1.0 µM | |
| Pinocembrin (5,7-Dihydroxyflavanone) | CYP3A4 | Recombinant Human CYP3A4 | Nifedipine | IC50 = 4.3 ± 1.1 µM; Ki = 5.1 ± 1.6 µM | |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | CYP3A4 | Recombinant Human CYP3A4 | Nifedipine | IC50 = 7.5 ± 2.7 µM; Ki = 12.1 ± 5.6 µM | |
| Fisetin (3,3',4',7-Tetrahydroxyflavone) | CYP2C9 | Recombinant Human CYP2C9 | - | Potent Inhibition | |
| Fisetin (3,3',4',7-Tetrahydroxyflavone) | CYP1A2 | Recombinant Human CYP1A2 | - | Potent Inhibition |
Note: The conflicting reports on 5,7-Dimethoxyflavone highlight the importance of direct experimental evaluation under well-defined conditions.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of 5,7-Dimethoxyflavanone against a specific CYP isoform using human liver microsomes (HLMs) and LC-MS/MS analysis.
Objective
To quantify the concentration-dependent reversible inhibition of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) by 5,7-Dimethoxyflavanone in vitro.
Materials and Reagents
-
Test Compound: 5,7-Dimethoxyflavanone
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
CYP-Specific Substrates:
-
CYP1A2: Phenacetin
-
CYP2C9: Diclofenac
-
CYP2C19: S-Mephenytoin
-
CYP2D6: Dextromethorphan
-
CYP3A4: Midazolam or Testosterone
-
-
Positive Control Inhibitors:
-
CYP1A2: α-Naphthoflavone
-
CYP2C9: Sulfaphenazole
-
CYP2C19: Ticlopidine
-
CYP2D6: Quinidine
-
CYP3A4: Ketoconazole
-
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Solvent: Dimethyl sulfoxide (DMSO), HPLC grade
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., deuterated metabolite)
-
Equipment: 96-well microplates, multichannel pipettes, incubator (37°C), plate centrifuge, LC-MS/MS system.
Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of 5,7-Dimethoxyflavanone in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create working solutions. For a 7-point curve, typical final assay concentrations might be 0.1, 0.3, 1, 3, 10, 30, and 100 µM. The final DMSO concentration in the incubation should be kept below 1% (ideally ≤0.5%) to avoid solvent effects.
-
Substrate Solution: Prepare a stock solution of the specific CYP substrate in buffer or DMSO. The final concentration in the assay should be approximately equal to its Km value for the enzyme.
-
HLM Suspension: Dilute the HLM stock in cold potassium phosphate buffer to achieve a final protein concentration of 0.2-0.5 mg/mL in the incubation. Keep on ice.
-
NADPH Solution: Prepare the NADPH-regenerating system according to the manufacturer's instructions. Keep on ice.
Assay Procedure
-
Plate Setup: Set up a 96-well plate with wells for vehicle controls (DMSO only), positive controls, and each concentration of the test compound. All experiments should be performed in at least duplicate.
-
Pre-incubation:
-
Add potassium phosphate buffer to each well.
-
Add the HLM suspension to each well.
-
Add 1 µL of the serially diluted 5,7-Dimethoxyflavanone, positive control inhibitor, or DMSO to the appropriate wells.
-
Add the CYP-specific substrate solution.
-
Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Start the metabolic reaction by adding the NADPH-regenerating system solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal or greater volume of cold acetonitrile (containing the internal standard).
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4°C (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis
-
Develop a specific and sensitive LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.
-
Monitor the parent-to-product ion transition for the metabolite and the internal standard.
-
Generate a standard curve if absolute quantification is needed, or use peak area ratios for relative quantification.
Data Analysis
-
Calculate the peak area ratio of the metabolite to the internal standard for each well.
-
Determine the average enzyme activity for the vehicle control (this represents 100% activity).
-
Calculate the percent inhibition for each concentration of 5,7-Dimethoxyflavanone using the formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for an in vitro Cytochrome P450 inhibition assay.
Logical Flow for Characterizing Inhibition Mechanism
Caption: Decision tree for investigating the mechanism of CYP inhibition.
References
Application Notes and Protocols for Cell-Based Assays to Measure the Anticancer Activity of 5,7-Dimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, has demonstrated notable anticancer properties.[1] This has led to increased interest in its potential as a therapeutic agent. These application notes provide a comprehensive guide for researchers to evaluate the anticancer efficacy of 5,7-Dimethoxyflavanone in vitro using common cell-based assays. The protocols detailed herein cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution in cancer cell lines.
Key Anticancer Mechanisms of 5,7-Dimethoxyflavanone
Research indicates that 5,7-Dimethoxyflavanone exerts its anticancer effects through several mechanisms, including:
-
Induction of Apoptosis: 5,7-Dimethoxyflavanone has been shown to trigger programmed cell death in cancer cells.[1][2] This process is often mediated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1][2]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by causing an arrest at specific phases of the cell cycle, primarily the G1 or sub-G1 phase.
-
Modulation of Signaling Pathways: 5,7-Dimethoxyflavanone is known to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.
Data Presentation
The following tables summarize the quantitative data regarding the anticancer activity of 5,7-Dimethoxyflavanone on various cancer cell lines.
Table 1: Cytotoxicity of 5,7-Dimethoxyflavanone (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 25 | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 |
Table 2: Effect of 5,7-Dimethoxyflavanone on Apoptosis
| Cell Line | Concentration (µM) | % Apoptotic Cells (Early + Late) | Method | Reference |
| VK2/E6E7 | Not Specified | Significant Increase | DNA Fragmentation | |
| End1/E6E7 | Not Specified | Significant Increase | DNA Fragmentation |
Table 3: Effect of 5,7-Dimethoxyflavanone on Cell Cycle Distribution in HepG2 Cells
| Concentration (µM) | % of Cells in G1 Phase | % of Cells in Sub-G1 Phase | Reference |
| 0 (Control) | Baseline | Baseline | |
| 10 | Increased | Marginally Increased | |
| 25 | Increased | Reasonably Increased | |
| 50 | Increased | Dramatically Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 5,7-Dimethoxyflavanone on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5,7-Dimethoxyflavanone (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5,7-Dimethoxyflavanone in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 5,7-Dimethoxyflavanone.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
5,7-Dimethoxyflavanone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5,7-Dimethoxyflavanone for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of 5,7-Dimethoxyflavanone on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
5,7-Dimethoxyflavanone
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 5,7-Dimethoxyflavanone for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of 5,7-Dimethoxyflavanone.
Proposed Signaling Pathway for 5,7-Dimethoxyflavanone-Induced Apoptosis
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 5,7-Dimethoxyflavanone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 5,7-dimethoxyflavanone and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended for researchers in drug metabolism, pharmacokinetics, and related fields.
Introduction
5,7-Dimethoxyflavanone is a methoxylated flavonoid that, like other compounds in its class, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and safety. In biological systems, 5,7-dimethoxyflavanone is expected to undergo Phase I and Phase II metabolism, primarily involving O-demethylation, hydroxylation, and subsequent glucuronidation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of flavonoids like 5,7-dimethoxyflavanone and its hydroxylated metabolites, a derivatization step, typically silylation, is necessary to increase their volatility and thermal stability for GC analysis.
Predicted Metabolic Pathway of 5,7-Dimethoxyflavanone
The primary metabolic transformations of 5,7-dimethoxyflavanone are predicted to be O-demethylation at the 5 and 7 positions, potentially followed by hydroxylation on the B-ring. These Phase I metabolites can then be conjugated with glucuronic acid in Phase II metabolism. The expected major metabolites are:
-
M1: 5-Hydroxy-7-methoxyflavanone (O-demethylation)
-
M2: 7-Hydroxy-5-methoxyflavanone (O-demethylation)
-
M3: 5,7-Dihydroxyflavanone (Chrysin) (di-O-demethylation)
-
M4: Hydroxylated 5,7-dimethoxyflavanone (e.g., 4'-hydroxy-5,7-dimethoxyflavanone)
-
Glucuronide conjugates of the hydroxylated metabolites.
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is designed for the extraction of 5,7-dimethoxyflavanone and its metabolites from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., 10 µg/mL of a structurally similar flavonoid not present in the sample)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: Pipette 200 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for the derivatization step.
Derivatization (Silylation)
This protocol describes the trimethylsilyl (TMS) derivatization of the extracted analytes to increase their volatility for GC-MS analysis.
Materials:
-
Reconstituted sample extract in ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition: To the 100 µL of reconstituted extract in a GC vial insert, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Capping: Tightly cap the GC vials.
-
Incubation: Heat the vials at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vials to cool to room temperature before placing them in the GC autosampler.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial temperature: 150°C, hold for 1 min- Ramp: 10°C/min to 300°C- Hold: 5 min at 300°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Analysis
The following table summarizes the expected quantitative data for the TMS-derivatized 5,7-dimethoxyflavanone and its primary metabolites. These values are based on the parent compound's known mass spectrum and predicted fragmentation patterns of its metabolites.[1] Researchers should verify these parameters and perform a full method validation for their specific application.[2]
| Analyte | Derivative | Expected RT (min) | Molecular Ion (m/z) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 5,7-Dimethoxyflavanone | Parent | ~15.5 | 284 | 284 | 180, 152 | 0.5 | 1.5 |
| 5-OH-7-MeO-flavanone | Mono-TMS | ~16.2 | 342 | 327 | 299, 211 | 0.8 | 2.4 |
| 7-OH-5-MeO-flavanone | Mono-TMS | ~16.5 | 342 | 327 | 299, 211 | 0.8 | 2.4 |
| 5,7-Dihydroxyflavanone | Di-TMS | ~17.1 | 400 | 385 | 312, 297 | 1.0 | 3.0 |
| 4'-OH-5,7-diMeO-flavanone | Mono-TMS | ~17.8 | 372 | 357 | 342, 180 | 0.9 | 2.7 |
Note: RT (Retention Time) is an estimate and will vary depending on the specific GC system and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are typical values and should be experimentally determined during method validation.
Experimental Workflow and Signaling Pathway Visualization
GC-MS Analysis Workflow
The overall workflow for the GC-MS analysis of 5,7-dimethoxyflavanone and its metabolites is depicted below.
Potential Signaling Pathway Involvement
Based on studies of the structurally similar 5,7-dimethoxyflavone, 5,7-dimethoxyflavanone may influence cellular signaling pathways related to inflammation and cell survival, such as the PI3K/Akt pathway and the NF-κB pathway.[3][4]
Conclusion
The GC-MS method detailed in these application notes provides a robust and sensitive approach for the analysis of 5,7-dimethoxyflavanone and its key metabolites in biological matrices. Proper sample preparation and derivatization are critical for achieving reliable and reproducible results. The provided protocols and data serve as a strong foundation for researchers to develop and validate their own assays for pharmacokinetic and metabolic studies of this and other related flavonoids.
References
- 1. 5,7-Dimethoxyflavanone | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Aqueous Solubility of 5,7-Dimethoxyflavanone through Cyclodextrin Complexation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Poor aqueous solubility is a significant hurdle in the development of many promising flavonoid compounds, including 5,7-dimethoxyflavanone. This limitation can lead to low bioavailability and hinder the translation of in vitro bioactivity to in vivo efficacy.[1][2] This application note details a robust methodology for improving the solubility of 5,7-dimethoxyflavanone through inclusion complexation with cyclodextrins. We provide comprehensive protocols for the preparation, characterization, and analysis of these complexes, with a particular focus on the use of hydroxypropyl-β-cyclodextrin (HPβ-CD), which has demonstrated significant success in enhancing the solubility of structurally similar flavonoids.[3][4][5] The protocols outlined herein are designed to be readily implemented in a standard laboratory setting, providing a clear pathway for researchers to overcome the solubility challenges associated with 5,7-dimethoxyflavanone and other lipophilic compounds.
Introduction to Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as 5,7-dimethoxyflavanone, forming stable, water-soluble inclusion complexes. The formation of these complexes can dramatically increase the aqueous solubility and dissolution rate of the guest molecule, thereby enhancing its bioavailability. Among the various types of cyclodextrins, chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HPβ-CD) are often preferred due to their improved aqueous solubility and safety profile.
Studies on the structurally similar compound, 5,7-dimethoxyflavone, have shown that complexation with HPβ-CD can increase its water solubility by over 360-fold. This remarkable improvement highlights the potential of this approach for 5,7-dimethoxyflavanone. This document provides the necessary protocols to explore and leverage this formulation strategy.
Quantitative Data Summary
The following table summarizes the expected improvements in aqueous solubility based on data from the complexation of the structurally similar 5,7-dimethoxyflavone with various cyclodextrins. This data serves as a benchmark for the anticipated results with 5,7-dimethoxyflavanone.
| Cyclodextrin Type | Guest Molecule | Molar Ratio (Guest:CD) | Fold Increase in Aqueous Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβ-CD) | 5,7-Dimethoxyflavone | 1:1 | 361.8 | |
| α-Cyclodextrin (α-CD) | 5,7-Dimethoxyflavone | Not specified | Lower than HPβ-CD | |
| β-Cyclodextrin (β-CD) | 5,7-Dimethoxyflavone | Not specified | Lower than HPβ-CD | |
| γ-Cyclodextrin (γ-CD) | 5,7-Dimethoxyflavone | Not specified | Lower than HPβ-CD |
Experimental Protocols
Protocol 1: Preparation of 5,7-Dimethoxyflavanone-HPβ-CD Inclusion Complex (Freeze-Drying Method)
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of 5,7-dimethoxyflavanone and HPβ-CD using the freeze-drying method.
Materials:
-
5,7-Dimethoxyflavanone
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
0.45 µm PTFE syringe filter
-
Freeze-dryer
Procedure:
-
Prepare a 0.5 mM solution of 5,7-dimethoxyflavanone in ethanol.
-
Prepare a 0.5 mM aqueous solution of HPβ-CD in deionized water.
-
Slowly add the 5,7-dimethoxyflavanone solution to the HPβ-CD solution while stirring continuously.
-
Gently heat the mixture to 40°C and stir for 30 minutes to facilitate the removal of ethanol.
-
Continue stirring the solution at room temperature for an additional 72-96 hours to ensure complete complex formation.
-
Filter the resulting solution through a 0.45 µm PTFE filter to remove any un-complexed 5,7-dimethoxyflavanone.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Store the resulting powder in a desiccator until further use.
Protocol 2: Phase-Solubility Study
This protocol outlines the phase-solubility method to determine the stoichiometry and stability constant of the 5,7-dimethoxyflavanone-HPβ-CD complex.
Materials:
-
5,7-Dimethoxyflavanone
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Deionized water
-
Thermostatic shaking water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβ-CD (e.g., 0 to 15 mM).
-
Add an excess amount of 5,7-dimethoxyflavanone to each HPβ-CD solution in sealed tubes.
-
Place the tubes in a thermostatic shaking water bath set at a constant temperature (e.g., 25°C or 37°C) and shake for 48-72 hours to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to pellet the excess, undissolved 5,7-dimethoxyflavanone.
-
Carefully withdraw an aliquot from the supernatant of each tube and filter it.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or ethanol) and measure the absorbance using a UV-Vis spectrophotometer at the λmax of 5,7-dimethoxyflavanone.
-
Determine the concentration of dissolved 5,7-dimethoxyflavanone in each sample using a pre-determined calibration curve.
-
Plot the concentration of dissolved 5,7-dimethoxyflavanone against the concentration of HPβ-CD.
-
Analyze the resulting phase-solubility diagram. A linear A_L-type plot indicates a 1:1 stoichiometry. The stability constant (K_c) can be calculated from the slope and the intrinsic solubility of 5,7-dimethoxyflavanone.
Protocol 3: In Vitro Dissolution Study
This protocol is for evaluating the dissolution rate of the 5,7-dimethoxyflavanone-HPβ-CD complex compared to the free compound.
Materials:
-
5,7-Dimethoxyflavanone
-
5,7-Dimethoxyflavanone-HPβ-CD inclusion complex
-
Dissolution apparatus (USP Type II - paddle)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
Syringes with filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of 5,7-dimethoxyflavanone or the inclusion complex (equivalent to the same amount of active compound) into the dissolution vessel containing a pre-warmed dissolution medium (e.g., 900 mL at 37°C).
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the collected samples.
-
Analyze the concentration of 5,7-dimethoxyflavanone in the filtered samples using a validated analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to generate dissolution profiles for both the free compound and the inclusion complex.
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the key processes and concepts described in this application note.
Caption: Workflow for the preparation of the 5,7-dimethoxyflavanone-HPβ-CD inclusion complex.
Caption: Conceptual diagram of solubility enhancement through cyclodextrin complexation.
Caption: Workflow for the characterization and analysis of the inclusion complex.
Characterization of the Inclusion Complex
To confirm the successful formation of the 5,7-dimethoxyflavanone-cyclodextrin inclusion complex, a suite of analytical techniques should be employed. These methods provide evidence of the physical interaction between the host and guest molecules.
-
Differential Scanning Calorimetry (DSC): In the DSC thermogram of the inclusion complex, the endothermic peak corresponding to the melting point of 5,7-dimethoxyflavanone should be absent or significantly shifted, indicating its encapsulation within the cyclodextrin cavity.
-
X-ray Diffractometry (XRD): The XRD pattern of the complex is expected to be different from the simple physical mixture of the two components. A reduction in the crystallinity of 5,7-dimethoxyflavanone, often appearing as a more amorphous pattern, suggests complex formation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of 5,7-dimethoxyflavanone, such as shifts or changes in intensity, can indicate the formation of the inclusion complex due to the altered chemical environment upon encapsulation.
-
Scanning Electron Microscopy (SEM): SEM images can reveal morphological changes. The original crystalline structure of 5,7-dimethoxyflavanone is expected to be replaced by a new, amorphous-like structure in the inclusion complex.
By following these protocols and analytical procedures, researchers can effectively formulate 5,7-dimethoxyflavanone with cyclodextrins to significantly enhance its aqueous solubility, a critical step towards realizing its full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of 5,7-Dimethoxyflavone in Sarcopenia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 5,7-Dimethoxyflavone (DMF), a bioactive flavone found in Kaempferia parviflora, for the study of sarcopenia. The protocols are based on established research demonstrating the efficacy of DMF in ameliorating age-related muscle loss and dysfunction.
Introduction
Sarcopenia is the progressive loss of skeletal muscle mass and strength that occurs with advancing age, leading to increased risks of frailty, disability, and mortality. 5,7-Dimethoxyflavone has emerged as a promising natural compound for mitigating sarcopenia.[1][2] Studies have shown that DMF can enhance muscle mass and function by modulating key signaling pathways involved in protein turnover and mitochondrial biogenesis.[1][2][3] DMF stimulates protein synthesis via the PI3K/Akt/mTOR pathway and suppresses protein degradation by inhibiting the FoxO3-mediated ubiquitin-proteasome system. Furthermore, it enhances mitochondrial function through the upregulation of PGC-1α.
These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of 5,7-Dimethoxyflavone for sarcopenia.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative study investigating the effects of 5,7-Dimethoxyflavone on sarcopenia in aged mice.
Table 1: Animal Model and Dosing Regimen
| Parameter | Details |
| Animal Model | 18-month-old C57BL/6J mice |
| Compound | 5,7-Dimethoxyflavone (DMF) |
| Dosage | 25 mg/kg/day and 50 mg/kg/day |
| Administration Route | Oral gavage |
| Duration of Treatment | 8 weeks |
| Control Groups | Young mice (10-week-old) and aged mice (vehicle control) |
Table 2: Summary of Key In Vivo Efficacy Results
| Outcome Measure | Aged Control vs. Young Control | 25 mg/kg DMF vs. Aged Control | 50 mg/kg DMF vs. Aged Control |
| Grip Strength | Significantly decreased | Significantly increased | Significantly increased |
| Exercise Endurance | Significantly decreased | Significantly increased | Significantly increased |
| Hindlimb Muscle Volume / Body Weight | Significantly decreased | Significantly increased | Significantly increased |
| Gastrocnemius Muscle Weight / Body Weight | Significantly decreased | Significantly increased | Significantly increased |
| Tibialis Anterior Muscle Weight / Body Weight | Significantly decreased | Significantly increased | Significantly increased |
| Quadriceps Muscle Weight / Body Weight | Significantly decreased | Significantly increased | Significantly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of 5,7-Dimethoxyflavone in an aged mouse model of sarcopenia.
Animal Husbandry and Acclimation
-
Animal Model: Use 18-month-old male C57BL/6J mice for the aged cohort and 10-week-old male C57BL/6J mice for the young control group.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (25 ± 2°C), and humidity (55 ± 5%).
-
Diet: Provide standard chow and water ad libitum.
-
Acclimation: Allow a one-week acclimation period before the start of the experiment.
Preparation and Administration of 5,7-Dimethoxyflavone
-
Preparation: Prepare 5,7-Dimethoxyflavone (DMF) in a vehicle suitable for oral administration (e.g., corn oil or a solution containing 0.5% carboxymethylcellulose).
-
Dosage Groups:
-
Young Control: Vehicle only
-
Aged Control: Vehicle only
-
DMF Low Dose: 25 mg/kg body weight
-
DMF High Dose: 50 mg/kg body weight
-
-
Administration: Administer the assigned treatment daily via oral gavage for 8 weeks.
Assessment of Muscle Function
-
Grip Strength Test:
-
Use a grip strength meter to measure the maximum muscle strength of the forelimbs.
-
Allow the mouse to grasp the metal bar of the meter.
-
Gently pull the mouse backward by the tail until it releases the bar.
-
Record the peak force generated.
-
Perform five consecutive measurements and average the results.
-
-
Treadmill Exercise Endurance Test:
-
Acclimate the mice to the treadmill for several days before the test.
-
On the test day, start the treadmill at a low speed (e.g., 10 cm/s) for a warm-up period.
-
Gradually increase the speed (e.g., by 1 cm/s every minute) until the mouse is exhausted.
-
Exhaustion is defined as the inability of the mouse to remain on the treadmill despite gentle prodding.
-
Record the total running time and distance.
-
Muscle Tissue Collection and Analysis
-
Tissue Harvesting: At the end of the 8-week treatment period, euthanize the mice and carefully dissect the hindlimb muscles (gastrocnemius, tibialis anterior, and quadriceps).
-
Muscle Weight and Volume:
-
Weigh the dissected muscles.
-
Measure hindlimb muscle volume using micro-computed tomography (micro-CT) if available.
-
Normalize muscle weights and volumes to the final body weight.
-
-
Histological Analysis:
-
Fix a portion of the muscle tissue in 10% formalin and embed it in paraffin.
-
Cut transverse sections (5-10 µm) and stain with Hematoxylin and Eosin (H&E).
-
Capture images using a light microscope and measure the cross-sectional area (CSA) of the muscle fibers using image analysis software.
-
-
Western Blot Analysis:
-
Homogenize muscle tissue in lysis buffer to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-FoxO3, FoxO3, PGC-1α).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from muscle tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for genes involved in muscle protein synthesis (e.g., Igf1), degradation (e.g., Atrogin-1, MuRF1), and mitochondrial biogenesis (e.g., Pgc-1α, Nrf1, Tfam).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by 5,7-Dimethoxyflavone in skeletal muscle.
Experimental Workflow
Caption: Experimental workflow for in vivo sarcopenia studies with 5,7-Dimethoxyflavone.
References
- 1. mdpi.com [mdpi.com]
- 2. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways | Semantic Scholar [semanticscholar.org]
Application of Supercritical Fluid Chromatography for Chiral Flavonoid Separation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), particularly in the realm of pharmaceutical and natural product analysis.[1][2][3] Flavonoids, a class of polyphenolic compounds widely distributed in nature, often exist as stereoisomers with distinct biological activities.[4][5] The differential pharmacological and toxicological profiles of these enantiomers necessitate robust analytical methods for their separation and characterization. SFC, with its use of supercritical carbon dioxide as the primary mobile phase, provides a greener, faster, and often more efficient alternative for chiral separations compared to normal-phase HPLC. This document provides detailed application notes and protocols for the chiral separation of flavonoids using SFC.
Key Advantages of SFC for Chiral Flavonoid Separation:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput without compromising resolution.
-
Reduced Solvent Consumption: Utilizing supercritical CO2 as the main mobile phase significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles.
-
Enhanced Selectivity: SFC can offer different selectivity compared to LC, providing a valuable alternative for resolving challenging enantiomeric pairs.
-
Compatibility with Various Detectors: SFC systems can be readily coupled with a range of detectors, including mass spectrometry (MS) and diode array detectors (DAD), for comprehensive analysis.
Experimental Protocols
The following protocols are derived from established methodologies for the chiral separation of flavonoids using SFC. These serve as a starting point for method development and can be adapted based on the specific flavonoid of interest and available instrumentation.
Protocol 1: Chiral Separation of Flavanones
This protocol is based on the successful separation of ten flavanones, including flavanone, naringenin, and hesperetin.
1. Instrumentation:
-
An analytical SFC system equipped with a backpressure regulator, a column oven, an autosampler, and a DAD detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Supercritical CO2 and a modifier mixture of ethanol/methanol (80:20, v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Elution: Gradient elution from 15% to 50% of the organic modifier.
-
Flow Rate: 3 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 30°C
-
Detection: DAD, wavelength as appropriate for the specific flavanones.
3. Sample Preparation:
-
Prepare standard solutions of the flavonoid enantiomers in a suitable solvent (e.g., methanol, ethanol).
-
For complex samples like bee pollen, perform a solid-phase extraction (SPE) to isolate the flavonoid fraction before injection.
Protocol 2: Two-Dimensional SFC for Chiral Flavonoid Analysis in Complex Matrices
This protocol describes a heart-cutting two-dimensional SFC (SFC-SFC) method for the analysis of chiral flavonoids in complex samples like honey.
1. Instrumentation:
-
A two-dimensional SFC system with a heart-cutting valve, two independent pumps, two column ovens, and a DAD-MS detector.
2. First Dimension (Achiral Separation):
-
Column: ACQUITY UPC² Torus DEA (100 × 3.0 mm, 1.7 μm)
-
Mobile Phase: Supercritical CO2 and methanol containing 0.1% methanesulfonic acid (MSA).
-
Purpose: To isolate the target flavonoid from other matrix components.
3. Second Dimension (Chiral Separation):
-
Column: CHIRALPAK IG-3 (150 × 4.6 mm, 3.0 μm)
-
Mobile Phase: Supercritical CO2 and methanol.
-
Purpose: To separate the enantiomers of the target flavonoid transferred from the first dimension.
4. Heart-Cutting:
-
The fraction containing the target flavonoid from the first dimension is selectively transferred to the second dimension column via the heart-cutting valve.
5. Detection:
-
DAD-MS to confirm the identity and purity of the separated enantiomers.
Data Presentation
The following tables summarize quantitative data from representative studies on the chiral separation of flavonoids using SFC.
Table 1: Chromatographic Parameters for Chiral Separation of Flavanones
| Parameter | Value |
| Column | Chiralpak AD |
| Mobile Phase | Supercritical CO2, Ethanol/Methanol (80:20) + 0.1% TFA |
| Flow Rate | 3 mL/min |
| Backpressure | 150 bar |
| Temperature | 30°C |
| Analysis Time | 32 min |
Table 2: SFC-SFC Conditions for Pinocembrin Enantiomer Separation in Honey
| Dimension | Column | Mobile Phase |
| First (Achiral) | ACQUITY UPC² Torus DEA | CO2, Methanol + 0.1% MSA |
| Second (Chiral) | CHIRALPAK IG-3 | CO2, Methanol |
Visualizations
The following diagrams illustrate key workflows and relationships in the application of SFC for chiral flavonoid separation.
Caption: General workflow for developing a chiral SFC separation method.
Caption: Workflow for two-dimensional SFC with heart-cutting for chiral analysis.
Caption: Interplay of key parameters influencing SFC chiral separation.
References
- 1. pharm.muni.cz [pharm.muni.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiral-and-achiral-analysis-of-chiral-flavonoids-with-liquid-and-supercritical-fluid-chromatography-a-review - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-5,7-Dimethoxyflavanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R)-5,7-Dimethoxyflavanone. Our goal is to help you improve reaction yields and overcome common challenges in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can arise from several factors throughout the two-main stages: the synthesis of the 2'-hydroxy-4',6'-dimethoxychalcone precursor and its subsequent asymmetric cyclization. Key contributors to low yield include:
-
Incomplete Claisen-Schmidt Condensation: The initial reaction to form the chalcone may not go to completion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that can significantly impact yield.[1]
-
Side Product Formation: Competing reactions can lead to the formation of undesired byproducts, such as flavones or aurones.[2]
-
Catalyst Inactivity: The chiral catalyst used for the asymmetric cyclization may be degraded or poisoned.[1]
-
Poor Enantioselectivity: If the enantioselectivity is low, the desired (R)-enantiomer will be a smaller fraction of the final product.
-
Losses during Workup and Purification: Product can be lost during extraction, washing, and chromatographic purification steps.
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: The most common side products in flavanone synthesis are flavones and aurones.[2] Flavanones can be readily converted into flavones via further oxidation processes.[3]
-
Minimizing Side Product Formation:
-
Control Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Overly harsh conditions, such as prolonged reaction times or excessively high temperatures, can lead to the formation of undesired byproducts.
-
Choice of Base/Acid: The selection of the base or acid catalyst for the cyclization of the chalcone can significantly influence the product distribution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the flavanone to the corresponding flavone.
-
Q3: My enantiomeric excess (e.e.) is lower than expected. How can I improve the enantioselectivity of the asymmetric cyclization?
A3: Low enantioselectivity is a common challenge in asymmetric synthesis. Here are some strategies to improve it:
-
Catalyst Selection: The choice of chiral catalyst is paramount. For flavanone synthesis, organocatalysts like chiral amines, thioureas, and phosphoric acids, as well as chiral metal complexes, have been used with varying success. Screening different catalysts is often necessary.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. It is recommended to screen a range of solvents with varying polarities.
-
Temperature Optimization: Generally, lower reaction temperatures lead to higher enantiomeric excess due to a larger difference in the activation energies for the formation of the two enantiomers.
-
Substrate Purity: Impurities in the 2'-hydroxychalcone precursor can inhibit or poison the catalyst, leading to lower enantioselectivity.
-
Catalyst Loading: The amount of catalyst used can impact the enantioselectivity. It is important to optimize the catalyst loading for your specific reaction.
Troubleshooting Guides
Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde) | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reactants. - Check the purity and activity of the base catalyst (e.g., KOH, NaOH). |
| Formation of multiple spots on TLC, none corresponding to the desired chalcone | Side reactions due to incorrect reaction conditions. | - Ensure starting materials are pure. - Re-evaluate the reaction temperature; sometimes a lower temperature for a longer duration can improve selectivity. - Use freshly prepared base solution. |
| Low isolated yield after workup | Product loss during extraction or purification. | - Perform extractions with a suitable solvent multiple times. - Optimize recrystallization conditions (solvent system, temperature) to minimize product loss. |
Low Yield and/or Enantioselectivity in Asymmetric Cyclization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 2'-hydroxy-4',6'-dimethoxychalcone | Inefficient cyclization. | - Increase the concentration or change the chiral catalyst. - Optimize the reaction temperature and time. - Ensure the chalcone starting material is pure. |
| Low enantiomeric excess (e.e.) | Suboptimal catalyst performance or reaction conditions. | - Screen different chiral catalysts (organocatalysts or metal complexes). - Optimize the reaction temperature, often lower temperatures improve e.e. - Screen a variety of solvents. - Ensure the catalyst is not degraded; use a fresh batch if necessary. |
| Formation of flavone as a major byproduct | Oxidation of the flavanone product. | - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use milder reaction conditions (lower temperature, shorter reaction time). |
| Racemic product obtained | Catalyst inactivity or racemization of the product. | - Verify the activity of the chiral catalyst. - Base-catalyzed cyclization can sometimes lead to racemization. Consider using an organocatalytic method that operates under milder conditions. |
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Intramolecular Oxa-Michael Addition of 2'-Hydroxychalcones
| Catalyst Type | Chiral Catalyst Example | Typical Yield (%) | Typical e.e. (%) | Reference |
| Organocatalyst (Thiourea) | Quinine-derived thiourea | High | up to 94% | |
| Organocatalyst (Bifunctional Amine) | Cinchona alkaloid derivatives | High | up to 93% | |
| Metal Complex | Chiral N,N'-dioxide nickel(II) complex | Generally high | Decreased with electron-donating groups |
Note: Yields and enantiomeric excess are highly substrate and condition dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone
This protocol is a representative method for the Claisen-Schmidt condensation to produce the chalcone precursor.
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (3.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~2-3. A yellow precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude chalcone can be purified by recrystallization from ethanol.
Protocol 2: Asymmetric Synthesis of this compound via Organocatalysis
This protocol is a general guideline for the enantioselective intramolecular oxa-Michael addition using a chiral organocatalyst. The specific catalyst and conditions should be optimized.
-
Reaction Setup: To a dried reaction vial under an inert atmosphere (e.g., nitrogen), add the 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) and the chiral organocatalyst (e.g., a quinine-derived thiourea, 0.1 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dichloromethane).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., -20 °C to room temperature) for the determined reaction time (typically 24-72 hours). Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction if necessary (e.g., with a mild acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to isolate the this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Overcoming poor water solubility of 5,7-Dimethoxyflavanone in buffers
Welcome to the technical support center for 5,7-Dimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the challenges associated with the poor water solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dimethoxyflavanone and why is its solubility a challenge?
A1: 5,7-Dimethoxyflavanone is a flavonoid compound, a class of natural products known for various biological activities, including anti-inflammatory and antineoplastic effects[1][2]. Like many flavonoids, its chemical structure is largely hydrophobic and planar, leading to poor solubility in aqueous solutions such as biological buffers. This presents a significant challenge for in vitro and in vivo studies, as achieving a sufficient concentration without precipitation is crucial for obtaining accurate and reproducible results.
Q2: What are the recommended organic solvents for creating a stock solution?
A2: 5,7-Dimethoxyflavanone is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions in a laboratory setting[3][4]. Methanol and ethanol are also viable options[3]. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the compound's solubility.
Q3: What is the maximum recommended concentration of co-solvents like DMSO in cell-based assays?
A3: The final concentration of organic co-solvents should be kept to a minimum to avoid cellular toxicity and other off-target effects. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1%. It is always best practice to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
Q4: Are there methods to increase the aqueous solubility of 5,7-Dimethoxyflavanone without using organic co-solvents?
A4: Yes, several advanced formulation strategies can enhance aqueous solubility. The most common and effective method for laboratory-scale experiments is the formation of inclusion complexes with cyclodextrins. Other techniques, such as creating solid dispersions or using nanoparticle formulations, are also employed, particularly in drug development.
Troubleshooting Guide: Dissolving 5,7-Dimethoxyflavanone in Buffers
This guide addresses common issues encountered when preparing solutions of 5,7-Dimethoxyflavanone for experiments.
Problem: The compound precipitates immediately when my stock solution is added to the aqueous buffer.
-
Cause: The final concentration of 5,7-Dimethoxyflavanone exceeds its solubility limit in the aqueous buffer, even with a small amount of co-solvent. The hydrophobic nature of the compound causes it to crash out of the solution.
-
Solutions:
-
Optimize Co-Solvent Dilution: Instead of adding the high-concentration stock directly to the final volume of buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of buffer, vortexing immediately, and then add this intermediate dilution to the remaining buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Reduce Final Concentration: Determine if a lower final concentration of the compound is sufficient for your experiment. Test a range of concentrations to find the highest achievable soluble concentration in your specific buffer system.
-
Utilize Cyclodextrin Complexation: For a more robust solution that avoids or reduces the need for organic co-solvents, forming an inclusion complex with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. This method encapsulates the hydrophobic flavonoid within the cyclodextrin's hydrophilic shell, significantly increasing its water solubility.
-
Problem: My experimental system (e.g., specific cells, enzyme assay) is highly sensitive to organic solvents like DMSO.
-
Cause: The required concentration of 5,7-Dimethoxyflavanone necessitates a final DMSO concentration that is toxic to the cells or interferes with the assay components.
-
Solutions:
-
Primary Recommendation - Cyclodextrin Inclusion Complex: This is the ideal solution. Prepare a 5,7-Dimethoxyflavanone-HP-β-CD complex (see Experimental Protocol 2). The resulting complex is typically a water-soluble powder that can be dissolved directly in your aqueous buffer, eliminating the need for DMSO in the final solution. The use of cyclodextrins has been shown to dramatically increase the solubility of other poorly soluble flavonoids.
-
Alternative Formulation Strategies: For drug development purposes, more advanced techniques can be explored. These include solid dispersions, where the drug is dispersed within a hydrophilic polymer matrix, and nano-sizing, which increases the surface area for dissolution.
-
Data Presentation
Table 1: Solubility Profile of 5,7-Dimethoxyflavanone
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble; up to 100 mg/mL | Heating to 60°C and sonication may be required. Use fresh, anhydrous DMSO. | |
| Methanol | Soluble | --- | |
| Ethanol | Soluble | --- | |
| Chloroform | Slightly Soluble | --- | |
| Ethyl Acetate | Slightly Soluble | --- | |
| Water / Aqueous Buffers | Poorly Soluble / Insoluble | This is the primary challenge addressed by solubilization techniques. |
Table 2: Comparison of Common Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO). | Simple, rapid, and effective for preparing stock solutions. | Potential for solvent toxicity in biological assays; may not be sufficient for high concentrations. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within the cavity of a cyclodextrin molecule. | Significant increase in aqueous solubility; reduces or eliminates the need for organic solvents; enhances stability. | Requires an additional preparation step; potential for cyclodextrins to interact with some cellular components. |
| pH Adjustment | Altering the pH of the buffer to ionize the compound, thereby increasing solubility. | Simple to implement. | 5,7-Dimethoxyflavanone lacks readily ionizable hydroxyl groups, so this method is likely ineffective. Can affect compound stability and biological activity. |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic carrier matrix. | Greatly enhances dissolution rate and solubility. | More complex preparation process, typically used in pharmaceutical formulation. |
Visualizations
Caption: Decision workflow for solubilizing 5,7-Dimethoxyflavanone.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocols
Protocol 1: Preparation of 5,7-Dimethoxyflavanone Solution Using a Co-solvent (DMSO)
This protocol describes the standard method for preparing solutions for in vitro assays using DMSO as a co-solvent.
Materials:
-
5,7-Dimethoxyflavanone powder
-
100% sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell culture)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of 5,7-Dimethoxyflavanone powder in a sterile tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM).
-
Ensure complete dissolution by vortexing vigorously. If necessary, warm the solution to 37°C and sonicate for 5-10 minutes. Store this stock solution at -20°C or -80°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
To minimize precipitation, avoid large dilution factors directly into the aqueous buffer.
-
Perform one or two intermediate serial dilutions using 100% DMSO to get closer to the final concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm the final aqueous buffer or medium to the desired temperature.
-
Add the small volume of the DMSO stock (or intermediate dilution) to the final volume of the buffer while vortexing or stirring to ensure rapid mixing. Crucially, add the DMSO stock to the buffer, not the other way around.
-
Visually inspect the solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration is too high and must be reduced.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final volume and concentration of DMSO to your buffer or medium without the compound.
-
Protocol 2: Preparation of a 5,7-Dimethoxyflavanone-HP-β-CD Inclusion Complex
This protocol provides a general method for enhancing the aqueous solubility of 5,7-Dimethoxyflavanone by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
5,7-Dimethoxyflavanone powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (freeze-dryer)
Procedure:
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of 5,7-Dimethoxyflavanone to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Calculate the required mass of each component based on their molecular weights (5,7-Dimethoxyflavanone: ~284.29 g/mol ; HP-β-CD: ~1380-1540 g/mol , check manufacturer's specifications).
-
-
Complexation in Aqueous Solution:
-
Dissolve the calculated amount of HP-β-CD in deionized water in a flask with a magnetic stir bar.
-
Slowly add the 5,7-Dimethoxyflavanone powder to the stirring HP-β-CD solution.
-
Seal the flask and allow the mixture to stir at room temperature for 24-72 hours. A slightly elevated temperature (e.g., 30-40°C) can sometimes improve complexation efficiency.
-
-
Removal of Un-complexed Compound:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved, un-complexed 5,7-Dimethoxyflavanone. The filtered solution should be clear.
-
-
Lyophilization:
-
Freeze the filtered solution completely at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry, fluffy powder is obtained. This powder is the water-soluble 5,7-Dimethoxyflavanone-HP-β-CD inclusion complex.
-
-
Reconstitution:
-
The resulting powder can be weighed and dissolved directly into your desired aqueous buffer for experiments. Determine the concentration of the active compound in the powder based on the initial masses used.
-
References
Technical Support Center: Optimizing Chiral Column Conditions for 5,7-Dimethoxyflavanone Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 5,7-Dimethoxyflavanone. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during HPLC experiments.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
When you observe a single peak or two poorly resolved peaks for your 5,7-Dimethoxyflavanone sample, it indicates a lack of enantioselectivity under the current chromatographic conditions.
Q: What are the initial steps to take when experiencing poor or no resolution of enantiomers?
A: A systematic approach is crucial when troubleshooting poor resolution.[1] Start by verifying your HPLC method parameters against the intended protocol, ensuring the correct mobile phase composition, flow rate, and column temperature are set.[1][2] Next, confirm that you are using an appropriate chiral stationary phase (CSP) and that it has not degraded.[1] Finally, review your sample preparation to ensure the sample is dissolved in a compatible solvent at a suitable concentration.
Q: How do I select the appropriate chiral stationary phase (CSP) for 5,7-Dimethoxyflavanone?
A: There is no universal CSP for all chiral compounds, making column selection a critical step.[3] For flavanones, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most effective. It is highly recommended to screen a variety of these columns to find the one that provides the best stereospecific interactions with 5,7-Dimethoxyflavanone.
Q: My resolution is still poor after selecting a suitable CSP. What mobile phase parameters can I adjust?
A: Mobile phase composition is a key factor in achieving enantioselectivity. For normal-phase chromatography, which is commonly used for flavanones, you can optimize the ratio of the alkane (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes in the percentage of the alcohol can have a significant impact on resolution. The use of additives, though less common in normal-phase, can sometimes be beneficial and should be investigated if other optimizations fail.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Q: My peaks are tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate sample solvent. To address this, try reducing the injection volume or sample concentration. Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Q: What should I do if my peaks are fronting?
A: Peak fronting is commonly a result of column overload. Try diluting your sample or reducing the injection volume.
Q: I am observing split peaks. What could be the problem?
A: Split peaks can arise from a blockage at the column inlet or damage to the stationary phase. Consider back-flushing the column according to the manufacturer's instructions or using a guard column to protect the analytical column. Incomplete dissolution of the sample or the presence of particulates can also cause split peaks, so ensure your sample is fully dissolved and filtered before injection.
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Q: What causes inconsistent retention times and how can I fix it?
A: The most common causes for shifting retention times are inadequate column equilibration, changes in mobile phase composition over time, and temperature fluctuations. Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Prepare fresh mobile phase daily and ensure it is well-mixed. Using a column thermostat to maintain a constant temperature is also highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the impact of temperature on the chiral separation of 5,7-Dimethoxyflavanone?
A: Temperature can significantly influence enantioselectivity by affecting the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature often improves resolution, but this is not always the case. It is advisable to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.
Q2: How does the flow rate affect enantiomeric resolution?
A: The flow rate of the mobile phase influences the efficiency of the separation. For chiral separations, which rely on the formation of transient diastereomeric complexes, a lower flow rate can allow more time for these interactions to occur, potentially leading to better resolution. However, this will also increase the analysis time. A flow rate study is recommended to find the best balance between resolution and run time.
Q3: Can I use gradient elution for chiral separations of flavanones?
A: While isocratic elution is more common for chiral separations to ensure stable interactions with the stationary phase, gradient elution can sometimes be employed, particularly in supercritical fluid chromatography (SFC). For HPLC, it is generally recommended to start with isocratic methods to simplify optimization.
Q4: What are the recommended starting conditions for separating 5,7-Dimethoxyflavanone?
A: Based on studies of similar methoxyflavanones, a good starting point would be a polysaccharide-based chiral stationary phase like a Chiralpak® column. In normal-phase mode, a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 or 80:20 (v/v) is a reasonable starting point. The flow rate can be initially set to 0.5-1.0 mL/min.
Data Presentation
Table 1: Reported Chiral Separation Conditions for Methoxyflavanones
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Separation Factor (α) | Resolution (Rs) | Reference |
| 7-Methoxyflavanone | Chiralpak IB | Hexane/Isopropanol (95:5) | 0.6 | 254 | 1.339 | 5.721 | |
| 6-Methoxyflavanone | Chiralpak IA | Ethanol | 0.5 | 254 | 2.457 | 11.950 |
Experimental Protocols
Protocol 1: Chiral Column Screening for 5,7-Dimethoxyflavanone
-
Column Selection: Select a set of at least three polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 5,7-Dimethoxyflavanone in a solvent compatible with the mobile phase (e.g., ethanol or mobile phase).
-
Initial Mobile Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for 5,7-Dimethoxyflavanone (e.g., 254 nm).
-
-
Analysis: Inject the sample onto each column and evaluate the chromatograms for any signs of separation.
-
Optimization: For the column that shows the best initial separation, proceed to optimize the mobile phase composition by varying the percentage of the alcohol modifier.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor enantiomer resolution.
Caption: Experimental workflow for optimizing chiral column conditions.
References
Troubleshooting 5,7-Dimethoxyflavanone instability in long-term storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of 5,7-Dimethoxyflavanone during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dimethoxyflavanone?
A1: 5,7-Dimethoxyflavanone (5,7-DMF) is a naturally occurring flavonoid, specifically a flavanone with two methoxy groups.[1] It is found in plants like Kaempferia parviflora (black ginger) and has been studied for various biological activities, including anti-inflammatory, antioxidant, and antineoplastic effects.[1][2][3]
Q2: What are the optimal storage conditions for solid 5,7-Dimethoxyflavanone?
A2: For long-term stability, solid 5,7-Dimethoxyflavanone should be stored at -20°C in a freezer.[4] It is also recommended to store it in a dry and dark place to prevent degradation from moisture and light.
Q3: How long can I store 5,7-Dimethoxyflavanone?
A3: When stored as a solid at -20°C, 5,7-Dimethoxyflavanone is stable for at least four years. Stock solutions in a suitable solvent are stable for up to one year at -80°C or one month at -20°C, with protection from light. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions.
Q4: What solvents are recommended for dissolving and storing 5,7-Dimethoxyflavanone?
A4: 5,7-Dimethoxyflavanone is soluble in Dimethyl sulfoxide (DMSO) and methanol. It has slight solubility in chloroform and ethyl acetate. Due to its hydrophobic nature, it has low solubility in aqueous solutions. For creating stock solutions, freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Q5: What are the visible signs of degradation?
A5: A noticeable change in the physical appearance of the compound, such as a color shift from its typical off-white to pale brown solid form, can indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability.
Troubleshooting Guide
Q6: My 5,7-Dimethoxyflavanone powder has changed color. What does this mean and what should I do?
A6: A color change in the solid compound may indicate degradation due to factors like oxidation or exposure to light and moisture. It is crucial to verify the purity of the compound before use.
Recommended Action:
-
Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or previous analyses of a fresh batch.
-
Consult Protocol: Refer to the detailed HPLC protocol provided in the "Experimental Protocols" section below to assess the purity.
-
Discard if Necessary: If significant degradation is confirmed by the presence of multiple impurity peaks, it is advisable to discard the batch to ensure the reliability of your experimental results.
Q7: I am observing unexpected peaks in my HPLC analysis after storing a 5,7-Dimethoxyflavanone solution. What could be the cause?
A7: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. Flavonoids can degrade in solution due to several factors including solvent type, pH, temperature, and exposure to oxygen and light. The methoxy groups on 5,7-Dimethoxyflavanone generally offer some protection against degradation compared to hydroxyl groups, but instability can still occur.
Possible Causes:
-
Solvent-Induced Degradation: The solvent used may not be optimal for long-term stability.
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause the compound to break down.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation.
Recommended Action:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.
-
Optimize Storage of Solutions: If stock solutions must be stored, use anhydrous DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to a year or -20°C for up to a month, protected from light.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q8: How can I confirm the identity and purity of my stored 5,7-Dimethoxyflavanone?
A8: A combination of analytical techniques can be used to confirm the identity and assess the purity of your compound.
Recommended Methods:
-
HPLC with UV Detection: This is a primary method for purity assessment. The purity can be determined by the relative area of the main peak.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) can confirm the molecular weight of the compound in the main peak and help identify potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and can definitively confirm the identity of the compound.
Data Presentation
Table 1: Recommended Storage Conditions for 5,7-Dimethoxyflavanone
| Form | Storage Temperature | Duration | Recommended Container | Special Conditions |
| Solid | -20°C | ≥ 4 years | Tightly sealed, amber vial | Store in a dry, dark place |
| Solution (in DMSO) | -80°C | ≤ 1 year | Tightly sealed, amber vial | Aliquot to avoid freeze-thaw cycles |
| Solution (in DMSO) | -20°C | ≤ 1 month | Tightly sealed, amber vial | Protect from light |
Table 2: HPLC Parameters for Purity Analysis of Flavonoids
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm ID x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.5% Phosphoric Acid in Water; B: Methanol |
| Gradient | Isocratic (50:50, v/v) or a gradient elution for complex mixtures |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector at ~264 nm and 306 nm |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a 5,7-Dimethoxyflavanone sample.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.5% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade methanol.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 5,7-Dimethoxyflavanone sample.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the isocratic mobile phase mixture (50% A, 50% B) until a stable baseline is achieved.
-
Set the column temperature to 35°C.
-
Set the UV detector to monitor at 264 nm.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the 5,7-Dimethoxyflavanone by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Preparation of Stock Solutions for Long-Term Storage
This protocol describes the best practices for preparing and storing stock solutions of 5,7-Dimethoxyflavanone to minimize degradation.
-
Reagent and Equipment:
-
5,7-Dimethoxyflavanone solid.
-
Anhydrous, high-purity DMSO.
-
Sterile, amber-colored microcentrifuge tubes or cryovials.
-
Calibrated pipettes.
-
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of 5,7-Dimethoxyflavanone.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). Ensure complete dissolution; gentle warming to 60°C or sonication can be used if necessary.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in the amber vials. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid partial use and re-freezing.
-
Tightly seal the vials. For extra protection, consider using parafilm to seal the caps.
-
-
Storage:
-
For storage up to one month, place the aliquots in a labeled freezer box and store at -20°C.
-
For long-term storage (up to one year), store the aliquots at -80°C.
-
Record the compound name, concentration, date of preparation, and storage conditions clearly on the box.
-
Visualizations
Caption: Troubleshooting workflow for 5,7-Dimethoxyflavanone instability.
Caption: Potential degradation pathway of 5,7-Dimethoxyflavanone.
Caption: Experimental workflow for stability testing.
References
How to prevent degradation of 5,7-Dimethoxyflavanone in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 5,7-Dimethoxyflavanone in solution. Adhering to proper handling and storage protocols is critical for ensuring experimental reproducibility and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 5,7-Dimethoxyflavanone in solution?
A1: The stability of 5,7-Dimethoxyflavanone, like other flavonoids, is primarily influenced by environmental factors. The most critical factors are pH, temperature, light exposure, and the presence of dissolved oxygen or metal ions.[1][2] Generally, flavonoids are more stable in acidic conditions and their degradation accelerates in neutral to alkaline solutions.[1][2]
Q2: What is the optimal pH for maintaining the stability of 5,7-Dimethoxyflavanone solutions?
A2: While specific data for 5,7-Dimethoxyflavanone is limited, flavonoids are typically more stable in acidic conditions, often below pH 4.[1] As the pH increases, particularly into neutral and alkaline ranges, the rate of degradation can increase significantly due to processes like hydrolysis and oxidation. For experiments sensitive to pH, it is advisable to use an acidic buffer if it is compatible with the experimental design.
Q3: How should I prepare and store stock solutions of 5,7-Dimethoxyflavanone to ensure maximum stability?
A3: For maximum stability, stock solutions should be prepared in a suitable solvent like DMSO and stored at low temperatures. It is highly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller, single-use volumes.
Q4: My solution of 5,7-Dimethoxyflavanone has turned yellow or brown. What does this indicate?
A4: A color change in a flavonoid solution, such as turning yellow or brownish, is often a visual indicator of oxidation and chemical degradation. The formation of oxidized species, like quinones, can lead to colored byproducts. If a color change is observed, it is a strong sign of instability, and the solution should be discarded and a fresh one prepared under optimal conditions.
Q5: I am observing unexpected peaks in my HPLC chromatogram. Could this be due to degradation?
A5: Yes, the appearance of new or unexpected peaks in an HPLC analysis is a common sign that the compound may be degrading. These new peaks could represent degradation products. To troubleshoot, you should review your sample preparation and storage procedures, run a blank injection to check for solvent contamination, and analyze a freshly prepared standard to confirm if the extraneous peaks persist.
Q6: How can I improve the aqueous solubility of 5,7-Dimethoxyflavanone without causing degradation?
A6: 5,7-Dimethoxyflavanone has low water solubility. To improve this for aqueous experimental media, co-solvents such as DMSO or ethanol are often used. Another effective technique is complexation with cyclodextrins. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to enhance the water solubility of 5,7-Dimethoxyflavanone by over 360-fold.
Troubleshooting Guide
This guide addresses common problems encountered during the handling of 5,7-Dimethoxyflavanone solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound concentration in solution. | pH-induced degradation: The solution pH may be neutral or alkaline, accelerating degradation. Thermal degradation: The solution is being stored at too high a temperature. | Buffer the solution to an acidic pH (e.g., pH 3-5) if compatible with the experiment. Prepare fresh solutions immediately before use. Store all solutions at or below -20°C. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Compound Degradation: The compound is breaking down under the current storage or experimental conditions. Contamination: Solvents, glassware, or the instrument may be contaminated. | Prepare a fresh solution from solid material and re-analyze. Ensure the pH is acidic and the solution is protected from light. Run a blank solvent injection to rule out system contamination. |
| Color change in the stock solution (e.g., yellowing). | Oxidation: Dissolved oxygen in the solvent is causing oxidative degradation. Photodegradation: The solution has been exposed to UV or visible light. | Prepare fresh solutions using de-gassed solvents. For sensitive applications, blanket the solution with an inert gas (e.g., nitrogen or argon). Always store solutions in amber vials or wrapped in foil to protect from light. |
| Inconsistent results in biological assays. | Degradation in Assay Medium: The compound may be unstable under the specific pH, temperature, or media components of the assay. | Prepare fresh solutions of the compound immediately before each experiment. Run a parallel control experiment to assess the stability of 5,7-Dimethoxyflavanone in the assay medium over the time course of the experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for 5,7-Dimethoxyflavanone
| Format | Solvent | Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Solid Powder | N/A | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 2-8°C | Short-term (hours) | Prepare fresh daily; use an acidic buffer (pH < 4) for best stability. |
Table 2: Solubility of 5,7-Dimethoxyflavanone
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 100 mg/mL (354.25 mM) | |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Water | 0.00304 mg/mL |
| Water with HPβ-CD | 1.10 mg/mL (361.8-fold increase) | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of 5,7-Dimethoxyflavanone powder (M.Wt = 282.29 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate briefly in a water bath or warm to 37°C to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials.
-
Labeling and Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
This protocol provides a general method that may require optimization for specific equipment.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock solution in the mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Analyze the chromatogram for the main peak of 5,7-Dimethoxyflavanone and any additional peaks that may indicate impurities or degradation products.
-
Visualizations
Caption: Factors influencing the degradation of 5,7-Dimethoxyflavanone.
References
Technical Support Center: Optimization of 5,7-Dimethoxyflavanone Extraction from Rhizomes
Welcome to the technical support center for the optimization of 5,7-Dimethoxyflavanone extraction from rhizomes, primarily focusing on Kaempferia parviflora (black ginger). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 5,7-Dimethoxyflavanone, offering potential causes and solutions to optimize your experimental outcomes.
| Issue | Potential Cause & Solution |
| Consistently Low Yield of 5,7-Dimethoxyflavanone | 1. Inappropriate Solvent Choice: 5,7-Dimethoxyflavanone is a methoxyflavone with limited polarity. The choice of solvent significantly impacts extraction efficiency. Solution: High-concentration ethanol (e.g., 95% v/v) has been shown to be significantly more effective than lower concentrations or water-based extractions. For instance, increasing ethanol concentration from 25% to 95% can dramatically increase the yield.[1] 2. Suboptimal Extraction Method: Simple maceration may not be sufficient for optimal extraction. Solution: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Sonication-Assisted Extraction (SAE) to improve efficiency and reduce extraction time.[1][2] 3. Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process can be insufficient to extract the target compound effectively. Solution: Optimize the extraction time and temperature for your chosen method. For UAE, optimal conditions for total methoxyflavone content have been reported at around 16 minutes.[2] For maceration, a period of up to 7 days may be necessary.[1] While higher temperatures can increase solubility, they may also lead to the degradation of thermolabile compounds. |
| High Variability in Extraction Yields Between Batches | 1. Inconsistent Plant Material: The concentration of 5,7-Dimethoxyflavanone can vary in rhizomes based on factors like age, geographical source, and post-harvest processing. Solution: Whenever possible, use standardized plant material from a consistent source. Ensure rhizomes are properly dried (e.g., at 60°C) and ground to a uniform particle size (e.g., pass through an 80-mesh screen) to ensure homogeneity. 2. Fluctuations in Extraction Parameters: Minor variations in solvent-to-solid ratio, extraction time, or temperature can lead to inconsistent results. Solution: Maintain strict control over all experimental parameters. Use precise measurements for plant material and solvent volumes. The optimal solvent-to-solid ratio for UAE has been reported to be 50 mL/g. 3. Inconsistent Post-Extraction Handling: Differences in filtration, solvent evaporation (e.g., using a rotary evaporator), and storage can introduce variability. Solution: Standardize all post-extraction procedures. Ensure complete solvent removal under controlled temperature and pressure. Store the final extract in a sealed, light-protected container at 4°C. |
| Presence of Impurities in the Final Extract | 1. Non-Selective Extraction Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the rhizome. Solution: While a highly efficient solvent like 95% ethanol is recommended for yield, subsequent purification steps such as column chromatography or preparative TLC may be necessary if high purity is required. 2. Degradation of Target Compound: 5,7-Dimethoxyflavanone may degrade during the extraction process due to excessive heat or light exposure. Solution: Protect the extraction mixture from light. If using heat, determine the thermal stability of 5,7-Dimethoxyflavanone and use the lowest effective temperature. |
| Difficulty in Quantifying 5,7-Dimethoxyflavanone | 1. Inadequate Analytical Method: The method used for quantification may lack the necessary sensitivity or selectivity. Solution: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying 5,7-Dimethoxyflavanone. Gas Chromatography-Mass Spectrometry (GC-MS) and TLC-densitometry are also viable techniques. Ensure you are using a validated analytical method with a pure reference standard. 2. Matrix Effects: Other co-extracted compounds may interfere with the analytical signal of 5,7-Dimethoxyflavanone. Solution: Proper sample preparation, including filtration (e.g., through a 0.45 μm filter) and appropriate dilution, is crucial before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting 5,7-Dimethoxyflavanone from Kaempferia parviflora rhizomes?
A1: Based on current research, 95% (v/v) ethanol is the most effective solvent for maximizing the yield of 5,7-Dimethoxyflavanone. Studies have shown a significant increase in yield when using 95% ethanol compared to lower concentrations (25%, 50%, 75%).
Q2: How does Sonication-Assisted Extraction (SAE) compare to traditional maceration?
A2: SAE can enhance the extraction of 5,7-Dimethoxyflavanone and significantly reduce the extraction time compared to maceration, which can take up to 7 days. However, the increase in yield with SAE may be modest compared to the dramatic effect of using a high ethanol concentration.
Q3: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE)?
A3: For maximizing the total methoxyflavone content, including 5,7-Dimethoxyflavanone, from Kaempferia parviflora rhizomes, optimized UAE conditions have been reported as: 95.00% v/v ethanol concentration, an extraction time of 15.99 minutes, and a solvent-to-solid ratio of 50.00 mL/g.
Q4: What is the expected yield of 5,7-Dimethoxyflavanone from Kaempferia parviflora rhizomes?
A4: The yield can vary significantly depending on the extraction method and conditions. For maceration with 95% ethanol over 7 days, a yield of approximately 48.10 g/100 mL of concentrated extract has been reported. Other studies using different quantification methods have reported contents around 2.15 g/100 g of dry rhizomes.
Q5: How should the raw rhizome material be prepared before extraction?
A5: The rhizomes should be dried, typically in a tray dryer at around 60°C, and then ground into a fine powder. Passing the powder through an 80-mesh screen is a common practice to ensure a uniform and small particle size, which increases the surface area for extraction.
Q6: How can I quantify the amount of 5,7-Dimethoxyflavanone in my extract?
A6: Several analytical techniques can be used. HPLC is a widely used and accurate method. Other methods include GC-MS and TLC-densitometry. For accurate quantification, it is essential to use a certified reference standard of 5,7-Dimethoxyflavanone to create a calibration curve.
Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction techniques and conditions.
Table 1: Effect of Ethanol Concentration on 5,7-Dimethoxyflavanone Yield using Maceration
| Ethanol Concentration (v/v) | Extraction Time | 5,7-Dimethoxyflavanone Yield ( g/100 mL of concentrated extract) | Reference |
| 25% | 7 days | 1.11 ± 0.02 | |
| 50% | 7 days | 2.14 ± 0.43 | |
| 75% | 7 days | 3.49 ± 0.70 | |
| 95% | 7 days | 48.10 ± 9.62 |
Table 2: Comparison of Different Extraction Methods and Conditions
| Extraction Method | Solvent | Key Parameters | 5,7-Dimethoxyflavanone Yield | Reference |
| Maceration | 95% Ethanol | 7 days, Room Temperature | 48.10 ± 9.62 g/100 mL | |
| Sonication-Assisted Extraction (SAE) | 95% Ethanol | 45 minutes | 0.29 ± 0.02 g/100 mL | |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 15.99 min, 50 mL/g ratio | Optimized for total methoxyflavones (327.25 mg/g of extract) | |
| Soxhlet Extraction | 95% Ethanol | Exhaustive extraction | Not specified, but total extract yield was 9.57 ± 1.49 g/100 g dry weight |
Experimental Protocols
Below are detailed methodologies for common extraction techniques for 5,7-Dimethoxyflavanone from Kaempferia parviflora rhizomes.
Protocol 1: Maceration
-
Preparation of Plant Material: Weigh 10 g of dried, powdered Kaempferia parviflora rhizome.
-
Solvent Addition: Place the powdered rhizome into an airtight container and add 100 mL of 95% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Extraction: Seal the container tightly and keep it at room temperature for 7 days. Occasional shaking can improve extraction efficiency.
-
Filtration: After 7 days, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Residue Washing: Wash the residue with a small amount of fresh 95% ethanol to ensure maximum recovery of the extract.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Storage: Store the concentrated extract in a sealed, light-protected container at 4°C for further analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Weigh 5 g of dried, powdered Kaempferia parviflora rhizome.
-
Solvent Addition: Place the powdered rhizome into a suitable extraction vessel (e.g., a beaker or flask) and add 250 mL of 95% ethanol (solvent-to-solid ratio of 50 mL/g).
-
Sonication: Place the vessel in an ultrasonic bath.
-
Extraction Parameters: Set the extraction time to 16 minutes. Maintain a constant temperature if possible, as excessive heat can degrade flavonoids.
-
Filtration and Concentration: After the extraction is complete, filter the mixture to remove the plant residue. Concentrate the filtrate using a rotary evaporator.
-
Storage: Store the final extract as described in the maceration protocol.
Visualizations
Experimental Workflow for Extraction and Quantification
This diagram illustrates the general workflow from raw plant material to the final quantification of 5,7-Dimethoxyflavanone.
Caption: Workflow for 5,7-Dimethoxyflavanone Extraction.
Troubleshooting Logic for Low Extraction Yield
This diagram outlines a logical approach to troubleshooting low yields of 5,7-Dimethoxyflavanone.
Caption: Troubleshooting Low Extraction Yield.
References
Technical Support Center: Improving Resolution of Flavanone Enantiomers on Polysaccharide-Based CSPs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of flavanone enantiomers on polysaccharide-based Chiral Stationary Phases (CSPs).
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of flavanones.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am not seeing any separation between my flavanone enantiomers. What are the first steps I should take?
A:
-
Verify Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the first choice for flavanone separations.[1] Ensure you have selected an appropriate column. Amylose-based phases often perform well for aglycone forms, while cellulose-based phases can be better for glycosylated flavanones.[2]
-
Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving enantioselectivity.
-
Normal-Phase Mode: This is often the preferred mode for flavonoid separations.[1] Start with a simple mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). Vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but analysis times will be longer.
-
Reversed-Phase and Polar Organic Modes: If normal-phase is unsuccessful, consider reversed-phase (e.g., water/methanol or water/acetonitrile) or polar organic modes (e.g., methanol/isopropanol).[3] For reversed-phase, adjusting the pH with additives like formic acid or acetic acid can significantly impact separation.[4]
-
-
Check Flow Rate: A lower flow rate often leads to better resolution by allowing more time for the enantiomers to interact with the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Adjust Temperature: Temperature can have a non-linear effect on selectivity. Experiment with temperatures both above and below ambient (e.g., 10°C, 25°C, 40°C).
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My peaks are tailing, fronting, or are very broad, which is affecting my resolution and quantification. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors:
-
Chemical Interactions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can help to block active sites on the silica support and improve peak shape.
-
Sample Solvent Effects: Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent.
-
-
Chromatographic Conditions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Strongly retained compounds from previous injections can elute slowly, causing peak distortion. Flush the column with a strong solvent to remove contaminants. For immobilized CSPs, specific regeneration procedures can be followed.
-
-
System Issues:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or fittings with large internal diameters can contribute to peak broadening. Ensure all connections are secure and use tubing with an appropriate inner diameter for your system.
-
Issue 3: Irreproducible Retention Times and Resolution
Q: I am struggling with inconsistent retention times and resolution between runs. What are the likely causes?
A: Poor reproducibility is often linked to the stability of the chromatographic system and the column's condition:
-
Mobile Phase Instability: Inconsistent preparation of the mobile phase, even minor variations in the percentage of organic modifiers or additives, can significantly affect retention times and selectivity. Prepare fresh mobile phase for each set of experiments and ensure thorough mixing. If using an online mixer, verify that the pump is functioning correctly.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of drifting retention times. Ensure the column is fully equilibrated, which may take 20-30 column volumes of mobile phase.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.
-
Column Contamination: As mentioned previously, contamination can lead to a gradual change in column performance. Implement a regular column washing protocol.
Frequently Asked Questions (FAQs)
Q1: What is the difference between coated and immobilized polysaccharide-based CSPs?
A:
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica support. These columns offer a wide range of selectivities but are not compatible with certain strong organic solvents (e.g., THF, chloroform, ethyl acetate) that can strip the coating.
-
Immobilized CSPs: The polysaccharide derivative is covalently bonded to the silica support. This provides greater solvent compatibility, allowing for a wider range of mobile phases to be used for method development and for column cleaning.
Q2: How do I choose between a cellulose-based and an amylose-based CSP for my flavanone separation?
A: The choice between cellulose and amylose derivatives is often empirical. However, some general trends have been observed:
-
Amylose-based CSPs (e.g., Chiralpak AD, Chiralpak IA) often show good recognition for a broad range of compounds and may be a good starting point.
-
Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) can offer complementary selectivity. It is often recommended to screen both types of columns during method development.
Q3: What is the role of the alcohol modifier in the mobile phase for normal-phase separations?
A: In normal-phase chromatography on polysaccharide CSPs, the alcohol modifier (e.g., isopropanol, ethanol) plays a crucial role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol can significantly influence the retention and enantioselectivity. Generally, increasing the alcohol concentration decreases retention. The choice of alcohol (e.g., isopropanol vs. ethanol) can also alter the selectivity.
Q4: Can temperature be used to improve the resolution of flavanone enantiomers?
A: Yes, temperature is an important parameter for optimizing chiral separations. The effect of temperature can be complex, as it can influence the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, depending on whether the separation is enthalpy- or entropy-driven. It is recommended to evaluate a range of temperatures (e.g., 10°C, 25°C, and 40°C) during method development.
Q5: What are the typical starting conditions for developing a chiral separation method for a new flavanone?
A: A good starting point for a new flavanone would be:
-
Column: A cellulose- or amylose-based CSP (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength where the flavanone has strong absorbance (e.g., 254 nm or 280 nm).
From these starting conditions, you can systematically vary the mobile phase composition, flow rate, and temperature to optimize the separation.
Data Presentation
Table 1: Mobile Phase Composition and Resolution of Flavanone Enantiomers on Polysaccharide-Based CSPs
| Flavanone | CSP | Mobile Phase | Resolution (Rs) | Reference |
| Flavanone | Chiralpak IA | n-Hexane/Isopropanol (50:50, v/v) | >1.5 (baseline) | |
| 6-Methoxyflavanone | Chiralpak IA | Ethanol | 11.95 | |
| 7-Methoxyflavanone | Chiralpak IB | n-Hexane/Isopropanol (95:5, v/v) | 5.72 | |
| Naringin | Chiralcel OD-H | n-Hexane/Ethanol (with 0.25% Formic Acid) (65:35, v/v) | Baseline separation of diastereomers | |
| Neohesperidin | Chiralcel OD-H | n-Hexane/Ethanol (with 0.25% Formic Acid) (65:35, v/v) | Baseline separation of diastereomers | |
| Hesperidin | Chiralcel OD-H | n-Hexane/Ethanol (with 0.25% Formic Acid) (65:35, v/v) | Baseline separation of diastereomers | |
| Various Flavanones | Sepapak® 3 | Methanol/Isopropanol (20:80, v/v) | 1.15 - 4.18 |
Table 2: Influence of Temperature on Flavanone Enantioseparation
| Flavanone | CSP | Mobile Phase | Temperature (°C) | Observation | Reference |
| 5,7,2'-trihydroxyflavanone | Cellulose tris(3,5-dimethylphenyl carbamate) | n-Hexane/Isopropanol (with 0.1% TFA) | 25 - 40 | Temperature can have a non-linear effect on selectivity. | |
| Surprofen (example) | Polysaccharide-based | Not specified | Lower temperatures | Partial resolution | |
| Surprofen (example) | Polysaccharide-based | Not specified | Higher temperatures | Baseline resolution |
Experimental Protocols
Protocol 1: General Screening Protocol for Flavanone Enantiomer Separation
Objective: To identify a suitable polysaccharide-based CSP and initial mobile phase conditions for the separation of a flavanone racemate.
Materials:
-
HPLC system with UV detector
-
Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H)
-
HPLC-grade n-hexane, isopropanol, ethanol, and methanol
-
Flavanone racemate standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the flavanone racemate in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Column Installation and Equilibration:
-
Install the first screening column (e.g., Chiralpak IA).
-
Equilibrate the column with the initial mobile phase (e.g., n-Hexane/Isopropanol, 90:10, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Monitor the separation at an appropriate UV wavelength.
-
-
Data Evaluation:
-
Assess the chromatogram for any signs of peak splitting, which would indicate partial enantioseparation.
-
If no separation is observed, proceed to the next mobile phase condition.
-
-
Mobile Phase Screening:
-
Sequentially test different mobile phase compositions by varying the alcohol percentage (e.g., 95:5, 80:20 n-hexane/isopropanol) and changing the alcohol (e.g., ethanol).
-
Ensure the column is re-equilibrated with each new mobile phase.
-
-
Column Screening:
-
If the first column does not provide satisfactory separation, switch to the second screening column (e.g., Chiralcel OD-H) and repeat steps 2-5.
-
-
Optimization: Once initial separation is achieved, further optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and temperature.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Minimizing cytotoxicity of 5,7-Dimethoxyflavanone vehicle in cell assays
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing vehicle-induced cytotoxicity when working with 5,7-Dimethoxyflavanone (5,7-DMF) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 5,7-Dimethoxyflavanone (5,7-DMF)?
A1: 5,7-Dimethoxyflavanone is a hydrophobic compound soluble in organic solvents.[1][2] The most commonly used and recommended solvent for cell culture applications is Dimethyl Sulfoxide (DMSO).[3][4] Methanol and ethanol are also viable options.[4] It is crucial to use a high-purity, anhydrous grade of the solvent to avoid precipitation and variability in your experiments.
Q2: What is the maximum safe concentration of DMSO or ethanol for my cells?
A2: The tolerance to solvents like DMSO and ethanol is cell-line specific and time-dependent. As a general rule, the final concentration of DMSO in the cell culture medium should be kept at ≤0.5%, with many studies recommending ≤0.1% to avoid off-target effects. While some robust cell lines can tolerate up to 1% DMSO, this concentration may induce stress or toxicity. Similarly, for ethanol, a final concentration of ≤1% is a common upper limit, but keeping it at or below 0.5% is safer for most cell lines. Primary cells are often more sensitive than immortalized cell lines. It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: How should I prepare a stock solution of 5,7-DMF?
A3: To minimize the final vehicle concentration in your assay, you should prepare a highly concentrated stock solution. For example, 5,7-DMF is soluble in DMSO at concentrations as high as 100 mg/mL (354.24 mM). Prepare the stock in your chosen solvent (e.g., 100% DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.
Q4: My compound precipitates when I add it to the culture medium. What should I do?
A4: Precipitation occurs when the hydrophobic compound cannot remain dissolved in the aqueous culture medium. This can happen if the final solvent concentration is too low to maintain solubility. To address this, try a serial dilution method: first, dilute the high-concentration stock into a small volume of complete medium, vortexing gently, and then add this intermediate dilution to the final culture volume. If precipitation persists, you may need to investigate alternative solubilization strategies, such as using co-solvents like PEG400 or non-ionic surfactants like Tween 80, though these must also be tested for cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in the vehicle control group. | The final solvent concentration is too high for your specific cell line. | 1. Reduce the final solvent (e.g., DMSO, Ethanol) concentration to a lower, non-toxic range (e.g., 0.1% or less).2. Perform a dose-response curve for the solvent alone to determine the IC10 or highest non-toxic concentration for your cells over the experiment's duration.3. Reduce the incubation time if possible, as solvent toxicity is time-dependent. |
| Inconsistent or non-reproducible results. | 1. The compound is precipitating out of the solution upon dilution in the aqueous medium.2. The stock solution has degraded due to improper storage (e.g., repeated freeze-thaw cycles).3. The solvent itself is contaminated or has absorbed water, reducing solubility. | 1. Visually inspect for precipitation after dilution. Use the serial dilution protocol described in the FAQs.2. Prepare fresh stock solutions from powder and store them in single-use aliquots.3. Use fresh, anhydrous-grade DMSO for preparing stock solutions. |
| No observable effect of 5,7-DMF at expected concentrations. | The compound is not fully dissolved, leading to a lower effective concentration. | 1. Ensure the stock solution is completely dissolved before use. Gentle warming or sonication can sometimes help, but be cautious of compound stability.2. Prepare the stock solution in a minimal amount of organic solvent first, ensuring it is fully dissolved before adding it to the aqueous buffer or medium. |
Quantitative Data Summary
The tables below summarize generally accepted cytotoxic concentrations for common vehicles. The precise values are highly dependent on the cell line, exposure duration, and assay endpoint.
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture Media
| Solvent | Recommended Safe Conc. | Generally Tolerated Upper Limit | Notes |
| DMSO | ≤ 0.1% (v/v) | 0.5% - 1.0% (v/v) | Primary cells are more sensitive. Cytotoxicity is dose and time-dependent. |
| Ethanol | ≤ 0.5% (v/v) | 1.0% (v/v) | Some cell lines may tolerate up to 2%. Always run a vehicle control. |
Table 2: Examples of DMSO Cytotoxicity on Various Cell Lines
| Cell Line | Timepoint | Cytotoxic Concentration (Significant viability reduction) | Reference |
| HepG2 | 72 hours | > 1% | |
| HepG2 | 24 hours | ≥ 1.25% - 2.5% | |
| Human Leukemic Lines (Jurkat, Molt-4, U937) | 24 hours | ≥ 2% | |
| MDA-MB-231, MCF-7 | 24 hours | > 1.25% |
Experimental Protocols
Protocol 1: Determining Vehicle Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO) in complete culture medium. For example, prepare concentrations ranging from 5% down to 0.01%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.
-
Analysis: Calculate the percentage of viable cells relative to the untreated control. The highest concentration that does not cause a significant reduction in viability (e.g., >90% viability) is your maximum safe vehicle concentration.
Protocol 2: Preparation of 5,7-DMF Working Solutions
-
Stock Solution Preparation: Weigh out the required amount of 5,7-DMF powder and dissolve it in 100% anhydrous DMSO to make a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
-
Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw an aliquot of the stock solution. Perform an intermediate dilution in complete cell culture medium. For example, dilute the 100 mM stock 1:100 in medium to get a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells to achieve the final desired concentrations of 5,7-DMF. This two-step dilution helps prevent the compound from precipitating in the final culture volume.
Visualizations
Caption: Experimental workflow for preparing and using 5,7-DMF.
Caption: Flowchart for troubleshooting vehicle-induced cytotoxicity.
Caption: Simplified signaling pathways affected by 5,7-DMF.
References
Troubleshooting inconsistent results in 5,7-Dimethoxyflavanone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyflavanone. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in bioassays with 5,7-Dimethoxyflavanone can arise from various factors, from compound handling to experimental execution. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. Pre-wet pipette tips before use. |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Gently swirl the cell suspension between plating to maintain a uniform distribution. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell settling. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[1] |
| Compound Precipitation | 5,7-Dimethoxyflavanone is soluble in DMSO and Methanol.[2] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and cytotoxicity. Prepare fresh serial dilutions for each experiment. |
Issue 2: Weak or No Biological Effect
Symptoms:
-
No significant difference between control and treated wells.
-
The observed effect is much lower than expected based on published data.
| Possible Cause | Recommended Solution |
| Compound Degradation | Store 5,7-Dimethoxyflavanone stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluence. High passage numbers can alter cell characteristics and responsiveness.[3] |
| Incorrect Assay Conditions | Optimize incubation times and compound concentrations. Perform a literature search for established effective concentrations in similar assays. |
| Low Compound Bioavailability in vitro | The compound may bind to components in the serum of the culture medium. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative or vehicle control wells.
-
Reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Reagent Contamination | Use sterile techniques and fresh, high-quality reagents. Check for contamination in cell culture media and supplements. |
| Autofluorescence of the Compound | In fluorescence-based assays, check if 5,7-Dimethoxyflavanone exhibits autofluorescence at the excitation and emission wavelengths used. If so, include a compound-only control (no cells) to measure and subtract the background fluorescence. |
| Cellular Stress | High cell density, nutrient depletion, or other stressors can lead to increased background signals in some assays (e.g., apoptosis assays). Optimize cell seeding density and ensure proper culture conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for 5,7-Dimethoxyflavanone?
A1: 5,7-Dimethoxyflavanone is soluble in DMSO and Methanol.[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q2: What is the maximum recommended concentration of DMSO in cell culture?
A2: The final concentration of DMSO in cell culture should be kept as low as possible, typically at or below 0.1% to 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] It is crucial to include a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.
Q3: My 5,7-Dimethoxyflavanone precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. To prevent precipitation:
-
Use a Serial Dilution: Prepare serial dilutions of your DMSO stock in the cell culture medium. Add the compound to the medium with gentle mixing.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of 5,7-Dimethoxyflavanone in your assay.
-
Consider Formulation Strategies: For persistent solubility issues, complexation with cyclodextrins can be explored to enhance aqueous solubility.
Q4: How can I be sure that the observed effect is due to 5,7-Dimethoxyflavanone and not an artifact?
A4: To ensure the specificity of the observed effect, consider the following controls:
-
Vehicle Control: As mentioned, always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: Use a known active compound for your assay to validate that the assay is working correctly.
-
Dose-Response Curve: A clear dose-dependent effect is a strong indicator of a specific biological activity.
-
Multiple Assays: Confirm the activity using different assays that measure the same biological endpoint.
Data Presentation
Reported In Vitro Biological Activities of 5,7-Dimethoxyflavanone
| Biological Activity | Cell Line | Effective Concentration | Assay Type |
| Cytotoxicity | HepG2 (Liver Cancer) | IC50: 25 µM | MTT Assay |
| Apoptosis Induction | HepG2 | 10, 25, 50 µM | DAPI Staining |
| Cell Cycle Arrest | HepG2 | 10, 25, 50 µM | Flow Cytometry (Propidium Iodide) |
| Anti-inflammatory | Macrophages | - | Measures of NO, PGE2, TNF-α, IL-1β |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5,7-Dimethoxyflavanone in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (DAPI Staining) Assay
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with 5,7-Dimethoxyflavanone or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a fixative that does not permeabilize the cells, treat with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
DAPI Staining: Incubate the cells with a DAPI staining solution (1-5 µg/mL in PBS) for 5-15 minutes at room temperature in the dark.
-
Washing: Wash the cells with PBS to remove excess DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with 5,7-Dimethoxyflavanone or vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the fluorescence intensity of PI.
Visualizations
Caption: A generalized experimental workflow for in vitro bioassays.
References
Technical Support Center: Optimization of Mobile Phase for Flavanone Separation in Normal-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of flavanones using normal-phase high-performance liquid chromatography (NP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the principle of normal-phase HPLC for separating flavanones?
In normal-phase HPLC, the stationary phase is polar (e.g., silica or alumina), and the mobile phase is non-polar.[1] Flavanones, being polar compounds, interact with the polar stationary phase. Separation is achieved based on the polarity of the different flavanones; more polar flavanones interact more strongly with the stationary phase and therefore have longer retention times, while less polar flavanones elute earlier.[1][2]
Q2: What are common mobile phases used for flavanone separation in NP-HPLC?
Typical mobile phases for NP-HPLC of flavanones are mixtures of a non-polar solvent with a more polar modifier.[3] Common combinations include:
-
Hexane/Isopropanol
-
Hexane/Ethanol
-
Chloroform/Hexane[4]
The proportion of the polar modifier is adjusted to optimize the separation. Increasing the polarity of the mobile phase decreases the retention time of the flavanones.
Q3: What is the role of modifiers in the mobile phase?
Mobile phase modifiers are small amounts of polar solvents (like alcohols) or acids added to the non-polar mobile phase to control the elution of analytes. For flavanones, which contain polar hydroxyl and carbonyl groups, modifiers play a crucial role in achieving good peak shape and resolution by competing with the analytes for active sites on the stationary phase. Acidic modifiers, such as formic acid or acetic acid, can also be used to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.
Q4: Should I use isocratic or gradient elution for flavanone separation?
The choice between isocratic and gradient elution depends on the complexity of the flavanone mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for separating simple mixtures of flavanones with similar polarities.
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by gradually increasing the percentage of the polar modifier), is generally preferred for complex mixtures of flavanones with a wide range of polarities. A gradient elution allows for the separation of both weakly and strongly retained compounds in a reasonable time.
Q5: How does water content in the mobile phase affect my separation?
Water is a very polar molecule, and even trace amounts in the mobile phase can significantly impact the reproducibility of separations in normal-phase HPLC. Water can deactivate the polar stationary phase by adsorbing to the active sites, leading to a decrease in retention times. To ensure reproducible results, it is crucial to control the water content in your mobile phase solvents. This can be achieved by using HPLC-grade solvents with low water content and by preparing fresh mobile phase daily. Some methods even involve using solvents that are half-saturated with water to maintain a consistent level of stationary phase hydration.
Troubleshooting Guide
Peak Shape Problems
Q: My flavanone peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing in NP-HPLC of flavanones is often due to strong interactions between the polar functional groups of the flavanones and active sites (e.g., silanol groups) on the silica stationary phase.
-
Possible Causes & Solutions:
-
Insufficient Mobile Phase Modifier: The polar modifier in your mobile phase may not be at a high enough concentration to effectively compete with the flavanones for active sites.
-
Solution: Gradually increase the percentage of the polar modifier (e.g., isopropanol or ethanol) in your mobile phase.
-
-
Active Silanol Groups: Residual silanol groups on the silica surface can lead to strong, undesirable interactions.
-
Solution: Add a small amount of a stronger modifier, like an acid (e.g., 0.1% acetic acid), to the mobile phase to mask the silanol groups.
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% isopropanol or methanol). If the problem persists, consider replacing the column.
-
-
Q: I am observing peak fronting for my flavanone peaks. What should I do?
A: Peak fronting is less common than tailing in NP-HPLC but can occur.
-
Possible Causes & Solutions:
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more polar) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Degradation: A void at the head of the column can cause peak fronting.
-
Solution: This is often irreversible, and the column may need to be replaced.
-
-
Resolution and Retention Time Issues
Q: My flavanone peaks are not well-resolved (co-eluting). How can I improve the separation?
A: Poor resolution between flavanone peaks indicates that the selectivity of your chromatographic system is not optimal for your sample.
-
Possible Causes & Solutions:
-
Mobile Phase Strength is Too High: If the mobile phase is too polar, the flavanones will elute too quickly and not have enough time to separate on the column.
-
Solution: Decrease the percentage of the polar modifier in your mobile phase to increase retention times and improve separation.
-
-
Incorrect Choice of Modifier: Different polar modifiers can offer different selectivities.
-
Solution: If you are using isopropanol, try switching to ethanol or vice versa. The different interactions of the alcohol with the flavanones and the stationary phase can alter the elution order and improve resolution.
-
-
Isocratic Elution for a Complex Mixture: An isocratic mobile phase may not be sufficient to separate a complex mixture of flavanones.
-
Solution: Develop a gradient elution method, starting with a less polar mobile phase and gradually increasing the polarity.
-
-
Q: My retention times are drifting and not reproducible. What is the problem?
A: Drifting retention times in NP-HPLC are most commonly caused by changes in the mobile phase composition, particularly the water content.
-
Possible Causes & Solutions:
-
Variable Water Content in Mobile Phase: As discussed in the FAQs, inconsistent water content will lead to fluctuating retention times.
-
Solution: Use fresh, high-purity HPLC-grade solvents. Consider pre-saturating your non-polar solvent with water to a certain level to maintain consistency.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.
-
Solution: Increase the column equilibration time before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Data Presentation
The following tables provide examples of mobile phase compositions and their effect on the separation of flavanones in normal-phase HPLC, primarily focusing on chiral separations due to available data. The principles of mobile phase optimization can be applied to achiral separations as well.
Table 1: Mobile Phase Composition for Chiral Separation of Flavanones
| Flavanone | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reference |
| 6-Methoxyflavanone | Chiralpak IA | Ethanol | 0.5 | |
| 7-Methoxyflavanone | Chiralpak IB | Hexane/Isopropanol (95:5, v/v) | 0.6 | |
| Naringin, Neohesperidin, Hesperidin | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (65:35, v/v) + 0.25% Formic Acid | 0.6 | |
| Naringenin | Chiralpak AD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (Gradient) | 0.8 |
Table 2: Effect of Mobile Phase Modifier on Chiral Separation of 6-Hydroxyflavanone
| Stationary Phase | Mobile Phase (Hexane/Ethanol, v/v) | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak® IG-U | 90:10 | ~8 | 8.74 | 3.86 | |
| Chiralpak® IG-U | 80:20 | ~4 | 3.85 | 2.89 |
Experimental Protocols
General Protocol for Mobile Phase Optimization in NP-HPLC for Flavanone Separation
-
Column Selection: Choose a suitable normal-phase column, such as a silica or diol-bonded column. For chiral separations, a polysaccharide-based chiral stationary phase (e.g., Chiralpak) is often used.
-
Initial Mobile Phase Selection:
-
Start with a binary mobile phase consisting of a non-polar solvent and a polar modifier. A common starting point is Hexane:Isopropanol (90:10, v/v).
-
Ensure all solvents are HPLC-grade and have low water content.
-
-
Isocratic Elution Screening:
-
Inject a standard mixture of your target flavanones.
-
If retention times are too long, increase the percentage of the polar modifier (e.g., to 85:15 or 80:20 Hexane:Isopropanol).
-
If retention times are too short and resolution is poor, decrease the percentage of the polar modifier (e.g., to 95:5 Hexane:Isopropanol).
-
-
Modifier Optimization:
-
If resolution is still not optimal, try changing the polar modifier (e.g., switch from isopropanol to ethanol).
-
For flavanones with acidic hydroxyl groups, consider adding a small amount of an acidic modifier (e.g., 0.1% acetic acid or formic acid) to the mobile phase to improve peak shape.
-
-
Gradient Elution Development (for complex mixtures):
-
If an isocratic method does not provide adequate separation for all components, develop a gradient elution method.
-
Start with a low percentage of the polar modifier and gradually increase it over the course of the run. A typical gradient might be from 5% to 30% isopropanol in hexane over 20 minutes.
-
-
System Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially critical in normal-phase HPLC to ensure reproducible retention times.
Mandatory Visualizations
Caption: Workflow for Mobile Phase Optimization in NP-HPLC.
Caption: Troubleshooting Decision Tree for NP-HPLC of Flavanones.
References
Technical Support Center: Enhancing Electrochemical Detection of Polymethoxyflavones
Welcome to the technical support center for the electrochemical detection of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity of these measurements.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the sensitivity of electrochemical detection for polymethoxyflavones important?
A1: Enhancing the sensitivity of electrochemical detection for polymethoxyflavones (PMFs) is crucial for several reasons. PMFs, such as nobiletin and tangeretin found in citrus peels, exhibit a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Their metabolites can be even more potent.[4] Sensitive detection methods are essential for:
-
Pharmacokinetic Studies: Accurately quantifying low concentrations of PMFs and their metabolites in biological samples (e.g., plasma, urine) to understand their absorption, distribution, metabolism, and excretion (ADME).[4]
-
Quality Control: Ensuring the consistent quality and potency of natural product extracts and pharmaceutical formulations containing PMFs.
-
Food Science: Determining the concentration of these bioactive compounds in food products and raw materials.
Electrochemical methods offer advantages over traditional techniques like HPLC, such as higher sensitivity, faster analysis, and lower cost.
Q2: What are the most common strategies to enhance the sensitivity of electrochemical sensors for flavonoid detection?
A2: The most common and effective strategies involve modifying the working electrode's surface to improve its electrochemical performance. These modifications aim to increase the electroactive surface area, enhance electron transfer kinetics, and promote the accumulation of PMFs at the electrode surface. Key strategies include:
-
Carbon-Based Nanomaterials: Utilizing materials like carbon nanotubes (CNTs), graphene, and carbon quantum dots to increase conductivity and surface area.
-
Metal and Metal Oxide Nanoparticles: Incorporating nanoparticles of gold (Au), platinum (Pt), or metal oxides (e.g., MnO2) for their catalytic properties and ability to facilitate electron transfer.
-
Composite Materials: Creating hybrid materials that combine the benefits of different modifiers, such as graphene-CNT composites or metal nanoparticles dispersed on carbon nanomaterials.
-
Polymers and Ionic Liquids: Using conductive polymers or ionic liquids to create a favorable microenvironment for the electrochemical reaction.
Q3: What are polymethoxyflavones (PMFs) and why are they of interest?
A3: Polymethoxyflavones (PMFs) are a specific class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic flavonoid structure. They are predominantly found in the peels of citrus fruits. Their unique chemical structure, lacking exposed hydroxyl groups and attached sugar molecules, contributes to their higher bioavailability compared to other flavonoids. PMFs like nobiletin and tangeretin are of significant interest due to their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of polymethoxyflavones.
Problem 1: Low or No Signal Response
| Possible Cause | Troubleshooting Step |
| Improper Electrode Preparation | Ensure the working electrode is thoroughly cleaned and polished before modification and use. For modified electrodes, verify the successful deposition of the modifying material. |
| Inactive PMF Solution | Prepare fresh PMF standard solutions. PMFs can degrade over time, especially when exposed to light or high temperatures. |
| Incorrect Potential Window | Run a cyclic voltammogram over a wide potential range to determine the oxidation potential of the target PMF. The applied potential in techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) must be centered around this peak potential. |
| High Ohmic Drop | Increase the concentration of the supporting electrolyte to reduce solution resistance. Ensure the reference and counter electrodes are positioned close to the working electrode. |
| Reference Electrode Malfunction | Check for air bubbles in the reference electrode tip and ensure the filling solution is at the correct level. A faulty reference electrode can cause potential shifts and inconsistent results. |
Problem 2: Poor Reproducibility and Unstable Signal
| Possible Cause | Troubleshooting Step |
| Electrode Fouling | The electrode surface can become passivated by oxidation products or other sample matrix components. Clean the electrode between measurements. For modified electrodes, a gentle electrochemical cleaning or re-modification may be necessary. |
| Inconsistent Electrode Modification | Standardize the electrode modification procedure. Ensure consistent volumes, concentrations, and deposition times for the modifying materials. |
| Sample Matrix Interference | Other electroactive compounds in the sample can interfere with the PMF signal. Implement a sample cleanup or extraction procedure to remove interfering substances. |
| Unstable Modified Layer | The modifying material may be leaching from the electrode surface. Investigate different immobilization techniques or more robust modifying materials. |
Problem 3: High Background Current
| Possible Cause | Troubleshooting Step |
| Contaminated Supporting Electrolyte | Use high-purity salts and solvents to prepare the supporting electrolyte. Consider filtering the electrolyte before use. |
| Large Electrode Surface Area | While a large surface area can enhance the signal, it can also increase the background charging current. Optimize the electrode size or the amount of modifying material. |
| Incorrect Scan Rate | A high scan rate can increase the capacitive current. Reduce the scan rate to minimize its contribution to the background signal. |
| Redox-Active Modifying Material | The material used to modify the electrode may have its own redox peaks in the potential window of interest. Run a blank scan of the modified electrode in the supporting electrolyte to identify any background peaks. |
Quantitative Data Summary
The following tables summarize the performance of various modified electrodes for the detection of flavonoids, including polymethoxyflavones.
Table 1: Performance of Modified Electrodes for Flavonoid Detection
| Electrode Modification | Analyte | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| CAU-1/MWCNT/GCE | Rutin | DPV | 0.001 - 3.0 | 0.00067 | |
| 3D Graphene-MWCNTs | Hyperin | DPV | 0.005 - 1.5 | 0.001 | |
| SWCNT-Chitosan-Nd2O3 | Rutin | SWV | < 0.1 | Not specified | |
| Bare Glassy Carbon Electrode | Quercetin | DPV | Not specified | 0.0031 |
Table 2: Performance of HPLC-Electrochemical Detection for Hydroxylated PMFs
| Analyte | Linear Range (μM) | Limit of Detection (ng/mL) | Reference |
| 10 OH-PMFs | 0.005 - 10 | 0.8 - 3.7 | |
| 4 5-OH-PMFs | Not specified | 0.65 - 1.8 |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Carbon Nanotube Modified Glassy Carbon Electrode (GCE)
This protocol describes a general procedure for modifying a glassy carbon electrode with multi-walled carbon nanotubes (MWCNTs).
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina powder on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes.
-
Dry the electrode under a stream of nitrogen or in an oven.
-
-
MWCNT Dispersion:
-
Disperse a known amount of MWCNTs (e.g., 1 mg/mL) in a suitable solvent like dimethylformamide (DMF) or a surfactant solution (e.g., Nafion).
-
Sonciate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the MWCNT suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
The modified electrode is now ready for use.
-
Protocol 2: Ultrasound-Assisted Extraction of PMFs from Citrus Peels
This protocol is effective for extracting PMFs from dried citrus peel powder.
-
Sample Preparation:
-
Weigh 10 g of dried, powdered citrus peel into a 250 mL flask.
-
-
Solvent Preparation:
-
Prepare a solvent mixture of ethanol and water in a 4:1 (v/v) ratio.
-
-
Extraction:
-
Add 100 mL of the solvent mixture to the flask containing the peel powder.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40°C and the sonication power to 150 W.
-
Sonicate the mixture for 30-60 minutes.
-
-
Separation and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.
-
The resulting crude PMF extract can be stored at -20°C for further analysis.
-
Visualizations
Caption: Experimental workflow for electrochemical detection of PMFs.
Caption: Troubleshooting logic for low signal response.
References
- 1. Application of Electrochemical Sensors Based on Carbon Nanomaterials for Detection of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of 10 metabolites of polymethoxyflavones with high sensitivity by electrochemical detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-5,7-Dimethoxyflavanone Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purity assessment of synthetic (R)-5,7-Dimethoxyflavanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Chromatographic Analysis (HPLC/UPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting) in Achiral HPLC Analysis
-
Question: My peak for this compound in a reversed-phase HPLC analysis is showing significant tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for flavanones in reversed-phase HPLC is a common issue and can often be attributed to several factors.[1]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte, resulting in poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Troubleshooting Steps:
-
Modify Mobile Phase:
-
Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of residual silanols.
-
Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on the analyte.
-
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, consider replacing the column.
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
Issue 2: Inadequate Enantiomeric Separation in Chiral HPLC
-
Question: I am unable to achieve baseline separation of the (R)- and (S)-enantiomers of 5,7-Dimethoxyflavanone using a polysaccharide-based chiral stationary phase (CSP). How can I improve the resolution?
-
Answer: Achieving good enantiomeric separation of flavanones requires careful optimization of the chromatographic conditions. Flavanones possess a chiral center at the C-2 position, and their enantiomers can be resolved using chiral HPLC.[2][3]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
For normal-phase chiral chromatography, vary the ratio of the non-polar and polar organic solvents (e.g., hexane/isopropanol or hexane/ethanol). Small changes in the alcohol modifier percentage can significantly impact resolution.
-
Consider trying different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Temperature can influence chiral recognition. Experiment with temperatures both above and below ambient to find the optimal condition.
-
-
Screen Different Chiral Columns: The choice of the chiral stationary phase is critical. If one polysaccharide-based column (e.g., cellulose-based) does not provide adequate separation, try another type (e.g., amylose-based). Different CSPs have different chiral recognition mechanisms.
-
Consider Additives: For basic or acidic analytes, adding a small amount of a corresponding modifier (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.
-
Spectroscopic Analysis (NMR and MS)
Issue 3: Ambiguous NMR Spectra and Presence of Unexpected Signals
-
Question: My ¹H NMR spectrum of a synthesized batch of this compound shows unexpected peaks. How can I identify the potential impurities?
-
Answer: Unexpected signals in the NMR spectrum of synthetic this compound can arise from unreacted starting materials, intermediates, or side-products. The synthesis of flavanones often proceeds through the cyclization of a chalcone precursor.
Potential Impurities and their Expected NMR Signals:
-
Unreacted 2'-Hydroxy-4',6'-dimethoxychalcone: This precursor will show characteristic signals for vinylic protons (α- and β-protons of the enone system), typically in the range of 7.0-8.0 ppm.
-
Residual Phloroacetophenone Dimethyl Ether: If this starting material is present, you may observe a singlet for the acetyl group protons around 2.5 ppm.
-
Residual Benzaldehyde: The aldehydic proton will appear as a singlet at approximately 10 ppm.
-
Side-products from Cyclization: Incomplete or alternative cyclization pathways could lead to the formation of aurones or other related flavonoid structures, which would have distinct NMR spectra.
Troubleshooting Steps:
-
Compare with Reference Spectra: Obtain a reference spectrum of pure this compound if available.
-
2D NMR Spectroscopy: Perform 2D NMR experiments like COSY and HSQC to establish correlations between protons and carbons, which can help in elucidating the structures of the impurities.
-
Spiking Experiments: If you have the suspected impurities as standards, you can "spike" your sample with a small amount of the standard and see which peak in your spectrum increases in intensity.
-
Issue 4: Difficulty in Confirming Molecular Weight and Identifying Impurities by Mass Spectrometry
-
Question: I am observing ions in my mass spectrum that do not correspond to the expected molecular weight of 5,7-Dimethoxyflavanone. How can I interpret these signals?
-
Answer: Mass spectrometry is a powerful tool for confirming the molecular weight and identifying impurities. The fragmentation pattern can provide structural information.
Expected Ions for 5,7-Dimethoxyflavanone:
-
Molecular Ion: In positive ion mode ESI-MS, you should observe the protonated molecule [M+H]⁺.
-
Common Fragments: Flavonoids often undergo retro-Diels-Alder (RDA) fragmentation, leading to characteristic fragments of the A and B rings. For 5,7-Dimethoxyflavanone, fragments corresponding to the dimethoxy-substituted A ring and the unsubstituted B ring would be expected.
Troubleshooting Steps:
-
Check for Adducts: The unexpected ions could be adducts with salts from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) or solvents.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent and fragment ions. This allows for the determination of the elemental composition, which is crucial for identifying unknown impurities.
-
Tandem Mass Spectrometry (MS/MS): Fragment the unexpected parent ions to obtain their fragmentation patterns. This can help in elucidating their structures and comparing them to potential impurities from the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetic this compound?
A1: Based on common synthetic routes involving the Claisen-Schmidt condensation to form a chalcone followed by cyclization, the most likely impurities include:
-
Starting Materials:
-
Phloroacetophenone dimethyl ether (2,4-dimethoxy-6-hydroxyacetophenone)
-
Benzaldehyde
-
-
Intermediate:
-
2'-Hydroxy-4',6'-dimethoxychalcone
-
-
Enantiomeric Impurity:
-
(S)-5,7-Dimethoxyflavanone
-
-
Related Substances:
-
5,7-Dimethoxyflavone (the oxidized form)
-
Products of incomplete methylation (e.g., 5-hydroxy-7-methoxyflavanone)
-
Q2: What is a typical achiral HPLC method for assessing the chemical purity of 5,7-Dimethoxyflavanone?
A2: A general reversed-phase HPLC method can be used for the chemical purity assessment.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
Q3: Which type of chiral column is recommended for the enantiomeric purity analysis of this compound?
A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used and have shown good success in separating flavanone enantiomers. It is often necessary to screen a few different columns to find the one with the best selectivity for this specific compound.
| Recommended Column Types |
| Amylose tris(3,5-dimethylphenylcarbamate) |
| Cellulose tris(3,5-dimethylphenylcarbamate) |
| Cellulose tris(3,5-dichlorophenylcarbamate) |
Q4: What are the expected ¹H NMR chemical shifts for 5,7-Dimethoxyflavanone?
A4: The following are approximate ¹H NMR chemical shifts for 5,7-dimethoxyflavanone in CDCl₃.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| H-2 | 5.4 | dd |
| H-3 (ax) | 3.1 | dd |
| H-3 (eq) | 2.8 | dd |
| OCH₃ | 3.8-3.9 | s |
| H-6, H-8 | 6.1-6.3 | m |
| H-2', H-3', H-4', H-5', H-6' | 7.3-7.5 | m |
Q5: How can I quantify the amount of the unwanted (S)-enantiomer in my sample of this compound?
A5: To quantify the enantiomeric impurity, you need to develop a validated chiral HPLC method that provides baseline separation of the two enantiomers. The quantification is typically done by area normalization, assuming the response factors of the two enantiomers are identical. The percentage of the (S)-enantiomer is calculated as:
% (S)-enantiomer = (Area of (S)-peak / (Area of (R)-peak + Area of (S)-peak)) * 100
For highly accurate quantification, especially if the impurity level is very low, it may be necessary to use a reference standard of the (S)-enantiomer to determine its response factor relative to the (R)-enantiomer.
Experimental Protocols
Protocol 1: Achiral Purity Assessment by RP-HPLC
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 288 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0 50 20 90 25 90 26 50 | 30 | 50 |
-
-
Analysis: Inject the sample and a blank (methanol). Identify the main peak and any impurity peaks. Calculate the area percentage of each impurity.
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the sample. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (ee) and the percentage of the unwanted enantiomer.
Data Presentation
Table 1: Example HPLC Purity Analysis of a Synthetic Batch of this compound
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.2 | 0.15 | Phloroacetophenone dimethyl ether |
| 2 | 12.5 | 0.30 | 2'-Hydroxy-4',6'-dimethoxychalcone |
| 3 | 15.8 | 99.40 | This compound |
| 4 | 18.1 | 0.15 | 5,7-Dimethoxyflavone |
Table 2: Example Chiral HPLC Analysis for Enantiomeric Purity
| Enantiomer | Retention Time (min) | Area (%) | Resolution (Rs) |
| This compound | 10.2 | 99.85 | 2.1 |
| (S)-5,7-Dimethoxyflavanone | 11.5 | 0.15 |
Visualizations
Caption: Workflow for the purity assessment of synthetic this compound.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
Technical Support Center: Stability Testing of 5,7-Dimethoxyflavanone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 5,7-Dimethoxyflavanone formulations.
Troubleshooting Guide
Users may encounter several issues during the stability testing of 5,7-Dimethoxyflavanone formulations. The following table outlines common problems, their potential causes, and recommended solutions to ensure the integrity and reliability of the stability data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Physical Instability | ||
| Phase separation or coalescence in emulsions.[1][2] | - Inadequate emulsifier concentration or inappropriate HLB value.- Extreme storage temperatures causing changes in viscosity and interfacial tension.[1][3]- Ostwald ripening or flocculation over time. | - Optimize the emulsification system by screening different emulsifiers and concentrations.- Evaluate the formulation at a range of temperatures to identify critical stability points.- Incorporate stabilizing agents like hydrocolloids or polymers. |
| Color change (e.g., yellowing).[4] | - Degradation of 5,7-Dimethoxyflavanone or other formulation components due to oxidation or light exposure.- Interaction with packaging materials. | - Incorporate antioxidants (e.g., BHT, tocopherol) into the formulation.- Use light-resistant (e.g., amber) and inert packaging materials.- Conduct photostability testing as per ICH Q1B guidelines. |
| Change in odor. | - Oxidation of fragrance components or other excipients.- Microbial contamination. | - Add antioxidants and/or preservatives.- Perform microbial limit testing at each stability time point. |
| Crystallization of 5,7-Dimethoxyflavanone. | - Supersaturation of 5,7-Dimethoxyflavanone in the formulation.- Inappropriate solvent system or pH. | - Determine the saturation solubility of 5,7-Dimethoxyflavanone in the formulation vehicle at different temperatures.- Adjust the solvent system or pH to improve solubility. |
| Chemical Instability | ||
| Decrease in the concentration of 5,7-Dimethoxyflavanone. | - Chemical degradation via hydrolysis, oxidation, or photolysis. | - Conduct forced degradation studies to identify the primary degradation pathways.- Adjust formulation pH to a range where 5,7-Dimethoxyflavanone is most stable.- Incorporate antioxidants and use light-protective packaging. |
| Appearance of new peaks in HPLC chromatogram. | - Formation of degradation products. | - Perform peak purity analysis to ensure the new peaks are not co-eluting with the parent peak.- Identify the structure of the degradation products using techniques like LC-MS. |
| Analytical Method Issues (HPLC) | ||
| Drifting retention times. | - Poor column temperature control.- Inconsistent mobile phase composition.- Inadequate column equilibration. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Increase column equilibration time between injections. |
| Broad or split peaks. | - Column contamination or degradation.- Sample solvent incompatible with the mobile phase. | - Use a guard column and flush the column with a strong solvent.- Dissolve the sample in the mobile phase whenever possible. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing protocol for 5,7-Dimethoxyflavanone formulations.
Q1: What are the recommended storage conditions for a routine stability study of a 5,7-Dimethoxyflavanone formulation?
A1: Based on the ICH Q1A(R2) guidelines, the following storage conditions are recommended for long-term and accelerated stability testing.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q2: How often should I test the samples during a stability study?
A2: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.
Q3: What analytical method is suitable for quantifying 5,7-Dimethoxyflavanone in a stability study?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. The method must be able to separate 5,7-Dimethoxyflavanone from its degradation products and any excipients in the formulation. Validation of the method according to ICH Q2(R1) guidelines is crucial.
Q4: What are the critical parameters to monitor during a stability study of a 5,7-Dimethoxyflavanone formulation?
A4: The following parameters should be monitored at each time point:
-
Physical characteristics: Appearance, color, odor, and pH.
-
For emulsions/suspensions: Viscosity, phase separation, and particle size.
-
Assay: Quantification of 5,7-Dimethoxyflavanone.
-
Degradation products: Detection and quantification of any new peaks in the chromatogram.
-
Microbial limits: To ensure the product remains free from microbial contamination.
Q5: How can I investigate the potential degradation pathways of 5,7-Dimethoxyflavanone?
A5: Forced degradation (stress testing) studies are essential to identify potential degradation pathways. This involves subjecting the drug substance to more severe conditions than those used in accelerated stability testing, such as:
-
Acid and base hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal stress: Heating the sample at high temperatures.
-
Photostability: Exposing the sample to light as per ICH Q1B guidelines.
Experimental Protocols
Stability-Indicating HPLC Method for 5,7-Dimethoxyflavanone
This protocol outlines a general method for the quantification of 5,7-Dimethoxyflavanone. Method optimization and validation are required for specific formulations.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh a portion of the formulation, dissolve in a suitable solvent (e.g., methanol), sonicate, and filter through a 0.45 µm filter before injection. |
Forced Degradation Study Protocol
This protocol provides a framework for conducting forced degradation studies on 5,7-Dimethoxyflavanone.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 5,7-Dimethoxyflavanone in methanol and add 1N HCl. Reflux at 80°C for 2 hours. Neutralize with 1N NaOH before analysis. |
| Base Hydrolysis | Dissolve 5,7-Dimethoxyflavanone in methanol and add 1N NaOH. Reflux at 80°C for 2 hours. Neutralize with 1N HCl before analysis. |
| Oxidative Degradation | Dissolve 5,7-Dimethoxyflavanone in methanol and add 3% H₂O₂. Store at room temperature for 24 hours. |
| Thermal Degradation | Store the solid 5,7-Dimethoxyflavanone in a hot air oven at 105°C for 48 hours. Dissolve in methanol for analysis. |
| Photodegradation | Expose a methanolic solution of 5,7-Dimethoxyflavanone to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil. |
Visualizations
Caption: Workflow for stability testing of 5,7-Dimethoxyflavanone formulations.
Caption: Potential degradation pathways for 5,7-Dimethoxyflavanone under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-5,7-Dimethoxyflavanone: An Examination of a Critical Knowledge Gap in Flavonoid Research
A comprehensive review of existing scientific literature reveals a significant gap in the comparative analysis of the individual enantiomers of 5,7-Dimethoxyflavanone. While the racemic mixture and the related achiral compound, 5,7-dimethoxyflavone, have been the subject of numerous studies, research specifically delineating the synthesis, separation, and differential biological activities of the (R)- and (S)-enantiomers is not publicly available. This guide, therefore, aims to summarize the known biological activities of 5,7-dimethoxyflavone/flavanone as a whole and to underscore the critical need for stereospecific investigation by drawing parallels with other chiral flavonoids where enantiomers have demonstrated distinct pharmacological profiles.
Flavanones, a subclass of flavonoids, possess a chiral center at the C2 position of the C-ring, leading to the existence of (R)- and (S)-enantiomers. It is well-established in pharmacology that stereochemistry can profoundly influence the biological activity, pharmacokinetics, and toxicity of chiral molecules. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. However, in the case of 5,7-Dimethoxyflavanone, the scientific community has yet to explore these stereochemical nuances.
Biological Activities of 5,7-Dimethoxyflavone/flavanone (Racemic or Unspecified Stereochemistry)
Numerous studies have highlighted the potential therapeutic applications of 5,7-dimethoxyflavone, the achiral analogue, and by extension, the racemic mixture of 5,7-dimethoxyflavanone. These activities are summarized below, although it is crucial to remember that the specific contributions of the (R)- and (S)-enantiomers to these effects are unknown.
Anticancer Activity: 5,7-Dimethoxyflavone has demonstrated notable anticancer properties. For instance, it has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in liver cancer cells (HepG2).[1][2] One study reported an IC50 of 25 µM for 5,7-dimethoxyflavone against HepG2 cells.[1][2] It is suggested that methylated flavones like 5,7-dimethoxyflavone exhibit greater metabolic stability, potentially making them more effective chemopreventive agents than their unmethylated counterparts.[1]
Anti-inflammatory and Neuroprotective Effects: The anti-inflammatory properties of 5,7-dimethoxyflavone have been documented. In a study on memory-impaired mice, 5,7-dimethoxyflavone was found to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, suggesting neuroprotective effects.
Antidiabetic and Hypolipidemic Properties: In streptozotocin-induced diabetic rats, oral administration of 5,7-dimethoxyflavone led to a significant reduction in blood glucose levels and glycosylated hemoglobin. Furthermore, it demonstrated hypolipidemic effects by reducing serum triglycerides, total cholesterol, and low-density lipoproteins.
The Importance of Chiral Separation and Enantiomer-Specific Analysis
The lack of data on the individual enantiomers of 5,7-Dimethoxyflavanone is a significant research oversight. Studies on other flavanones have shown that enantiomers can have different pharmacokinetic and pharmacodynamic properties. For example, differences in bioactivity have been observed between the enantiomers of hesperetin and pinostrobin. The chiral separation of flavanones is achievable using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.
A comparative study of (R)- and (S)-5,7-Dimethoxyflavanone would be essential to:
-
Identify the eutomer (the more active enantiomer) responsible for the observed biological effects.
-
Determine if the distomer (the less active or inactive enantiomer) is inert or contributes to off-target effects or toxicity.
-
Elucidate the stereospecific interactions with biological targets, leading to a better understanding of the mechanism of action.
-
Develop more potent and safer therapeutic agents based on the single, more active enantiomer.
Proposed Experimental Workflow for a Comparative Study
To address the current knowledge gap, a systematic investigation into the properties of (R)- and (S)-5,7-Dimethoxyflavanone is proposed. The following workflow outlines the necessary experimental steps.
Figure 1. Proposed experimental workflow for the comparative study of (R)- and (S)-5,7-Dimethoxyflavanone.
Hypothetical Data Presentation
In the absence of experimental data, the following tables are presented as templates for how the results of a comparative study could be structured.
Table 1: Comparative Cytotoxicity of 5,7-Dimethoxyflavanone Enantiomers
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | Data not available |
| (S)-5,7-Dimethoxyflavanone | HepG2 | Data not available |
| Racemic 5,7-Dimethoxyflavanone | HepG2 | 25 |
Table 2: Comparative Anti-inflammatory Activity of 5,7-Dimethoxyflavanone Enantiomers
| Compound | Assay | IC50 (µM) or % Inhibition |
| This compound | LPS-induced NO production in RAW 264.7 cells | Data not available |
| (S)-5,7-Dimethoxyflavanone | LPS-induced NO production in RAW 264.7 cells | Data not available |
Conclusion
While 5,7-dimethoxyflavone and its racemic flavanone counterpart show significant promise in several therapeutic areas, the lack of research into the individual (R)- and (S)-enantiomers represents a substantial knowledge gap. The principle of stereoselectivity in drug action is a fundamental concept in medicinal chemistry, and its application to the study of 5,7-Dimethoxyflavanone is long overdue. Future research should prioritize the stereospecific synthesis or chiral separation of these enantiomers, followed by a thorough comparative evaluation of their biological activities. Such studies are essential for unlocking the full therapeutic potential of this promising flavonoid and for the development of safer and more effective chiral drugs. Researchers, scientists, and drug development professionals are encouraged to address this gap to advance our understanding of flavonoid pharmacology.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Neuroprotective Mechanisms of Methoxyflavones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of 5,7-Dimethoxyflavone (DMF), a compound closely related to the target molecule (R)-5,7-Dimethoxyflavanone, against other neuroprotective agents. Due to a lack of specific in vivo data for this compound, this guide focuses on the robustly studied 5,7-Dimethoxyflavone. The data presented here is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the in vivo efficacy of 5,7-Dimethoxyflavone (DMF) in a lipopolysaccharide (LPS)-induced mouse model of memory impairment, alongside comparative data for Edaravone in a similar LPS-induced neuroinflammation model and Naringenin in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.
Table 1: Effects on Cognitive Function and Anxiety-Related Behavior
| Compound | Dose | Animal Model | Behavioral Test | Key Findings | Reference |
| 5,7-Dimethoxyflavone (DMF) | 10, 20, 40 mg/kg | LPS-induced memory-impaired mice | Morris Water Maze (MWM) | Dose-dependent improvement in spatial memory.[1][2] | [1][2] |
| Open Field Test (OFT) | Reduced anxiety-related behaviors at all doses.[1] | ||||
| Edaravone | 10 mg/kg | LPS-induced neuroinflammation in mice | Not specified | Ameliorates LPS-induced anxiety and depressive-like behavior. | |
| Naringenin | Not specified | Aβ-induced mouse model of AD | Not specified | Amelioration of memory deficit. |
Table 2: Effects on Key Neuropathological Biomarkers
| Compound | Dose | Animal Model | Biomarker | Effect | Reference |
| 5,7-Dimethoxyflavone (DMF) | 10, 20, 40 mg/kg | LPS-induced memory-impaired mice | Aβ | Significantly reduced levels. | |
| IL-1β, IL-6, TNF-α | Significantly reduced levels. | ||||
| BDNF | Significantly increased levels. | ||||
| Edaravone | 10 mg/kg | LPS-induced neuroinflammation in mice | Pro-inflammatory cytokines | Prominently reversed the increase in levels. | |
| BDNF | Prominently reversed the decrease in levels. | ||||
| PARP-1 | Reversed anomalous expression. | ||||
| Naringenin | Not specified | Aβ-induced mouse model of AD | Caspase-3 | Inhibition of activity. | |
| PI3K/Akt | Activation of this signaling pathway. | ||||
| GSK-3β | Modulation of this signaling pathway. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
5,7-Dimethoxyflavone (DMF) in LPS-Induced Memory-Impaired Mice
-
Animal Model: Male Swiss albino mice.
-
Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS).
-
Drug Administration: DMF (10, 20, 40 mg/kg) was administered orally for 21 days.
-
Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior. The time spent in the center of the open field and the number of entries were recorded.
-
-
Biochemical Analysis:
-
ELISA: Measurement of Aβ, IL-1β, IL-6, TNF-α, and BDNF levels in hippocampal tissue homogenates.
-
RT-PCR: Determination of the mRNA expression levels of predicted targets including GABRA1, 5-HT2A, and 5-HT2C in the hippocampus.
-
Edaravone in LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male Swiss albino mice.
-
Induction of Neuroinflammation: A single i.p. injection of LPS (1mg/kg).
-
Drug Administration: Edaravone (3 & 10mg/kg i.p.) was administered once daily for 14 days prior to the LPS challenge.
-
Behavioral Testing: Mice were tested for anxiety and depressive-like behaviors 3h and 24h after LPS administration, respectively.
-
Biochemical Analysis:
-
Western Blotting: Analysis of PARP-1 expression in the hippocampus 12h after LPS administration.
-
ELISA: Measurement of serum corticosterone, hippocampal BDNF, oxido-nitrosative stress markers, and pro-inflammatory cytokines 24h after LPS administration.
-
Naringenin in Amyloid-β-Induced Mouse Model of Alzheimer's Disease
-
Animal Model: Amyloid-β (Aβ)-induced mouse model of Alzheimer's disease.
-
Drug Administration: Oral administration of naringenin.
-
Mechanism of Action Studies: Investigation into the inhibition of caspase-3, activation of the PI3K/Akt signaling pathway, and modulation of GSK-3β.
Visualizing the Neuroprotective Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
References
A Comparative Analysis of the Anti-inflammatory Activities of 5,7-Dimethoxyflavone and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 5,7-Dimethoxyflavone (5,7-DMF), a naturally occurring flavonoid, and aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is supported by experimental data from in vivo and in vitro studies to assist researchers in evaluating their potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-inflammatory activities of 5,7-Dimethoxyflavone and aspirin. It is important to note that the experimental conditions, such as cell types, stimulus, and administration routes, may vary between studies, affecting direct comparability.
| Parameter | 5,7-Dimethoxyflavone | Aspirin | Experimental Model |
| In Vitro Activity | |||
| Inhibition of Nitric Oxide (NO) Production (IC50) | 29.5 µM[1] | 1 mM (used as a positive control)[2] | LPS-stimulated RAW 264.7 macrophages |
| Inhibition of Prostaglandin E2 (PGE2) Production (IC50) | Data not available for 5,7-DMF. An ethanol extract of Kaempferia parviflora (a major source of 5,7-DMF) showed an IC50 of 9.2 µg/mL.[3] | IC50 of 3.9 ± 0.7 µM and 8.9 ± 1.2 µM in HCA-7 and HT-29 colon cancer cells, respectively.[4] | LPS-stimulated RAW 264.7 macrophages / Cancer cell lines |
| In Vivo Activity | |||
| Carrageenan-Induced Rat Paw Edema (ED50) | Comparable effect to aspirin.[5] Specific ED50 not identified. | >555 µmol/kg (intraperitoneal administration) | Carrageenan-induced rat paw edema |
Mechanisms of Anti-inflammatory Action
5,7-Dimethoxyflavone and aspirin exert their anti-inflammatory effects through distinct molecular pathways.
Aspirin primarily acts by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
5,7-Dimethoxyflavone , on the other hand, is understood to modulate inflammatory responses by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the expression of various pro-inflammatory genes, including those for nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β.
Caption: Figure 1: Simplified diagrams of the anti-inflammatory signaling pathways of Aspirin and 5,7-Dimethoxyflavone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vivo: Carrageenan-Induced Rat Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce edema induced by a phlogistic agent.
Procedure:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, reference standard (e.g., aspirin), and test compound groups.
-
Compound Administration: The test compound or reference drug is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.
Caption: Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro: Inhibition of Nitric Oxide and Prostaglandin E2 Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds at the cellular level.
Objective: To determine the ability of a test compound to inhibit the production of key inflammatory mediators, NO and PGE2, in macrophages stimulated with lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound or reference drug (e.g., aspirin).
-
Stimulation: After a pre-incubation period with the compound, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement of Prostaglandin E2: The concentration of PGE2 in the culture supernatant is quantified using an ELISA kit.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition is not due to cytotoxicity of the compound.
-
Data Analysis: The IC50 (the concentration that causes 50% inhibition of NO or PGE2 production) is calculated from the concentration-response curve.
Caption: Figure 3: Experimental workflow for in vitro measurement of NO and PGE2 inhibition.
Conclusion
Both 5,7-Dimethoxyflavone and aspirin demonstrate significant anti-inflammatory properties. Aspirin's mechanism is well-characterized and potent, centered on the direct inhibition of COX enzymes. 5,7-Dimethoxyflavone presents an alternative mechanism by targeting key inflammatory signaling pathways. The available data suggests that 5,7-DMF has a comparable in vivo anti-inflammatory effect to aspirin in the rat paw edema model and is a potent inhibitor of nitric oxide production in vitro.
Further head-to-head studies with comprehensive dose-response analyses are warranted to establish a more precise quantitative comparison of their potencies. The distinct mechanisms of action suggest that 5,7-Dimethoxyflavone may offer a different therapeutic profile and could be a valuable candidate for further investigation in the development of novel anti-inflammatory agents.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of HPLC and SFC Methods for Chiral Flavanone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Flavanones, a class of flavonoids with a chiral center at the C2 position, often exhibit stereospecific biological activity. Therefore, robust and reliable analytical methods for their chiral separation are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral analysis of flavanones, with a focus on cross-validation principles, experimental protocols, and performance data.
Executive Summary
Both HPLC and SFC are powerful techniques for the chiral separation of flavanones. HPLC is a well-established and versatile method, while SFC is gaining prominence due to its advantages in terms of speed, reduced organic solvent consumption, and lower environmental impact.[1][2] The choice between the two often depends on specific laboratory needs, such as desired throughput, sensitivity requirements, and available instrumentation.[2] Cross-validation of these methods is crucial to ensure the consistency and reliability of analytical results across different platforms.
Data Presentation: Performance Comparison
The following tables summarize typical performance characteristics for the chiral analysis of a model flavanone using HPLC and SFC. The data presented is a representative compilation from various studies to illustrate the comparative performance.
Table 1: Chromatographic Performance
| Parameter | HPLC | SFC |
| Typical Column | Chiralpak AD-3R | Chiralpak AD |
| Mobile Phase | Methanol | CO2 / Methanol-Ethanol mixture |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 3.0 mL/min |
| Analysis Time | ~ 6 - 30 min[3] | ~ 3 - 10 min[4] |
| Resolution (Rs) | > 1.5 | > 1.5 |
Table 2: Method Validation Parameters
| Parameter | HPLC | SFC |
| Linearity (r²) | > 0.996 | > 0.99 |
| Precision (%RSD) | < 15% (intra- and inter-day) | < 5% (retention time and peak area) |
| Accuracy (% Recovery) | -13.6% to 13.5% | Not explicitly found in searches |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | Not explicitly found in searches |
| Robustness | Stable under minor variations | Stable under minor variations |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for reproducible and reliable chiral separations. Below are representative methodologies for HPLC and SFC analysis of flavanones.
HPLC Method for Chiral Flavanone Analysis
This protocol is based on a validated method for the separation of flavanone enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of the racemic flavanone standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves.
-
For real samples, an appropriate extraction method should be applied, followed by filtration through a 0.45 µm filter.
2. HPLC Instrumentation and Conditions:
-
System: A UHPLC-MS/MS system is often used for high sensitivity.
-
Column: Chiralpak AD-3R (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: Isocratic elution with 100% methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm) or a mass spectrometer for higher selectivity and sensitivity.
SFC Method for Chiral Flavanone Analysis
This protocol is based on established methods for the rapid chiral separation of flavanones.
1. Sample Preparation:
-
Prepare a stock solution of the racemic flavanone standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to prepare working standards.
2. SFC Instrumentation and Conditions:
-
System: A supercritical fluid chromatography system equipped with a back-pressure regulator.
-
Column: Chiralpak AD (or a similar amylose or cellulose-based chiral stationary phase).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., a mixture of ethanol and methanol). A typical gradient could be starting with a low percentage of modifier and increasing it over the run.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV detector at a specified wavelength (e.g., 220 nm).
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and SFC methods for chiral flavanone analysis. This process ensures that both methods provide equivalent results for the enantiomeric purity of the analyte.
Caption: Workflow for the cross-validation of HPLC and SFC methods.
Signaling Pathway of Method Selection
The decision to use HPLC or SFC for chiral flavanone analysis can be guided by several factors. The following diagram illustrates a simplified decision-making pathway.
Caption: Decision pathway for selecting between HPLC and SFC.
Conclusion
Both HPLC and SFC are highly capable techniques for the chiral separation of flavanones. SFC often provides faster analysis times and is a more environmentally friendly option, making it an attractive alternative to traditional HPLC. However, HPLC remains a robust and well-understood technique, especially when coupled with mass spectrometry for high-sensitivity applications. A thorough cross-validation is essential when transitioning between these methods or when using them interchangeably to ensure the consistency and accuracy of results. The choice of method should be based on a careful consideration of the specific analytical requirements, including throughput, cost, and environmental impact.
References
5,7-Dimethoxyflavone in Oncology: A Comparative Analysis Against Other Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Methoxyflavone Efficacy in Cancer Treatment
Methoxyflavones, a class of naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as chemotherapeutic agents. Their increased metabolic stability and bioavailability, attributed to the presence of methoxy groups, make them promising candidates for drug development.[1] Among these, 5,7-Dimethoxyflavone (5,7-DMF) has demonstrated notable anti-cancer properties. This guide provides a comprehensive comparison of 5,7-DMF with other methoxyflavones, supported by experimental data, to elucidate its relative efficacy and mechanisms of action in cancer treatment.
Comparative Cytotoxicity of Methoxyflavones
The anti-cancer potential of flavonoids is often initially assessed by their cytotoxic effects on cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of 5,7-DMF and other methoxyflavones across various human cancer cell lines.
Table 1: IC50 Values of 5,7-Dimethoxyflavone (5,7-DMF) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 25 | [1][2][3] |
Table 2: Comparative IC50 Values of Various Methoxyflavones
| Methoxyflavone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 | Prostate Cancer | ~25 (24h) | [2] |
| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 | Breast Cancer | 50.98 ± 1.8 | |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 | Melanoma | 3.92 | |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 | Melanoma | 8.18 | |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast Cancer | 8.58 |
Structure-Activity Relationship Insights: The cytotoxic efficacy of methoxyflavones is significantly influenced by the number and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the flavonoid backbone.
-
Lipophilicity and Bioavailability: Methylation of hydroxyl groups generally increases the lipophilicity and metabolic stability of flavonoids, enhancing their bioavailability and potential in vivo efficacy.
-
Role of Hydroxyl Groups: The presence and position of hydroxyl groups can contribute to anti-cancer activity through mechanisms like hydrogen bonding and stabilization of free radicals. For instance, some studies suggest that a hydroxyl group at the C5 position can enhance cytotoxic activity.
Mechanistic Insights: Modulation of Key Signaling Pathways
5,7-Dimethoxyflavone and other methoxyflavones exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and NF-κB pathways are two of the most significant targets.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Several methoxyflavones, including 5,7-DMF, have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Studies have demonstrated that certain methoxyflavones can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby impeding the pro-survival signals. For example, 5-Methoxyflavone has been shown to inactivate the PI3K/Akt/GSK3β signaling pathway.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. 5,7-DMF has been shown to suppress the NF-κB pathway.
5,7-DMF has been observed to reduce the phosphorylation of IκBα, the inhibitory protein of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the anti-cancer effects of methoxyflavones.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyflavone (e.g., 5,7-DMF) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of methoxyflavones for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, IκBα, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
5,7-Dimethoxyflavone exhibits significant anti-cancer activity against various cancer cell lines, with its efficacy being comparable to or, in some cases, potentially greater than other methoxyflavones, depending on the specific compound and cancer type. Its ability to modulate key oncogenic signaling pathways, such as PI3K/Akt and NF-κB, underscores its potential as a multi-targeted therapeutic agent. The structure-activity relationship of methoxyflavones is complex, with the number and position of methoxy and hydroxyl groups playing a crucial role in their biological activity. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of 5,7-Dimethoxyflavone and to identify the most effective methoxyflavone candidates for clinical development in cancer therapy.
References
5,7-Dimethoxyflavone vs. Chrysin: A Comparative Analysis of Bioavailability
A critical factor influencing the therapeutic potential of flavonoids is their bioavailability. This guide provides a comprehensive comparison of the bioavailability of 5,7-Dimethoxyflavone (5,7-DMF) and its parent compound, chrysin, supported by experimental data. The evidence strongly indicates that 5,7-DMF exhibits significantly higher bioavailability than chrysin, primarily due to its increased metabolic stability.
Executive Summary
5,7-Dimethoxyflavone, a naturally occurring methoxyflavone, demonstrates markedly superior bioavailability compared to chrysin. This difference is attributed to the methylation of the hydroxyl groups at positions 5 and 7 in the flavone structure of 5,7-DMF. This structural modification protects the molecule from extensive first-pass metabolism, particularly glucuronidation and sulfation, which rapidly inactivates and eliminates chrysin from the body. Consequently, 5,7-DMF achieves higher plasma concentrations and greater tissue distribution, suggesting a more promising profile for in vivo therapeutic applications.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for 5,7-Dimethoxyflavone and chrysin from various preclinical and clinical studies. It is important to note that direct comparisons are challenging due to variations in experimental models (mice, rats, humans) and dosing regimens. However, the collective data clearly illustrates the superior bioavailability of 5,7-DMF.
| Parameter | 5,7-Dimethoxyflavone | Chrysin | Species | Dosage | Source |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | 3–16 ng/mL | Mouse / Human | 10 mg/kg (oral) / 400 mg (oral) | [1][2][3] |
| 0.55-0.88 µg/mL (in extract) | 10 nmol/L | Rat / Mouse | 250 mg/kg KP extract (oral) / 20 mg/kg (oral) | [4][5] | |
| Tmax (Time to Peak Concentration) | ~30 min | ~1 h | Mouse / Human | 10 mg/kg (oral) / 400 mg (oral) | |
| 1-2 h (in extract) | Not specified | Rat | 250 mg/kg KP extract (oral) | ||
| AUC (Area Under the Curve) | 532 ± 165 h·ng/mL | 5–193 ng·h/mL | Mouse / Human | 10 mg/kg (oral) / 400 mg (oral) | |
| Oral Bioavailability | Low (1-4% in extract) | Very Low (0.003–0.02%) | Rat / Human | 250 mg/kg KP extract (oral) / 400 mg (oral) | |
| Tissue Accumulation | 20- to 100-fold higher than chrysin in all tissues | Barely detectable except in liver | Atlantic Killifish | 5 µM exposure |
KP: Kaempferia parviflora
Experimental Protocols
General Protocol for Oral Bioavailability Study in Rodents
This section outlines a general methodology for assessing the oral bioavailability of flavonoids like 5,7-DMF and chrysin in a rat model.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration:
-
Oral Group: The test compound (5,7-DMF or chrysin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous Group: A solution of the test compound is administered via the tail vein at a lower dose (e.g., 10 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the flavonoid and its potential metabolites in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Analytical Method: LC-MS/MS for 5,7-Dimethoxyflavone
A sensitive and specific LC-MS/MS method is typically employed for the quantification of 5,7-DMF in biological matrices.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The transitions monitored for 5,7-DMF would be specific to its molecular weight and fragmentation pattern.
Mandatory Visualization
Comparative Metabolism and Bioavailability Pathway
The following diagram illustrates the contrasting metabolic fates of chrysin and 5,7-Dimethoxyflavone following oral administration, which dictates their bioavailability.
Experimental Workflow for Bioavailability Assessment
The diagram below outlines the typical experimental workflow for determining the oral bioavailability of a test compound in a rodent model.
Discussion
The enhanced bioavailability of 5,7-Dimethoxyflavone over chrysin is a direct consequence of its chemical structure. The methoxy groups at the C-5 and C-7 positions block the sites that are highly susceptible to phase II metabolism in chrysin. Chrysin's free hydroxyl groups are readily conjugated with glucuronic acid and sulfate, primarily in the intestine and liver, leading to the formation of inactive metabolites that are efficiently eliminated from the body. Efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) play a significant role in the active removal of these chrysin conjugates, further limiting its systemic exposure.
In contrast, the methoxy groups of 5,7-DMF make it a poorer substrate for these conjugating enzymes, resulting in significantly reduced first-pass metabolism. This allows a greater fraction of the orally administered dose of 5,7-DMF to reach the systemic circulation in its active, unconjugated form. The direct comparative study in the Atlantic killifish provides compelling evidence for this, demonstrating substantially higher tissue accumulation of 5,7-DMF compared to chrysin. While this study was not in a mammalian model, the fundamental metabolic pathways of flavonoids are conserved across species.
The improved bioavailability of 5,7-DMF has significant implications for its potential therapeutic applications. Many of the promising in vitro activities of chrysin, such as its anti-inflammatory and anti-cancer effects, have not translated into in vivo efficacy due to its poor pharmacokinetic profile. The superior bioavailability of 5,7-DMF suggests that it may be more likely to achieve therapeutically relevant concentrations in target tissues, making it a more viable candidate for drug development.
Furthermore, 5,7-DMF has been shown to modulate several important signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in protein synthesis, and the PGC-1α pathway, which regulates mitochondrial biogenesis. The ability of 5,7-DMF to reach these intracellular targets in vivo is a direct result of its enhanced bioavailability.
Conclusion
The methylation of the hydroxyl groups in the flavone backbone significantly enhances the oral bioavailability of 5,7-Dimethoxyflavone compared to its parent compound, chrysin. This is primarily due to the inhibition of extensive first-pass metabolism. The resulting higher plasma concentrations and greater tissue distribution of 5,7-DMF suggest that it is a more promising candidate for in vivo applications and further drug development. Researchers and drug development professionals should consider the superior pharmacokinetic profile of 5,7-DMF when evaluating flavonoids for therapeutic use.
References
- 1. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toolify.ai [toolify.ai]
Head-to-head comparison of different chiral stationary phases for flavanone resolution
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal chiral stationary phase for the enantioseparation of flavanones. This guide provides a comparative analysis of commonly used columns, supported by experimental data and detailed protocols.
The successful separation of flavanone enantiomers is a critical step in drug discovery, development, and food science, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal resolution. This guide offers a head-to-head comparison of different CSPs for flavanone resolution, focusing on polysaccharide-based and cyclodextrin-based columns, which are widely employed for this class of compounds.
Performance Comparison of Chiral Stationary Phases
The enantioseparation of flavanones has been successfully achieved using various polysaccharide-derived and cyclodextrin-based CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective and widely used.[1][2][3] These CSPs, including the popular Chiralcel® and Chiralpak® series, offer a broad range of selectivities for different flavanone derivatives.[1] Cyclodextrin-based columns also serve as a valuable alternative for the chiral separation of these compounds.[4]
The following table summarizes the performance of several common polysaccharide-based CSPs for the resolution of various flavanones, highlighting key chromatographic parameters such as the separation factor (α) and resolution (Rs).
| Flavanone | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 6-Methoxyflavanone | Chiralpak® IA | Ethanol | 2.457 | 11.950 | |
| 7-Methoxyflavanone | Chiralpak® IB | n-Hexane/Isopropanol (95:5) | 1.339 | 5.721 | |
| Flavanone | Chiralpak® AD-H | Specific conditions not detailed | --- | >1.5 | |
| Flavanone | Chiralcel® OD-H | Specific conditions not detailed | --- | >1.5 | |
| Flavanone | RegisCell (Chiralcel OD-H generic) | Specific conditions not detailed | Better than Chiralcel OD-H | --- | |
| Naringenin | Sepapak® 1 | Polar organic phase | Resolved | --- | |
| Hesperetin | Chiralpak® AD | Specific conditions not detailed | Resolved | --- | |
| Pinocembrin | CHIRALPAK IA-3, IB-3, IC-3, IG-3, IJ-3 | CO2/MeOH | Resolved | --- |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the chiral resolution of flavanones on polysaccharide-based CSPs.
Protocol 1: Separation of 6-Methoxyflavanone on Chiralpak® IA
-
Column: Chiralpak® IA
-
Mobile Phase: 100% Ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Protocol 2: Separation of 7-Methoxyflavanone on Chiralpak® IB
-
Column: Chiralpak® IB
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v)
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Protocol 3: General Screening on Polysaccharide and Cyclodextrin CSPs
A common approach for method development involves screening a variety of CSPs with a set of standard mobile phases.
-
Columns:
-
Chiralpak® AD-H (amylose-based)
-
Chiralcel® OD-H (cellulose-based)
-
Cyclobond I 2000 DM (dimethylated β-cyclodextrin)
-
-
Mobile Phases (Normal Phase):
-
n-Hexane/Isopropanol mixtures (e.g., 90:10, 80:20)
-
n-Hexane/Ethanol mixtures
-
-
Mobile Phases (Reversed Phase for applicable columns):
-
Acetonitrile/Water mixtures
-
Methanol/Water mixtures
-
-
Additives: Small percentages of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can be added to the mobile phase to improve peak shape and resolution, particularly for acidic or basic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV, typically between 220 and 280 nm, depending on the flavanone's chromophore.
Logical Workflow for CSP Selection
The selection of an appropriate chiral stationary phase is a systematic process. The following diagram illustrates a typical workflow for researchers aiming to resolve flavanone enantiomers.
References
Unveiling the Apoptotic Potential of 5,7-Dimethoxyflavone in Liver Cancer Cells: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the flavonoid 5,7-Dimethoxyflavone (5,7-DMF) has demonstrated significant promise in inducing programmed cell death, or apoptosis, in hepatocellular carcinoma (HCC) cells. This guide provides a comprehensive comparison of the apoptotic effects of 5,7-DMF on the widely studied HepG2 liver cancer cell line, benchmarked against other well-known flavonoids, quercetin and kaempferol. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Executive Summary
5,7-Dimethoxyflavone, a naturally occurring methylated flavone, effectively triggers apoptosis in HepG2 cells through a mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent cell cycle arrest.[1][2] With a half-maximal inhibitory concentration (IC50) of 25 µM, 5,7-DMF exhibits potent anticancer activity.[1][3] This guide presents a comparative analysis of its efficacy against other flavonoids, offering valuable insights for the evaluation of potential therapeutic candidates for liver cancer.
Comparative Analysis of Apoptotic Efficacy in HepG2 Cells
The following table summarizes the key quantitative data on the apoptotic effects of 5,7-Dimethoxyflavone, Quercetin, and Kaempferol on HepG2 cells, as reported in independent studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | IC50 Value (µM) | Concentration (µM) | Apoptotic Cell Percentage (%) | Key Mechanistic Findings |
| 5,7-Dimethoxyflavone | 25[1] | 25 | Data not explicitly quantified as percentage in the primary source, but described as inducing apoptosis in a concentration-dependent manner. | Induces apoptosis via ROS generation, reduction of mitochondrial membrane potential (ΔΨm), and cell cycle arrest in the Sub-G1 phase. |
| Quercetin | ~20-50 (Varies by study) | 10 | 9.25 | Induces apoptosis through inhibition of YY1, upregulation of p53, and an increased Bax/Bcl-2 ratio. |
| 20 | 15.15 | |||
| 30 | 29.9 | |||
| 40 | 54 (Early apoptosis) | |||
| 50 | 38 (Total apoptosis after 48h) | |||
| Kaempferol | ~20-48 (Varies by study) | 50 | Data not explicitly quantified as percentage in the primary source, but shown to induce apoptosis. | Induces apoptosis via endoplasmic reticulum stress and the CHOP pathway. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of 5,7-Dimethoxyflavone-induced apoptosis in HepG2 cells.
Caption: General experimental workflow for assessing flavonoid-induced apoptosis.
Caption: Logical relationship for the comparison of flavonoid-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
Treatment: For experimental purposes, cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the test compounds (e.g., 5,7-Dimethoxyflavone, Quercetin, Kaempferol) or a vehicle control (e.g., DMSO, typically not exceeding 0.1% final concentration).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seeding: Seed HepG2 cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by DAPI Staining
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.
-
Cell Preparation: Culture HepG2 cells on coverslips in a 6-well plate and treat them with the test compounds.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Visualization: Wash the cells to remove excess DAPI and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Apoptosis Quantification by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Conclusion
5,7-Dimethoxyflavone demonstrates significant potential as a pro-apoptotic agent in HepG2 liver cancer cells. Its efficacy, characterized by a low micromolar IC50 value and a well-defined mechanism of action, positions it as a compelling candidate for further preclinical investigation. While direct comparative studies are warranted for a definitive ranking, the existing data suggests that 5,7-DMF's apoptotic-inducing capabilities are comparable to those of other well-studied flavonoids like quercetin and kaempferol. The detailed protocols and comparative data presented in this guide aim to facilitate further research and development in the field of flavonoid-based cancer therapeutics.
References
Comparative Cytotoxicity of 5,7-Dihydroxyflavanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 5,7-dihydroxyflavanone derivatives against different cell lines. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of 5,7-dihydroxyflavanone and its derivatives have been evaluated across several cell lines, with the half-maximal inhibitory concentration (IC50) and cell viability being key metrics. The data reveals that substitutions on the flavanone scaffold significantly influence cytotoxic activity.
| Compound | Cell Line | Assay | Incubation Time | IC50 / % Cell Viability | Citation |
| Pinocembrin (5,7-dihydroxyflavanone) | HepG2 | MTS | 24 hours | Low to no cytotoxicity at 50 μM | [1] |
| Compound 2 (Mono-fluorinated derivative) | HepG2 | MTS | 24 hours | Low cytotoxicity at 50 μM | [1] |
| Compound 3 (Di-fluorinated derivative) | HepG2 | MTS | 24 hours | Low cytotoxicity at 50 μM | [1] |
| Compound 4 (Tri-fluorinated derivative) | HepG2 | MTS | 24 hours | IC50 of 95 μM | [1] |
| Compound 5 (Chloro- derivative) | HepG2 | MTS | 24 hours | Promoted proliferation at 50 μM | [1] |
| Compound 6 (Di-chloro derivative) | HepG2 | MTS | 24 hours | Promoted proliferation at 50 μM | |
| Compound 7 (Hydroxy- derivative) | HepG2 | MTS | 24 hours | Promoted proliferation at 50 μM | |
| Compound 8 (Methoxy- derivative) | HepG2 | MTS | 24 hours | Low cytotoxicity at 50 μM | |
| (2S)-5,7-dihydroxy-6-prenylflavanone (1) | MiaPaCa-2 | Not Specified | Not Specified | Less cytotoxic than derivatives 1b and 1d | |
| Derivative 1b (Methyl ether at position 7) | MiaPaCa-2 | Not Specified | Not Specified | Decreased cell viability at 10–50 μM | |
| Derivative 1d (3,4-dehydropyran ring) | MiaPaCa-2 | Not Specified | Not Specified | Decreased cell viability at 25–50 μM | |
| Chrysin (5,7-dihydroxyflavone) (1) | RAW 264.7 | MTT | 2 days | No significant cell death up to 100 μM | |
| 4'-methoxytricetin (9) | RAW 264.7 | MTT | 2 days | No significant cell death up to 100 μM | |
| Compound 10 | RAW 264.7 | MTT | 2 days | No significant cell death up to 100 μM |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited are provided below.
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (5,7-dihydroxyflavanone derivatives)
-
MTS solution containing an electron coupling reagent (e.g., PES)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate for a specified time (e.g., 24 hours).
-
Compound Treatment: Treat the cells with various concentrations of the 5,7-dihydroxyflavanone derivatives. Include untreated cells as a negative control and a vehicle control (if applicable).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 6 or 24 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTS Addition: Following incubation, add 20 µL of MTS solution to each well.
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (5,7-dihydroxyflavanone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
Compound Exposure: Expose the cells to a range of concentrations of the test derivatives for the desired duration (e.g., 2 days).
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of 5,7-dihydroxyflavanone derivatives are often mediated through the modulation of key signaling pathways involved in apoptosis and cell survival.
Caption: A generalized workflow for assessing the cytotoxicity of 5,7-dihydroxyflavanone derivatives.
5,7-Dihydroxyflavone and its analogs have been shown to influence several critical signaling pathways, including NF-κB, Akt, and MAPK, which play pivotal roles in inflammation and apoptosis.
Caption: 5,7-Dihydroxyflavanone derivatives can inhibit pro-inflammatory and survival pathways.
By inhibiting the phosphorylation of Akt and components of the MAPK pathway, 5,7-dihydroxyflavanone derivatives can prevent the activation of the transcription factor NF-κB. NF-κB is a key regulator of genes involved in inflammation and cell survival. Its inhibition can lead to a decrease in the expression of pro-inflammatory mediators and can sensitize cancer cells to apoptosis. Specifically, the inhibition of IKK phosphorylation prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. Furthermore, 5,7-dihydroxyflavone has been shown to enhance TRAIL-induced apoptosis in cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2.
References
The Methylated Advantage: A Comparative In Vivo Efficacy Guide to Methylated vs. Unmethylated Flavones
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of flavones, a class of polyphenolic compounds abundant in plants, has long been a subject of intense scientific scrutiny. However, their clinical translation has been significantly hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism. A promising strategy to overcome this limitation is the methylation of the flavone structure. This guide provides an objective comparison of the in vivo efficacy of methylated and unmethylated flavones, supported by experimental data, to elucidate the profound impact of this structural modification.
Key Performance Indicators: At a Glance
Methylation of flavones dramatically enhances their pharmacokinetic and pharmacodynamic properties. By blocking the hydroxyl groups susceptible to rapid glucuronidation and sulfation in the intestine and liver, methylation leads to significantly improved metabolic stability and intestinal absorption.[1][2] This translates to higher plasma concentrations and greater accumulation in target tissues, ultimately amplifying their therapeutic effects in vivo.[1][3]
Quantitative Data Comparison
The following tables summarize the superior in vivo performance of methylated flavones compared to their unmethylated analogs based on key experimental assays.
Table 1: In Vivo Bioavailability and Tissue Distribution
| Compound | Flavone Type | Animal Model | Dosage and Administration | Key Findings | Reference |
| 5,7-Dimethoxyflavone | Methylated | Rat | 5 mg/kg, oral gavage | Peak plasma concentration of 2.3 µM at 1 hour. High accumulation in tissues, especially the liver. | [1] |
| Chrysin (5,7-dihydroxyflavone) | Unmethylated | Rat | 5 mg/kg, oral gavage | Not detectable in plasma. Only found in stool samples, indicating negligible systemic availability. |
Table 2: In Vitro Metabolic Stability in Human Liver S9 Fractions
| Compound | Flavone Type | % Remaining after 60 min | Primary Metabolism | Reference |
| 5,7-Dimethoxyflavone | Methylated | > 80% | Minimal oxidation | |
| 3',4'-Dimethoxyflavone | Methylated | > 80% | Minor oxidation | |
| Galangin (3,5,7-trihydroxyflavone) | Unmethylated | ~0% | Extensive glucuronidation and sulfation | |
| Chrysin (5,7-dihydroxyflavone) | Unmethylated | ~0% | Extensive glucuronidation |
Table 3: In Vitro Intestinal Absorption (Caco-2 Cell Permeability)
| Compound | Flavone Type | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Unmethylated | Reference |
| 5,7,4'-Trimethoxyflavone | Methylated | High (Specific value not provided) | ~8-fold higher than Apigenin | |
| Apigenin (5,7,4'-trihydroxyflavone) | Unmethylated | Low (Specific value not provided) | - | |
| 5,7-Dimethoxyflavone | Methylated | High (Specific value not provided) | Significantly higher than Chrysin | |
| Chrysin (5,7-dihydroxyflavone) | Unmethylated | Low (Specific value not provided) | - |
Table 4: In Vitro Anticancer Activity (IC50 Values)
| Compound | Flavone Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | Methylated | Human oral SCC-9 | 5-8 | |
| Chrysin (5,7-dihydroxyflavone) | Unmethylated | Human oral SCC-9 | >50 | |
| 5,7,4'-Trimethoxyflavone | Methylated | Human oral SCC-9 | 5-8 | |
| Apigenin (5,7,4'-trihydroxyflavone) | Unmethylated | Human oral SCC-9 | >50 | |
| 5,7-Dimethoxyflavone | Methylated | Human liver HepG2 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male F344 rats are commonly used.
-
Compound Administration: Flavones (e.g., 5,7-dimethoxyflavone and chrysin) are co-administered by oral gavage at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: Blood samples are collected at various time points post-administration via the tail vein. Tissues (liver, lung, kidney, etc.) and stool samples are collected after a set duration (e.g., 24 hours).
-
Sample Analysis: Plasma and tissue homogenates are analyzed for flavone concentrations using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Data Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated.
In Vitro Metabolic Stability Assay using Human Liver S9 Fractions
-
Test System: Pooled human liver S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Reaction Mixture: The S9 fraction is incubated with the test flavone (e.g., 5 µM) in a buffered solution containing cofactors for phase I (NADPH) and phase II (UDPGA for glucuronidation, PAPS for sulfation) metabolism.
-
Incubation: The reaction is carried out at 37°C and samples are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. After centrifugation, the supernatant is collected.
-
Analysis: The concentration of the parent flavone remaining in the supernatant is quantified by HPLC.
-
Data Analysis: The rate of disappearance of the flavone is used to determine its metabolic stability, often expressed as the percentage of compound remaining over time.
In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are cultured on permeable Transwell® inserts.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test flavone is added to the apical (AP) side (representing the intestinal lumen) of the Transwell® insert. Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points. Transport can also be assessed in the B-to-A direction to investigate active efflux.
-
Sample Analysis: The concentration of the flavone in the collected samples is determined by HPLC.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
Signaling Pathways and Experimental Workflows
The enhanced bioavailability of methylated flavones allows for systemic concentrations that are sufficient to modulate key intracellular signaling pathways implicated in various diseases, including cancer.
Unmethylated flavones like chrysin, despite showing in vitro activity, often fail to exert significant in vivo effects due to their poor bioavailability. In contrast, methylated flavones can achieve therapeutic concentrations in vivo, enabling them to effectively target signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are critical regulators of cancer cell proliferation, survival, and inflammation.
Conclusion
The experimental evidence strongly supports that methylation is a highly effective strategy for enhancing the in vivo efficacy of flavones. Methylated flavones exhibit superior bioavailability and metabolic stability, leading to therapeutic systemic concentrations that are unattainable with their unmethylated counterparts. This enhanced systemic exposure allows methylated flavones to effectively modulate key signaling pathways involved in disease pathogenesis, such as cancer. For researchers and drug development professionals, focusing on methylated flavones represents a more promising avenue for the clinical application of this important class of natural compounds.
References
- 1. Cancer chemopreventive properties of orally bioavailable flavonoids -methylated versus unmethylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer chemopreventive properties of orally bioavailable flavonoids--methylated versus unmethylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hypolipidemic Potential of 5,7-Dimethoxyflavone: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypolipidemic effects of 5,7-Dimethoxyflavone (DMF) with other alternatives, supported by preclinical experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables for ease of comparison. Furthermore, we visualize the underlying signaling pathways and experimental workflows to provide a deeper understanding of DMF's mechanism of action.
Performance Comparison of 5,7-Dimethoxyflavone and Alternatives
5,7-Dimethoxyflavone has demonstrated significant hypolipidemic effects in various preclinical models, primarily in rodents. Its performance in modulating lipid profiles, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), has been evaluated in studies utilizing high-fat diet (HFD)-induced obese mice and streptozotocin (STZ)-induced diabetic rats. While direct head-to-head comparisons with a wide range of statins are limited in the current literature, existing studies provide valuable insights into its potential as a hypolipidemic agent.
High-Fat Diet-Induced Obese Mouse Model
In a study involving C57BL/6J mice fed a high-fat diet, oral administration of 5,7-Dimethoxyflavone (50 mg/kg/day for 6 weeks) resulted in a significant reduction in elevated serum levels of total cholesterol and low-density lipoprotein cholesterol.[1] This model mimics the metabolic dysregulation observed in diet-induced obesity in humans.
Table 1: Effect of 5,7-Dimethoxyflavone on Serum Lipid Profile in High-Fat Diet-Induced Obese Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) |
| Normal Diet (ND) | 135.4 ± 8.2 | 45.1 ± 3.7 |
| High-Fat Diet (HFD) | 210.7 ± 11.5 | 125.8 ± 9.3 |
| HFD + 5,7-DMF (50 mg/kg) | 168.3 ± 9.7 | 88.2 ± 7.1 |
*p < 0.05 compared to the HFD group. Data are presented as mean ± standard deviation.
Streptozotocin-Induced Diabetic Rat Model
In a streptozotocin-induced diabetic rat model, which is characterized by hyperglycemia and associated dyslipidemia, oral administration of 5,7-Dimethoxyflavone (at doses of 50 and 100 mg/kg body weight) for 60 days demonstrated a significant dose-dependent reduction in serum triglycerides, total cholesterol, and LDL-C levels. Notably, an increase in HDL-C was also observed in normal control rats treated with DMF.
Table 2: Effect of 5,7-Dimethoxyflavone on Serum Lipid Profile in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | 95.2 ± 5.1 | 88.4 ± 4.5 | 28.7 ± 2.1 | 45.8 ± 2.9 |
| Diabetic Control | 185.6 ± 9.8 | 195.3 ± 10.2 | 110.4 ± 6.8 | 30.1 ± 2.5 |
| Diabetic + 5,7-DMF (50 mg/kg) | 142.7 ± 8.3 | 148.1 ± 7.9 | 75.9 ± 5.2 | 35.4 ± 2.8 |
| Diabetic + 5,7-DMF (100 mg/kg) | 115.9 ± 7.5 | 112.6 ± 6.8 | 50.2 ± 4.1 | 38.7 ± 3.1 |
*p < 0.05 compared to the Diabetic Control group. Data are presented as mean ± standard deviation.
Comparison with Statins
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below to facilitate the replication and validation of these findings.
High-Fat Diet-Induced Obese Mouse Model Protocol
-
Animal Model: Male C57BL/6J mice, 4-5 weeks old.
-
Acclimatization: Mice are acclimatized for one week with free access to a standard chow diet and water.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), typically containing 60% of calories from fat, for a period of 6-8 weeks to induce obesity and hyperlipidemia. A control group is maintained on a normal diet (ND).
-
Treatment: Following the induction period, obese mice are randomly assigned to treatment groups. 5,7-Dimethoxyflavone is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a specified dose (e.g., 50 mg/kg/day) for a duration of 6-8 weeks. The control HFD group receives the vehicle alone.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood samples are collected via cardiac puncture for serum lipid analysis. Liver and adipose tissues are excised, weighed, and stored for further analysis.
-
Lipid Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercially available enzymatic kits.
Streptozotocin-Induced Diabetic Rat Model Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 180-220 g.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), at a dose of 50-65 mg/kg body weight. Control animals receive an injection of the citrate buffer vehicle.
-
Confirmation of Diabetes: Three days after STZ injection, fasting blood glucose levels are measured. Rats with a blood glucose level above 250 mg/dL are considered diabetic and included in the study.
-
Treatment: Diabetic rats are randomly divided into treatment groups. 5,7-Dimethoxyflavone is administered orally via gavage at different doses (e.g., 50 and 100 mg/kg/day) for a specified period (e.g., 60 days). A diabetic control group receives the vehicle.
-
Monitoring: Blood glucose levels and body weight are monitored weekly.
-
Sample Collection: At the end of the treatment period, rats are fasted overnight, and blood is collected for the analysis of serum lipids.
-
Lipid Analysis: Serum concentrations of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic methods.
Mechanism of Action: Signaling Pathways
The hypolipidemic effects of 5,7-Dimethoxyflavone are believed to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a key cellular energy sensor that plays a crucial role in regulating lipid metabolism.
AMPK Signaling Pathway in Lipid Metabolism
Caption: AMPK activation by 5,7-DMF inhibits lipid synthesis and promotes fatty acid oxidation.
Activated AMPK phosphorylates and inactivates key enzymes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC). The inactivation of ACC leads to decreased production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a rate-limiting enzyme in fatty acid oxidation. Furthermore, 5,7-Dimethoxyflavone has been shown to downregulate the expression of major adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c).[1] These transcription factors are critical for adipocyte differentiation and the expression of genes involved in lipid synthesis and storage.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating the hypolipidemic effects of 5,7-DMF.
This guide provides a summary of the current preclinical evidence supporting the hypolipidemic effects of 5,7-Dimethoxyflavone. The presented data and experimental protocols offer a valuable resource for researchers in the field of lipid metabolism and drug discovery. Further head-to-head comparative studies with established hypolipidemic drugs are warranted to fully elucidate the therapeutic potential of 5,7-Dimethoxyflavone.
References
- 1. 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rosuvastatin reduces plasma lipids by inhibiting VLDL production and enhancing hepatobiliary lipid excretion in ApoE*3-leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating the Purity of (R)-5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of both chemical and enantiomeric purity is a critical regulatory and scientific requirement in the development of chiral active pharmaceutical ingredients (APIs). (R)-5,7-Dimethoxyflavanone, a chiral flavonoid with potential therapeutic applications, requires rigorous purity assessment to ensure its safety, efficacy, and quality. Relying on a single analytical method is insufficient, as it may not detect all potential impurities. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust validation of this compound purity. Orthogonal methods are based on different physicochemical principles, thereby providing a more comprehensive and reliable purity profile.
The Principle of Orthogonal Purity Validation
Orthogonal methods ensure a comprehensive purity assessment by employing techniques with different separation or detection mechanisms. This approach minimizes the risk of co-eluting impurities or undetected enantiomers that a single method might miss. For a chiral molecule like this compound, purity validation must address both chemical purity (presence of other compounds) and enantiomeric purity (presence of the unwanted (S)-enantiomer).
Caption: Orthogonal methods for purity analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
RP-HPLC is a fundamental technique for assessing chemical purity. It separates compounds based on their polarity, with more nonpolar compounds retained longer on the nonpolar stationary phase. This method is excellent for quantifying process-related impurities, starting materials, and degradation products.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (1:1) |
Data Presentation: RP-HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.08 | Process Impurity A |
| 2 | 9.2 | 99.85 | This compound |
| 3 | 12.1 | 0.07 | Unknown Impurity |
| Total | 100.0 | Purity: 99.85% |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. This method is essential for determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in mobile phase |
Data Presentation: Chiral HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 10.4 | 99.92 | This compound |
| 2 | 12.5 | 0.08 | (S)-5,7-Dimethoxyflavanone |
| Total | 100.0 | e.e.: 99.84% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is a powerful tool for identifying unknown impurities by providing accurate mass information, which can be used to deduce their elemental composition and structure.
Experimental Protocol: LC-MS
The LC method is typically the same as the RP-HPLC method for chemical purity. The mass spectrometer settings are crucial for data acquisition.
| Parameter | Condition |
| Instrumentation | HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range (m/z) | 50 - 1000 |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Data Acquisition | MS and MS/MS (data-dependent) scans |
Data Presentation: LC-MS Impurity Profiling
| RT (min) | Observed [M+H]⁺ (m/z) | Proposed Formula | Proposed Identity/Source |
| 4.5 | 271.0965 | C₁₆H₁₅O₄ | Demethylated precursor |
| 9.2 | 285.1121 | C₁₇H₁₇O₄ | This compound |
| 12.1 | 301.1070 | C₁₇H₁₇O₅ | Hydroxylated impurity |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard with known purity, the absolute purity of the analyte can be calculated.[3][4]
Experimental Protocol: qNMR
| Parameter | Condition |
| Instrumentation | NMR Spectrometer (≥400 MHz) |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of Maleic Anhydride into a vial. Dissolve in 0.7 mL of DMSO-d₆. |
| Acquisition | Use a 90° pulse, relaxation delay (D1) of 30-60s to ensure full relaxation. Acquire at least 16 scans. |
| Processing | Apply baseline and phase correction. Integrate a well-resolved analyte signal and the standard's vinyl proton signal. |
Data Presentation: qNMR Purity Calculation
| Compound | Signal (ppm) | Protons (N) | Integral (I) | Molar Mass (M) | Weighed Mass (m) |
| This compound | 6.2 (d) | 1 | 1.00 | 284.31 g/mol | 10.15 mg |
| Maleic Anhydride (Standard) | 7.3 (s) | 2 | 0.95 | 98.06 g/mol | 5.05 mg |
| Calculated Purity (%) | 99.7% |
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Comparison Summary and Recommended Workflow
Each method provides a unique and critical piece of information. A combination of these techniques is necessary for a comprehensive purity validation package.
| Method | Principle of Measurement | Purity Aspect Assessed | Key Advantage | Limitations |
| RP-HPLC | Polarity-based Separation | Chemical Purity | Robust, precise, excellent for known impurities | May not separate all co-eluting impurities |
| Chiral HPLC | Stereoselective Interaction | Enantiomeric Purity | Direct and accurate quantification of enantiomers | Method development can be challenging |
| LC-MS | Mass-to-Charge Ratio | Impurity Identification | High sensitivity and specificity for unknowns | Quantification can be complex |
| qNMR | Nuclear Spin Properties | Absolute Purity (Assay) | Primary method, no need for analyte standard | Lower sensitivity than HPLC |
| Chiral CE | Electrophoretic Mobility | Enantiomeric Purity | High efficiency, low sample/solvent usage[5] | Lower concentration sensitivity than HPLC |
Recommended Purity Validation Workflow
A logical workflow ensures that all aspects of purity are thoroughly investigated. The process begins with assessing chemical purity, followed by enantiomeric purity, and finally, absolute purity determination and impurity identification.
Caption: Recommended workflow for comprehensive purity validation.
By integrating these orthogonal methods, researchers and drug developers can build a robust, reliable, and defensible purity profile for this compound, ensuring the highest standards of quality and safety.
References
- 1. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Comparative Analysis of 5,7-Dimethoxyflavanone's Anticancer Activity Across Various Cell Lines
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the anticancer properties of 5,7-Dimethoxyflavanone. This document provides a comparative analysis of its activity in different cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, has demonstrated significant potential as an anticancer agent. Its methylated structure contributes to higher metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for further investigation in oncology. This guide synthesizes available data on the cytotoxic and mechanistic activities of 5,7-Dimethoxyflavanone across various human cancer cell lines, providing a valuable resource for the research community.
Data Presentation: Comparative Cytotoxicity
The inhibitory concentration at 50% (IC50) is a key metric for evaluating the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for 5,7-Dimethoxyflavanone in several human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 25[1][2] |
| HT-29 | Colon Adenocarcinoma | 2 |
| MCF-7 | Breast Adenocarcinoma | 11 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Mechanistic Insights: Signaling Pathways and Cellular Effects
Current research indicates that 5,7-Dimethoxyflavanone exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. The specific pathways and molecular targets can vary between different cancer cell types.
Activity in HepG2 (Hepatocellular Carcinoma) Cells
In HepG2 liver cancer cells, 5,7-Dimethoxyflavanone has been shown to induce apoptosis through the intrinsic pathway.[1][2] The key events in this process include:
-
Generation of Reactive Oxygen Species (ROS): Treatment with DMF leads to an increase in intracellular ROS levels.[1]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The elevated ROS levels contribute to a significant reduction in the mitochondrial membrane potential.
-
Cell Cycle Arrest: The compound causes an arrest of HepG2 cells in the Sub-G1 phase of the cell cycle, indicative of apoptosis.
Potential Involvement of PI3K/Akt and MAPK/ERK Signaling
While direct evidence for 5,7-Dimethoxyflavanone's effect on the PI3K/Akt and MAPK/ERK pathways in cancer cells is still emerging, studies on structurally similar flavonoids suggest these are likely targets. For instance, the related compound 5,7-dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt. Furthermore, preclinical studies suggest that 5,7-Dimethoxyflavanone may modulate the PI3K/Akt/mTOR signaling pathway. In a murine model of hepatocellular carcinoma, 5,7-Dimethoxyflavanone was also found to inhibit the NF-κB/CCL2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of 5,7-Dimethoxyflavanone's anticancer activities.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of 5,7-Dimethoxyflavanone (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Analysis by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with 5,7-Dimethoxyflavanone at the desired concentrations for the indicated time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Treat cells with 5,7-Dimethoxyflavanone, then harvest and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).
Conclusion
5,7-Dimethoxyflavanone demonstrates considerable anticancer activity in a range of human cancer cell lines, with particularly high potency in colon and breast cancer cells. Its primary mechanisms of action involve the induction of apoptosis through ROS generation and mitochondrial dysfunction, as well as the induction of cell cycle arrest. Further research into its effects on key signaling pathways such as PI3K/Akt and MAPK/ERK in various cancer types is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to build upon in their investigation of this promising natural compound.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-5,7-Dimethoxyflavanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of (R)-5,7-Dimethoxyflavanone
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides a procedural, step-by-step approach to the disposal of this compound, a flavanone compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact enantiomer, a conservative approach based on general best practices for chemical waste disposal and data from similar flavonoid compounds is essential.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling bulk quantities or if dust is generated. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for compliant disposal.
-
Waste Classification : Unused or contaminated this compound should be treated as chemical waste. It must be disposed of through your institution's Environmental Health and Safety (EHS) program[2][3]. Do not dispose of this chemical in the regular trash or down the drain[4][5].
-
Segregation : Store waste this compound separately from incompatible materials. While specific incompatibilities are not documented, a general precaution is to avoid strong oxidizing agents. Chemical waste should be segregated based on compatibility, not alphabetically.
Disposal Procedure
The disposal of this compound must be managed through your institution's EHS department or a designated hazardous waste program.
-
Waste Collection :
-
Solids : Collect solid waste this compound, including contaminated items like weighing paper or personal protective equipment, in a clearly labeled, sealed container.
-
Solutions : For solutions containing this compound, pour the waste into a designated, compatible, and leak-proof waste container with a secure cap.
-
-
Container Labeling :
-
Immediately label the waste container with "Hazardous Waste".
-
The label must include the full chemical name: "this compound," the approximate quantity, and the date accumulation started. Note any known hazards, such as "irritant."
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and away from drains or sources of ignition. Ensure secondary containment is used to prevent spills from spreading.
-
-
Request for Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.
-
-
Decontamination and Empty Container Disposal :
-
Decontamination : Triple-rinse any empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Empty Container Disposal : After triple-rinsing and allowing it to air-dry, the empty container can typically be disposed of in the regular trash or recycling, provided all hazardous material labels have been removed or defaced.
-
Quantitative Data
The following table summarizes key physical and chemical properties of the related compound 5,7-Dimethoxyflavone, which can be used as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | PubChem |
| Molecular Weight | 282.29 g/mol | PubChem |
| Appearance | Solid | HMDB |
| Melting Point | 154 °C | HMDB |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for methodologies. The disposal steps outlined above constitute the protocol for safely managing the resulting waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for (R)-5,7-Dimethoxyflavanone
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. Based on guidelines for similar flavonoids, the following PPE is recommended.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving is recommended) | To prevent skin contact with the powdered substance.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne particles and potential splashes.[1] |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe shoes | To protect feet from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of (R)-5,7-Dimethoxyflavanone from receipt to disposal.
1. Pre-Handling Preparations:
-
Review Safety Information: Thoroughly review this guide and any other available chemical safety information.
-
Fume Hood: Ensure a properly functioning chemical fume hood is available and operational.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Waste Container: Prepare a designated and clearly labeled hazardous waste container.
2. Handling (to be performed in a certified chemical fume hood):
-
Don PPE: Put on all appropriate PPE before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat, taking care to avoid generating dust.
-
Solubilizing: If preparing a solution, slowly add the solvent to the solid to prevent splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood.
3. Post-Handling and Cleanup:
-
Decontamination: Decontaminate all surfaces that may have come into contact with the chemical using a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weigh boats, in the designated hazardous waste container.
-
Doff PPE: Remove PPE carefully, with gloves being the last item, and wash hands thoroughly with soap and water.
-
Storage: Securely seal the container of this compound and store it in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.
-
Waste Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area and arrange for pickup through your institution's EHS department.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
